Ala-ala-phe-chloromethylketone tfa
Descripción
Propiedades
Número CAS |
184901-82-4 |
|---|---|
Fórmula molecular |
C18H23ClF3N3O5 |
Peso molecular |
453.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]propanoyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)20-16(23)11(2)19-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13,19H,8-9,18H2,1-2H3,(H,20,22,23);(H,6,7)/t10-,11-,13-;/m0./s1 |
Clave InChI |
BBKRCKQWYZACFI-SQRKDXEHSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
SMILES isomérico |
C[C@@H](C(=O)NC(=O)[C@H](C)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)NC(=O)C(C)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O |
Apariencia |
Assay:≥95%A crystalline solid |
Sinónimos |
N-Ala-Ala-Phe-CMK; Tripeptidyl Peptidase Inhibitor II |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Ala-Ala-Phe-Chloromethylketone (AAF-CMK)
Executive Summary
Ala-Ala-Phe-chloromethylketone (AAF-CMK) is a potent, irreversible, membrane-permeable inhibitor targeting serine proteases with chymotrypsin-like specificity.[1] While historically used to inhibit chymotrypsin and chymase, it is most critical in modern research as a selective inhibitor of Tripeptidyl Peptidase II (TPP II) , a giant cytosolic protease involved in extralysosomal peptide degradation.
This guide details the compound's molecular mechanism, specifically its "affinity labeling" capability, where the tripeptide moiety directs specificity while the chloromethyl ketone (CMK) warhead executes irreversible alkylation of the catalytic histidine.
Molecular Architecture & Chemical Reactivity[1]
Understanding the mechanism requires dissecting the three functional components of the molecule (H-Ala-Ala-Phe-CMK[1] · TFA).[1][2][3]
The Peptide Scaffold (Ala-Ala-Phe)[1]
-
Function: Substrate Mimicry / Recognition.
-
Mechanism: The tripeptide sequence is designed to occupy the S1, S2, and S3 subsites of the protease active site.
-
P1 Position (Phenylalanine): The bulky, hydrophobic benzyl side chain fits precisely into the deep, hydrophobic S1 specificity pocket of chymotrypsin-like enzymes, dictating the target selectivity.
-
P2/P3 Positions (Alanine-Alanine): These residues interact with the S2 and S3 subsites via hydrogen bonding with the enzyme backbone, stabilizing the inhibitor-enzyme complex (
) prior to covalent modification.[1]
-
The Warhead (Chloromethyl Ketone)
-
Function: Irreversible Alkylation.
-
Reactivity: The chloromethyl ketone group (
) is highly electrophilic.[1] It acts as a transition-state analog that traps the enzyme.[1] -
Key Feature: Unlike reversible inhibitors (e.g., aldehydes or boronates) that only form a transition-state adduct, the CMK group contains a leaving group (Chloride) that facilitates the formation of a permanent covalent bond.[1]
The TFA Salt (Trifluoroacetate)
-
Role: The free amine at the N-terminus is basic.[1] Formulation as a TFA salt (
) protonates the amine, preventing autolysis or polymerization during storage and significantly enhancing solubility in polar organic solvents (e.g., DMSO) and aqueous buffers.[1]
Mechanism of Action: The Alkylation Cascade
The inhibition mechanism is a classic example of affinity labeling . The inhibitor binds to the active site like a substrate but reacts chemically to destroy the catalytic machinery.
Step-by-Step Reaction Pathway
-
Michaelis Complex Formation (
): The Ala-Ala-Phe sequence guides the inhibitor into the active site.[1] The Phenylalanine side chain anchors in the S1 pocket. -
Hemiketal Formation (Transition State Mimicry): The catalytic Serine-195 (chymotrypsin numbering) hydroxyl group attacks the carbonyl carbon of the ketone.[1] This forms a tetrahedral hemiketal intermediate , mimicking the transition state of normal peptide bond hydrolysis.
-
Irreversible Alkylation: In a standard substrate, the Histidine-57 would protonate the leaving amine group.[1] However, in AAF-CMK, the Histidine-57 imidazole ring (specifically
) attacks the methylene carbon ( ) of the chloromethyl group.[1] -
Halide Displacement: The chloride ion (
) is displaced as a leaving group.[1] -
Cross-linking: The result is a covalent ether/amine cross-link between the enzyme's catalytic Serine and Histidine residues, permanently disabling the charge-relay system required for catalysis.
Visualization: Molecular Mechanism[1]
Figure 1: The stepwise irreversible inhibition of serine proteases by AAF-CMK, culminating in the covalent cross-linking of the catalytic triad.
Target Specificity Profile
While the mechanism is general for serine proteases, the specificity is dose-dependent.[1]
| Target Enzyme | IC50 / Effective Conc. | Interaction Type | Notes |
| Tripeptidyl Peptidase II (TPP II) | 10 - 50 µM | Irreversible | Primary target in modern apoptosis/proteolysis research.[1] |
| Chymotrypsin | < 10 µM | Irreversible | The classical target. High affinity due to Phe at P1. |
| Proteasome (20S) | > 100 µM | Reversible/Weak | Weak inhibition of chymotrypsin-like site.[1] Often used as a negative control for proteasome inhibitors (like lactacystin).[1] |
| Subtilisin / Proteinase K | Variable | Irreversible | Inhibits due to broad substrate specificity of these enzymes. |
Critical Insight: At concentrations >50 µM, AAF-CMK loses specificity and may inhibit other thiol/serine proteases or cellular kinases (e.g., pp70S6K) via non-specific alkylation [1, 2].[1]
Experimental Protocol: Handling & Inhibition Assay
Objective: To prepare AAF-CMK for use in a cell-based TPP II inhibition assay.
Reagent Preparation
-
Reconstitution:
-
Weigh the AAF-CMK[1] · TFA salt powder.
-
Dissolve in high-grade DMSO (Dimethyl Sulfoxide) to create a 10 mM stock solution .
-
Note: Avoid aqueous buffers for the stock solution, as the chloromethyl ketone can slowly hydrolyze over time.
-
-
Storage:
-
Aliquot the stock solution into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C . Stable for 6-12 months.
-
Cell-Based Inhibition Protocol[1][7]
-
Cell Culture: Culture target cells (e.g., U937, HeLa) to 70-80% confluence.[1]
-
Treatment:
-
Dilute the 10 mM stock into the culture medium to a final concentration of 10 - 20 µM .
-
Control: Treat a separate well with an equivalent volume of DMSO (Vehicle Control).
-
-
Incubation: Incubate cells for 1 to 4 hours at 37°C. (Irreversible inhibitors act relatively quickly).
-
Wash: Wash cells 3x with PBS to remove unbound inhibitor.
-
Activity Assay:
Workflow Diagram
Figure 2: Workflow for validating TPP II inhibition in cell culture.
References
-
Bialy, I. et al. (2018).[1] "Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells."[1] Folia Histochemica et Cytobiologica.
-
Geier, E. et al. (1999).[1][5] "A giant protease with potential to substitute for some functions of the proteasome."[6] Science, 283(5404), 978-981.[1]
-
Powers, J. C. et al. (1977).[1] "Reaction of serine proteases with halomethyl ketones." Methods in Enzymology, 46, 197-208.[1][7]
-
Chem-Impex. "H-Ala-Ala-Phe-chloromethylketone TFA Product Data."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Reaction of serine proteases with halomethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent Role of Ala-ala-phe-chloromethylketone TFA as a TPPII Inhibitor: A Technical Guide for Researchers
An In-depth Exploration of a Key Tool in Cellular Proteostasis and Beyond
For researchers, scientists, and professionals in drug development, the intricate world of cellular proteolysis holds the key to understanding a vast array of physiological and pathological processes. Central to this network is Tripeptidyl Peptidase II (TPPII), a colossal cytosolic protease with multifaceted roles in protein degradation, antigen presentation, and apoptosis. This technical guide provides a comprehensive exploration of Ala-ala-phe-chloromethylketone TFA (AAPC-TFA), a potent and irreversible inhibitor of TPPII, offering insights into its mechanism, applications, and the experimental workflows to effectively harness its capabilities in research.
The Enigmatic Giant: Understanding Tripeptidyl Peptidase II (TPPII)
TPPII stands out as the largest known eukaryotic peptidase, forming a massive spindle-shaped complex of around 6 MDa.[1] Functioning downstream of the proteasome, its primary role is the processive cleavage of tripeptides from the N-terminus of oligopeptides, contributing to the complete breakdown of cellular proteins into their constituent amino acids.[2][3] Beyond this "housekeeping" function, TPPII is implicated in a range of critical cellular events:
-
Antigen Presentation: TPPII plays a role in trimming long antigenic precursors generated by the proteasome into epitopes suitable for presentation by MHC class I molecules, a crucial step in the adaptive immune response.[4][5]
-
Apoptosis: The enzyme is involved in the regulation of programmed cell death, although its precise role remains an area of active investigation.[2]
-
Cell Cycle and Growth: Dysregulation of TPPII activity has been linked to uncontrolled cell growth and cancer.[2][6]
Given its central role in these fundamental processes, the ability to selectively modulate TPPII activity is paramount for both basic research and the development of novel therapeutic strategies.
Ala-ala-phe-chloromethylketone TFA (AAPC-TFA): A Precision Tool for TPPII Inhibition
Ala-ala-phe-chloromethylketone, also known as AAF-cmk, is a synthetic peptide derivative designed to specifically target and irreversibly inhibit TPPII.[1] Its trifluoroacetate (TFA) salt is a common and stable formulation used in research.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | AAF-CMK·TFA, H-Ala-Ala-Phe-chloromethylketone trifluoroacetate salt | [1] |
| CAS Number | 184901-82-4 | [7] |
| Molecular Formula | C₁₆H₂₂ClN₃O₃ · C₂HF₃O₂ | [7] |
| Molecular Weight | 453.85 g/mol | [7] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and DMSO | [8][9] |
| Storage | Store at -20°C, desiccated and protected from light. | [9] |
Mechanism of Irreversible Inhibition
The potent inhibitory activity of AAPC-TFA stems from its unique chemical structure, which combines a peptide sequence recognized by the TPPII active site with a reactive chloromethylketone (CMK) "warhead". The mechanism of inhibition is a two-step process:
-
Substrate Mimicry and Binding: The Ala-Ala-Phe peptide sequence mimics a natural substrate of TPPII, guiding the inhibitor to the enzyme's active site. This specific recognition ensures a high degree of selectivity.
-
Covalent Modification: Once positioned within the active site, the electrophilic carbon of the chloromethylketone moiety is susceptible to nucleophilic attack by a key histidine residue in the catalytic triad of TPPII. This results in the formation of a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[10][11]
Mechanism of TPPII inhibition by AAPC-TFA.
Experimental Protocols: A Practical Guide to Using AAPC-TFA
The following protocols provide a framework for utilizing AAPC-TFA in both biochemical and cell-based assays. It is crucial to optimize these protocols for your specific experimental conditions.
Preparation of AAPC-TFA Stock Solution
Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.
Materials:
-
Ala-ala-phe-chloromethylketone TFA (AAPC-TFA) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the AAPC-TFA powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of AAPC-TFA powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Stock solutions in DMSO are generally stable for several months when stored correctly.[9][12]
In Vitro TPPII Activity Assay using a Fluorogenic Substrate
This protocol describes a continuous kinetic assay to measure TPPII activity using the fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC). Cleavage of the AMC group by TPPII results in an increase in fluorescence, which is directly proportional to enzyme activity.
Materials:
-
Purified or recombinant TPPII enzyme
-
AAPC-TFA stock solution (e.g., 10 mM in DMSO)
-
AAF-AMC substrate stock solution (e.g., 10 mM in DMSO)
-
TPPII Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Procedure:
-
Prepare a standard curve for AMC: This is essential to convert relative fluorescence units (RFU) to the concentration of the product formed. Prepare a series of dilutions of free AMC in TPPII Assay Buffer and measure the fluorescence.
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of the 96-well plate, add a fixed amount of TPPII enzyme diluted in TPPII Assay Buffer.
-
Add varying concentrations of AAPC-TFA (or DMSO as a vehicle control) to the wells containing the enzyme.
-
Incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at room temperature to allow for irreversible inhibition to occur.
-
-
Initiate the Reaction:
-
Add the AAF-AMC substrate to each well to a final concentration in the low micromolar range (e.g., 10-50 µM). The optimal concentration should be determined empirically and should ideally be below the Km for the substrate.
-
-
Kinetic Measurement:
-
Immediately place the plate in the fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Plot the V₀ against the inhibitor concentration to determine the IC₅₀ value, which represents the concentration of AAPC-TFA required to inhibit 50% of the TPPII activity.
-
Workflow for cell-based TPPII inhibition assays.
Selectivity and Off-Target Considerations
Synthesis of Ala-ala-phe-chloromethylketone
The synthesis of peptide chloromethylketones is a multi-step process that requires expertise in peptide chemistry and handling of hazardous reagents. A general approach involves the synthesis of the corresponding peptide, followed by the conversion of the C-terminal carboxylic acid to a diazomethylketone, and finally, reaction with HCl to yield the chloromethylketone. [13][14][15][16]Due to the complexity and hazardous nature of this synthesis, it is often more practical for research laboratories to obtain AAPC-TFA from a reputable commercial supplier.
Safety and Handling
Peptidyl chloromethylketones are reactive compounds and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.
-
Ventilation: Handle the powdered form and prepare stock solutions in a well-ventilated chemical fume hood to avoid inhalation of dust. [17]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. [18][19]
Conclusion
Ala-ala-phe-chloromethylketone TFA is an invaluable tool for researchers investigating the diverse biological roles of Tripeptidyl Peptidase II. Its potent and irreversible mechanism of inhibition allows for the precise dissection of TPPII's function in cellular processes ranging from protein turnover to immune surveillance. By understanding its properties and employing the robust experimental protocols outlined in this guide, scientists can effectively utilize AAPC-TFA to advance our knowledge of cellular proteostasis and its implications in health and disease.
References
- Soheili, M., Ghadam, P., & Moshtaghi, N. (2013). Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates. Journal of Biochemistry, 154(5), 447-454.
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Peptidyl Chloromethyl Ketones. BenchChem.
-
Cambridge Bioscience. (n.d.). H-Ala-Ala-Phe-chloromethylketone · TFA. Retrieved from [Link]
- Preta, G., Cronin, O., & Sheldon, I. M. (2015). The Enigma of Tripeptidyl-Peptidase II: Dual Roles in Housekeeping and Stress. Frontiers in Immunology, 6, 23.
- Tomkinson, B. (1999). Tripeptidyl-peptidase II: a multi-purpose peptidase. The International Journal of Biochemistry & Cell Biology, 31(7), 753-757.
- Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 17(22), 4778-4784.
- Stoltze, L., Schjerling, P., & Nylandsted, J. (2012). Structure and function of tripeptidyl peptidase II, a giant cytosolic protease. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(1), 134-143.
- Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750.
- York, I. A., Bhutani, N., Zendzian, S., Goldberg, A. L., & Rock, K. L. (2006). Analysis of the role of tripeptidyl peptidase II in MHC class I antigen presentation in vivo. The Journal of Immunology, 177(3), 1434-1443.
- Imajoh, S., Kawasaki, H., & Suzuki, K. (1987). The COOH-terminal sequence of the 80-kDa subunit of the Ca2+-activated neutral protease from rabbit skeletal muscle. Journal of Biochemistry, 101(2), 447-452.
- Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 17(22), 4778–4784.
- Winyard, P. G., & Willoughby, D. A. (1990). Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages. Agents and Actions, 31(1-2), 113-119.
- Sohar, I., Sleat, D. E., & Lobel, P. (2005). Catalytic residues and substrate specificity of recombinant human tripeptidyl peptidase I (CLN2). Journal of Biochemistry, 138(4), 457-464.
-
Wikipedia. (2023, December 12). Tripeptidyl peptidase II. Retrieved from [Link]
- Dennis, P. B., Pullen, N., Kozma, S. C., & Thomas, G. (1996). The serine protease inhibitors, tosylphenylalanine chloromethyl ketone and tosyllysine chloromethyl ketone, potently inhibit pp70s6k activation. The Journal of Biological Chemistry, 271(39), 23650-23652.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
- De Meester, I., Vanhoof, G., Hendriks, D., Proost, P., Van Damme, J., & Scharpé, S. (1993). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Pharmacology, 46(6), 1079-1086.
- Betzel, C., Gourinath, S., Kumar, P., Kaur, P., Perbandt, M., Eschenburg, S., & Singh, T. P. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. An x-ray study at 2.2-A resolution. The Journal of Biological Chemistry, 266(26), 17695-17699.
-
Chegg. (2016, November 16). Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Aschner, M., & Costa, L. G. (2018). Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. Biological Trace Element Research, 186(2), 468-475.
- York, I. A., Bhutani, N., Zendzian, S., Goldberg, A. L., & Rock, K. L. (2006). Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation. The Journal of Immunology, 177(3), 1434-1443.
- Leytus, S. P., Melhado, L. L., & Mangel, W. F. (1983). New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine. The Biochemical Journal, 209(2), 299-307.
- Kamiloglu, S., Sari, G., Ozdal, T., & Capanoglu, E. (2020). Guidelines for cell viability assays. Food and Chemical Toxicology, 141, 111338.
-
Eurogentec. (n.d.). Fluorogenic substrates. Retrieved from [Link]
- Juhász, G., Tõkési, N., & Friedrich, P. (2004). Detection of tripeptidyl peptidase I activity in living cells by fluorogenic substrates. The Journal of Histochemistry and Cytochemistry, 52(7), 903-910.
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]
-
About That Health. (2023, February 14). Cell Viability Protocol. Retrieved from [Link]
- Wong, J. W., & Johnston, G. A. (1998). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 721-729.
-
University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium laureth sulfate. Retrieved from [Link]
- Bertamino, A., Ostacolo, C., & Di Sarno, V. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3986.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Tripeptidyl-peptidase II: a multi-purpose peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the role of tripeptidyl peptidase II in MHC class I antigen presentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function of tripeptidyl peptidase II, a giant cytosolic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H-Ala-Ala-Phe-chloromethylketone · TFA - Bachem AG [bioscience.co.uk]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solved 2. The protease inhibitor TPCK (Tosyl phenylalanyl | Chegg.com [chegg.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. chemos.de [chemos.de]
AAF-CMK TFA: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application as a Protease Inhibitor
An in-depth technical guide by a Senior Application Scientist
The Genesis of Peptidyl Chloromethyl Ketones: A New Paradigm in Enzyme Inhibition
The study of proteases, the enzymes responsible for protein catabolism, is central to understanding a vast array of biological processes. A pivotal moment in this field was the shift from using general, non-specific enzyme inactivators to developing highly targeted affinity labels. These molecules are ingeniously designed to mimic an enzyme's natural substrate, allowing them to specifically bind to the active site before forming a stable, irreversible covalent bond.
The Advent of Affinity Labeling
Peptidyl chloromethyl ketones (CMKs) are a premier class of such affinity labels.[1] Their development marked a significant leap forward, enabling researchers to dissect the function of specific proteases with unprecedented precision. The core innovation of CMKs lies in their dual-function structure: a peptide sequence that confers specificity for a target protease, and a reactive chloromethyl ketone "warhead" that executes the irreversible inactivation.[1]
A Landmark Development: Tosyl-L-phenylalanine chloromethyl ketone (TPCK)
The journey began with the landmark development of tosyl-L-phenylalanine chloromethyl ketone (TPCK). This molecule was a pioneering achievement that demonstrated the profound potential of combining a substrate-like moiety (tosyl-L-phenylalanine) for specificity with a reactive chemical group for irreversible inhibition of chymotrypsin.[1] This seminal work laid the conceptual groundwork for the rational design of a vast portfolio of peptidyl chloromethyl ketones aimed at a wide spectrum of proteases.
AAF-CMK: A Targeted Tripeptidyl Inhibitor
Ala-Ala-Phe-CMK (AAF-CMK) is a specific inhibitor within the peptidyl chloromethyl ketone family. Its design as a tripeptide is not arbitrary; the sequence is tailored to target enzymes that recognize and cleave peptides with specific amino acid residues at their N-termini.
Primary Target and Biological Significance
AAF-CMK is recognized as a potent, irreversible inhibitor of Tripeptidyl Peptidase II (TPPII).[2][3][4][5] TPPII is a high-molecular-weight, subtilisin-type serine peptidase that sequentially removes tripeptides from the free amino termini of longer peptides.[3][4] This function places TPPII in critical cellular pathways, and its inhibition has been shown to induce apoptosis, making AAF-CMK a valuable tool in leukemia and cancer research.[2]
Off-Target Activities and Experimental Considerations
While AAF-CMK is a powerful inhibitor of TPPII, it is crucial for researchers to recognize its potential for off-target effects. Due to the reactive nature of the chloromethyl ketone group, it can also inhibit other proteases, particularly those with a nucleophilic cysteine in their active site.[6] For instance, at a concentration of 50 μM, AAF-CMK has been shown to inhibit bleomycin hydrolase and puromycin-sensitive aminopeptidase.[3][4][5] More surprisingly, studies have revealed that AAF-CMK can also target non-proteolytic enzymes such as ATP-dependent helicases and proteins containing SAP-domains, inhibiting the helicase activity of molecules like the SV40 large T antigen.[7] This underscores the importance of including appropriate controls in experimental designs to ensure that observed biological effects are attributable to the inhibition of the intended target.
Mechanism of Irreversible Inhibition: A Tale of Two Steps
The efficacy of peptidyl chloromethyl ketones as inhibitors stems from a sophisticated, two-step mechanism-based process.[1]
Step 1: Recognition and Binding
The initial step is recognition. The peptide portion of AAF-CMK—in this case, Alanine-Alanine-Phenylalanine—mimics the natural substrate of the target protease. This mimicry allows the inhibitor to be specifically recognized by and bind to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex.[1]
Step 2: Covalent Modification
Following binding, the reactive chloromethyl ketone "warhead" is positioned optimally within the active site. The catalytic machinery of the protease, specifically a key nucleophilic residue (such as a histidine in serine proteases or a cysteine in cysteine proteases), attacks the carbon of the chloromethyl group. This results in the alkylation of the active site residue and the formation of a stable, irreversible covalent bond, effectively inactivating the enzyme.[6]
Caption: General two-step mechanism of irreversible protease inhibition.
Synthesis and Purification of AAF-CMK TFA
The synthesis of peptidyl chloromethyl ketones like AAF-CMK is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The trifluoroacetate (TFA) salt form is a common result of the final purification step.
General Synthetic Strategy
The conventional method for synthesizing peptidyl chloromethyl ketones involves three primary stages:[1][8]
-
Peptide Synthesis: The peptide backbone (Ala-Ala-Phe) is constructed using standard solid-phase or solution-phase peptide synthesis methodologies.
-
Diazomethyl Ketone Formation: The C-terminal carboxylic acid of the protected peptide is converted into a diazomethyl ketone precursor. This is typically achieved by first creating an activated ester or mixed anhydride, which then reacts with diazomethane.
-
Chloromethyl Ketone Conversion: The crude diazomethyl ketone is carefully treated with anhydrous hydrogen chloride (HCl) gas in an appropriate solvent like diethyl ether. This step replaces the diazo group with a chlorine atom to yield the final chloromethyl ketone.[1]
Caption: A high-level overview of the AAF-CMK synthesis process.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety procedures.
PART A: Diazomethyl Ketone Precursor Synthesis
-
Dissolution: Dissolve N-terminally protected Ala-Ala-Phe-OH in anhydrous tetrahydrofuran (THF) and cool the solution to -15°C in a salt-ice bath.
-
Activation: Add N-methylmorpholine, followed by a dropwise addition of isobutyl chloroformate, while maintaining the temperature at -15°C. Stir for 15 minutes to form the mixed anhydride.
-
Diazomethane Reaction: In a separate, appropriately shielded apparatus, generate an ethereal solution of diazomethane. Carefully add this solution to the mixed anhydride reaction mixture.
-
Reaction & Quench: Allow the reaction to proceed for 1-2 hours at 0°C. Once complete, cautiously quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Workup: Remove the solvent under reduced pressure to yield the crude diazomethyl ketone.
PART B: Chloromethyl Ketone Formation
-
Dissolution: Dissolve the crude diazomethyl ketone from Part A in anhydrous diethyl ether and cool to 0°C.
-
HCl Gas Introduction: Bubble anhydrous hydrogen chloride gas through the solution. The reaction is typically rapid.
-
Monitoring: Monitor the reaction for the disappearance of the diazomethyl ketone starting material using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure to yield the crude N-protected AAF-CMK.
Purification and the Role of the TFA Salt
The final and most critical stage is purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
-
Mobile Phase: A gradient of acetonitrile in water is typically used, with trifluoroacetic acid (TFA) added to both phases at a concentration of ~0.1%.
-
Role of TFA: TFA serves as an ion-pairing agent. It binds to the free amino termini and positively charged side chains of the peptide, neutralizing their charge and improving chromatographic peak shape and resolution.[9]
-
Lyophilization: Fractions containing the pure product are collected, pooled, and lyophilized (freeze-dried). This process removes the HPLC solvents and yields the final product as a stable trifluoroacetate salt.
Protocol: TFA Salt Exchange (Optional)
For certain cellular assays or in vivo studies, the presence of TFA can be problematic.[9] In such cases, a salt exchange is necessary.
-
Dissolution: Dissolve the AAF-CMK TFA peptide in distilled water (e.g., at 1 mg/mL).
-
Acidification: Add a solution of 100 mM HCl to achieve a final concentration of 2-10 mM HCl.[9]
-
Incubation & Freezing: Let the solution stand for at least one minute at room temperature, then flash-freeze in liquid nitrogen.[10]
-
Lyophilization: Lyophilize the sample overnight until all liquid is removed.
-
Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times. The final product will be the hydrochloride (HCl) salt of AAF-CMK.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized AAF-CMK TFA. A suite of orthogonal methods should be employed.
Key Characterization Techniques
| Technique | Purpose | Expected Outcome for AAF-CMK TFA |
| Reversed-Phase HPLC | Assess purity and retention time. | A single, sharp peak indicating high purity (>95%). Retention time will be characteristic of the peptide's hydrophobicity. |
| Mass Spectrometry (MS) | Confirm molecular weight and identity. | The observed mass should match the calculated mass of the protonated molecule ([M+H]⁺). For AAF-CMK (C₁₆H₂₂ClN₃O₃), the monoisotopic mass is ~355.13 g/mol . |
| Amino Acid Analysis | Verify amino acid composition and stoichiometry. | Following acid hydrolysis, analysis should show approximately equimolar amounts of Alanine and Phenylalanine. Note that CMKs can yield low recovery due to side reactions during hydrolysis.[11] |
Applications in Modern Research
AAF-CMK TFA remains a vital tool for researchers investigating the roles of specific proteases in health and disease.
A Probe for Protease Function and Cellular Pathways
The primary application of AAF-CMK is as a selective inhibitor to probe the function of TPPII in various cellular contexts.[3][4] By inhibiting TPPII, researchers can elucidate its role in processes such as protein turnover, antigen presentation, and the regulation of apoptosis.[2][5]
A Tool in Apoptosis and Leukemia Research
Given its ability to potentiate TRAIL- and TNF-induced apoptosis in leukemia cell lines, AAF-CMK is a valuable pharmacological tool for studying cell death pathways.[2] It allows for the controlled inactivation of TPPII, helping to unravel the complex signaling cascades that govern apoptosis in cancer cells.
Caption: Decision guide for handling the TFA counter-ion in experiments.
Conclusion
From its conceptual roots in the first affinity labels to its modern application in cancer biology, AAF-CMK represents a powerful example of rational inhibitor design. Its synthesis, while requiring precision, follows established chemical principles. For the researcher, a thorough understanding of its mechanism, potential off-target effects, and the implications of its TFA salt form is paramount to designing robust, self-validating experiments. AAF-CMK TFA is more than a chemical; it is a precision tool for dissecting the intricate world of protease biology.
References
-
Okada, Y., Tsuda, Y., Teno, N., Nagamatsu, Y., Okamoto, U., & Nishi, N. (1985). Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE). Chemical and Pharmaceutical Bulletin, 33(12), 5301-5306. [Link]
-
Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 18(21), 4778-4784. [Link]
-
Kettner, C., & Shaw, E. (1979). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. PubMed. [Link]
-
Teno, N., et al. (2000). Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Journal of Chemical Research, Synopses. [Link]
-
Tal-Benzion, K., et al. (2007). The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins. Journal of Cellular Biochemistry, 100(3), 716-726. [Link]
-
Powers, J. C., et al. (2009). Synthesis and Application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as Potent Proteinase K Inhibitor. PubMed. [Link]
-
Cormedix Europe. AAF-CMK (TFA). [Link]
-
Hilbi, H., et al. (2002). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. Angewandte Chemie International Edition, 41(19), 3744-3748. [Link]
-
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. [Link]
-
LifeTein. (n.d.). How to remove peptide TFA salt? LifeTein Technical Support. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AAF-CMK (TFA) | Cormedix Europe [cormedix-europe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE) [jstage.jst.go.jp]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2 - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Technical Guide: AAF-CMK TFA and the Modulation of Serine Peptidases
Subtitle: Mechanisms, Selectivity Profiles, and Experimental Protocols for Tripeptidyl Peptidase II (TPPII) Inhibition
Executive Summary
Ala-Ala-Phe-Chloromethylketone (AAF-CMK) , supplied often as a Trifluoroacetate (TFA) salt, is a potent, irreversible inhibitor of serine proteases with chymotrypsin-like specificity. While it acts on chymotrypsin and chymase, its primary utility in modern cell biology lies in its high affinity for Tripeptidyl Peptidase II (TPPII) .
This guide addresses the critical operational challenge: distinguishing TPPII activity from the 20S/26S proteasome. Both systems cleave after hydrophobic residues, but AAF-CMK provides a concentration-dependent window of selectivity that allows researchers to dissect downstream cytosolic proteolysis, antigen presentation, and apoptotic signaling pathways.
Mechanistic Biochemistry
The Warhead: Chloromethyl Ketone (CMK)
AAF-CMK belongs to the class of affinity-labeling reagents. Unlike reversible aldehyde inhibitors (e.g., MG-132), the CMK group forms a permanent covalent bond with the enzyme's active site.
-
Recognition: The tripeptide sequence Ala-Ala-Phe mimics the substrate preference of chymotrypsin-like enzymes, directing the molecule into the S1 hydrophobic binding pocket.
-
Alkylation: The electrophilic carbon of the chloromethyl ketone group undergoes nucleophilic attack by the imidazole nitrogen of the active site Histidine (part of the catalytic triad: Ser-His-Asp).
-
Result: This alkylation irreversibly blocks the proton-shuttle mechanism required for peptide bond hydrolysis.
The Counterion: Trifluoroacetate (TFA)
The TFA salt form stabilizes the peptide during synthesis and storage.
-
Technical Note: When dissolving AAF-CMK TFA in DMSO or aqueous buffers, the solution will be acidic. For sensitive enzymatic assays or live-cell culture, ensure the final working solution is buffered (e.g., HEPES, Tris) to pH 7.4 to prevent acid-induced artifacts, which can mimic protease inhibition or induce cell stress.
Visualization: Mechanism of Inactivation
The following diagram illustrates the kinetic progression from recognition to irreversible alkylation.
Figure 1: Kinetic pathway of irreversible serine protease inactivation by AAF-CMK.
Selectivity Profile: TPPII vs. The Proteasome
The most frequent experimental error involving AAF-CMK is the assumption of absolute specificity. Specificity is dose-dependent .
The Selectivity Window
TPPII is a giant cytosolic peptidase that acts downstream of the proteasome, trimming proteasome products (>15 residues) into smaller peptides (3–10 residues) for MHC Class I presentation.
| Parameter | Tripeptidyl Peptidase II (TPPII) | 20S/26S Proteasome (Chymotrypsin-like site) |
| Sensitivity to AAF-CMK | High | Low |
| Effective Inhibitory Conc. | 10 µM - 20 µM | > 50 µM - 100 µM |
| Primary Function | Trimming >15aa peptides; Antigen processing | Degrading ubiquitin-tagged proteins |
| Outcome of Inhibition | Accumulation of longer peptides; viral replication block | Accumulation of poly-ubiquitinated proteins; rapid apoptosis |
Experimental Causality
If you treat cells with 100 µM AAF-CMK , you will inhibit both TPPII and the proteasome, confounding your data.
-
Protocol Recommendation: Perform a dose-titration (1, 5, 10, 20, 50 µM).
-
Validation: Use a specific proteasome inhibitor (e.g., Epoxomicin or Bortezomib) as a positive control to distinguish proteasomal effects from TPPII effects.
Experimental Protocols
Preparation and Storage
-
Solubility: Dissolve AAF-CMK TFA in high-grade DMSO to create a 10 mM or 20 mM stock solution.
-
Why? CMKs are susceptible to hydrolysis in water. Avoid aqueous storage.
-
-
Storage: Aliquot immediately into single-use vials and store at -20°C .
Cell-Based Inhibition Assay (Apoptosis/Antigen Presentation)
This protocol validates TPPII inhibition while sparing the proteasome.
-
Cell Culture: Seed cells (e.g., HeLa, U937) at
cells/mL. -
Treatment: Add AAF-CMK stock to a final concentration of 10 µM .
-
Control 1: DMSO vehicle only (Negative).
-
Control 2: MG-132 (1 µM) or Epoxomicin (Positive Proteasome Control).
-
-
Incubation: Incubate for 1–4 hours (fast kinetics) or up to 24 hours (phenotypic observation).
-
Note: CMKs degrade in media over time (half-life ~4-6 hours in serum-containing media). For long-term experiments, replenish inhibitor every 12 hours.
-
-
Readout:
-
For TPPII Activity: Lyse cells and measure hydrolysis of fluorogenic substrate AAF-AMC (Ala-Ala-Phe-7-amido-4-methylcoumarin).
-
For Specificity Check: Measure hydrolysis of Suc-LLVY-AMC (Proteasome substrate). At 10 µM AAF-CMK, AAF-AMC hydrolysis should be blocked, but Suc-LLVY-AMC hydrolysis should remain intact.
-
Pathway Visualization: The Proteolytic Cascade
This diagram maps where AAF-CMK intercepts the cytosolic degradation pathway.
Figure 2: AAF-CMK inhibition of TPPII downstream of the Ubiquitin-Proteasome System.
Troubleshooting & Artifacts
-
Thiol Reactivity: Chloromethyl ketones are alkylating agents. At high concentrations or incorrect pH, they can react with free thiols (Cysteine) on non-target proteins (e.g., Caspases).
-
Correction: Always use the lowest effective dose (10-20 µM). If studying apoptosis, verify that AAF-CMK alone does not induce cell death at the chosen concentration.
-
-
Serum Binding: High serum concentrations (FBS > 10%) can sequester the inhibitor.
-
Correction: Perform treatments in reduced-serum media (1-2%) if high concentrations are required, or validate effective concentration in full media.
-
References
-
Geier, E., et al. (1999).The giant protease tripeptidyl peptidase II is not required for accumulation of polyubiquitinated proteins in cells inhibition of the proteasome. (Establishes the selectivity window of AAF-CMK for TPPII vs Proteasome).
-
Glas, R., et al. (1998).A proteolytic system that compensates for loss of proteasome function.
-
MedChemExpress.AAF-CMK Product Information and Biological Activity.
-
MEROPS Database.Peptidase S08.090: Tripeptidyl-peptidase II.
Sources
Irreversible Inhibition of TPPII by AAF-CMK TFA: A Technical Guide
Topic: Irreversible inhibition of TPPII by AAF-CMK TFA Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Tripeptidyl-peptidase II (TPPII) is a giant cytosolic serine protease (approx. 6 MDa) critical for extralysosomal peptide degradation, antigen presentation, and CCK inactivation.[1][2] While often overshadowed by the proteasome, TPPII becomes functionally dominant when proteasomal activity is compromised, making it a high-value target in oncology and immunology.
This guide provides a rigorous technical analysis of AAF-CMK TFA (Ala-Ala-Phe-chloromethylketone trifluoroacetate), the gold-standard irreversible inhibitor for TPPII. We synthesize the physicochemical properties of the TFA salt, the precise alkylation mechanism within the subtilisin-like active site, and validated protocols to maximize selectivity while mitigating off-target proteasomal inhibition.
The Target: Tripeptidyl-peptidase II (TPPII)[1][3][4][5][6]
Structural and Functional Uniqueness
TPPII belongs to the S8 family of serine proteases (subtilisin-type). Unlike the proteasome, which is a threonine protease, TPPII utilizes a classical Asp-His-Ser catalytic triad.
-
Oligomeric State: It forms a massive homopolymeric complex (spindle-shaped) essential for its stability and activity.
-
Cleavage Specificity: TPPII removes tripeptides from the free N-terminus of oligopeptides. It also possesses weak endoproteolytic activity, allowing it to process longer peptide fragments (>15 residues) that escape the proteasome.[1]
Physiological Context[7]
-
MHC Class I Presentation: TPPII trims proteasomal degradation products (N-extended precursors) into the final 8-10 mer epitopes required for MHC loading.
-
Neuropeptide Regulation: It inactivates Cholecystokinin (CCK), influencing satiety signaling.
-
Compensatory Role: In proteasome-inhibited cells (e.g., under Bortezomib treatment), TPPII expression is upregulated, acting as a survival factor. This makes AAF-CMK a potent synergistic agent in combination therapies.
The Inhibitor: AAF-CMK TFA
Chemical Identity[4]
-
Common Name: AAF-CMK; Ala-Ala-Phe-chloromethylketone.[3]
-
Salt Form: Trifluoroacetate (TFA).
-
Sequence: L-Alanyl-L-alanyl-L-phenylalanine chloromethylketone.[3]
-
Warhead: The C-terminal chloromethylketone group is a reactive electrophile designed to mimic the substrate transition state while trapping the active site histidine.
Physicochemical Properties & Handling (TFA Salt)
The TFA salt form enhances the solubility of the hydrophobic peptide backbone but introduces acidity.
| Property | Specification | Technical Note |
| Molecular Weight | ~453.9 (Free base) + TFA | Adjust calculations to account for TFA counterion mass (approx. 114 Da per TFA). |
| Solubility | Water (10 mg/mL); DMSO (>20 mg/mL) | Critical: Dissolve in dry DMSO for stock storage to prevent hydrolysis of the CMK warhead. |
| Stability | Labile at pH > 7.5 | The chloromethyl ketone moiety degrades in basic buffers. Prepare working solutions immediately before use. |
| Acidity | Acidic in solution | The TFA salt can lower the pH of unbuffered solutions. Ensure reaction buffers (HEPES/Tris) have sufficient capacity (>50 mM). |
Mechanism of Action: Affinity Labeling
AAF-CMK is not a simple competitive inhibitor; it is an active-site directed irreversible alkylating agent . It exploits the enzyme's own catalytic machinery to form a covalent bond.
The Reaction Coordinate
-
Recognition: The AAF peptide sequence binds to the S1-S3 substrate binding pockets of TPPII. The Phenylalanine side chain occupies the S1 specificity pocket.
-
Hemiketal Formation: The catalytic Serine (Ser449) nucleophilically attacks the ketone carbonyl of the inhibitor, forming a reversible tetrahedral intermediate (hemiketal). This mimics the transition state of peptide bond hydrolysis.
-
Alkylation (The Trap): This binding geometry positions the chloromethyl group (-CH2-Cl) in precise proximity to the catalytic Histidine imidazole ring. The Histidine nitrogen attacks the methylene carbon, displacing the chloride ion.
-
Irreversibility: A stable covalent C-N bond is formed between the inhibitor and the Histidine, permanently disabling the catalytic triad.
Experimental Protocols
Preparation of Stock Solutions
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide). Avoid ethanol or methanol as they can react with the CMK group over time.
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C. Do not freeze-thaw more than once. Moisture entry causes hydrolysis of the chloride, rendering the inhibitor inactive (converting it to a hydroxy-methyl ketone).
In Vitro Activity Assay (Fluorogenic)
This protocol validates TPPII inhibition using the substrate AAF-AMC (Ala-Ala-Phe-7-amino-4-methylcoumarin).
-
Lysate Preparation: Lyse cells in a buffer containing 0.5% NP-40, 50 mM HEPES (pH 7.5), 1 mM DTT. Note: Do not add serine protease inhibitors (PMSF, Aprotinin) during lysis as they will mask TPPII activity.
-
Pre-incubation:
-
Mix 50 µg of cytosolic protein with Reaction Buffer (50 mM HEPES pH 7.5, 1 mM DTT, 5 mM MgCl2).
-
Add AAF-CMK (Test range: 1 µM – 100 µM).
-
Control: Add DMSO vehicle only.
-
Incubate for 30 minutes at 37°C . This pre-incubation is mandatory for irreversible inhibitors to allow time for the alkylation reaction.
-
-
Substrate Addition: Add AAF-AMC to a final concentration of 50-100 µM.
-
Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30-60 minutes.
-
Validation: TPPII activity is defined as the fraction of AAF-AMC hydrolysis that is sensitive to AAF-CMK but insensitive to MG132 (proteasome inhibitor) at low concentrations.
Cell-Based Inhibition Workflow
For studying biological effects (e.g., apoptosis, antigen presentation).
Selectivity and Troubleshooting (The "Dirty" Inhibitor Problem)
The Selectivity Window
AAF-CMK is semi-specific . Its selectivity depends entirely on concentration.
-
< 10 µM: Highly selective for TPPII.
-
10 - 50 µM: Begins to inhibit the chymotrypsin-like activity of the 20S proteasome (simulates MG132 effect).
-
> 50 µM: Inhibits other peptidases including Bleomycin Hydrolase and Puromycin-sensitive aminopeptidase (PSA).[4]
Critical Recommendation: Always perform a dose-titration. If you observe effects only at >50 µM, the phenotype is likely due to proteasome inhibition, not TPPII. Use Butabindide (a reversible, competitive TPPII inhibitor) as a secondary confirmation tool to validate TPPII-dependence.
Common Pitfalls
-
pH Mismatch: The TFA salt is acidic. If adding high volumes to weak buffers (e.g., PBS), check pH. Acidic pH inhibits TPPII activity naturally, leading to false positives.
-
Serum Proteases: FBS contains proteases that can degrade the inhibitor or the substrate. Perform in vitro assays in serum-free buffers.
-
Nucleophiles: Avoid buffers with high concentrations of nucleophiles (e.g., Azide, high DTT > 5mM) during the inhibitor pre-incubation step, as they can scavenge the chloromethyl ketone.
References
-
Geier, E., et al. (1999).[4] A giant protease with potential to substitute for some functions of the proteasome.[1][5][6][7] Science, 283(5404), 978-981.[4] Link
-
Glas, R., et al. (1998). A proteolytic system that compensates for loss of proteasome function.[1][5][6] Nature, 392, 618-622. Link
-
Rose, C., et al. (2002). Design, synthesis, and tripeptidyl peptidase II inhibitory activity of a novel series of (S)-2,3-dihydro-2-(4-alkyl-1H-imidazol-2-yl)-1H-indoles (Butabindide). Journal of Medicinal Chemistry, 45(24), 5303-5310.[8] Link
-
Cayman Chemical. (n.d.). AAF-CMK (trifluoroacetate salt) Product Information. Link
-
Hilbi, H., et al. (2000). Tripeptidyl peptidase II promotes maturation of caspase-1 in Shigella flexneri-induced macrophage apoptosis.[4] Infection and Immunity, 68(10), 5502-5508.[4] Link
Sources
- 1. Analysis of the role of tripeptidyl peptidase II in MHC class I antigen presentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Enigma of Tripeptidyl-Peptidase II: Dual Roles in Housekeeping and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of an inhibitor of tripeptidyl peptidase II (Ala-Ala-Phe-chloromethylketone) and its combination with an inhibitor of the chymotrypsin-like activity of the proteasome (PSI) on apoptosis, cell cycle and proteasome activity in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Tripeptidyl peptidase II serves as an alternative to impaired proteasome to maintain viral growth in the host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in spatio-temporal localization of tripeptidyl peptidase II (TPPII) in murine colon adenocarcinoma cells during aggresome formation: a microscopy study based on a novel fluorescent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and tripeptidyl peptidase II inhibitory activity of a novel series of (S)-2,3-dihydro-2-(4-alkyl-1H-imidazol-2-yl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ala-Ala-Phe-Chloromethylketone (AAF-CMK) TFA in Cancer Cell Line Studies
Executive Summary
Ala-Ala-Phe-chloromethylketone (AAF-CMK) , typically supplied as a trifluoroacetate (TFA) salt, is a cell-permeable, irreversible inhibitor of serine proteases. While historically categorized as a specific inhibitor of Tripeptidyl Peptidase II (TPP2) , an extralysosomal peptidase critical for downstream proteolysis, advanced characterization reveals a complex pharmacological profile including cross-reactivity with the 20S proteasome .
This guide provides a rigorous experimental framework for utilizing AAF-CMK in oncology research. It addresses the compound's solubility challenges, delineates its synergistic potential with proteasome inhibitors (e.g., Bortezomib), and establishes critical controls to differentiate TPP2-specific effects from general proteasomal blockade.
Part 1: Molecular Mechanism & Specificity Profile
The Chloromethyl Ketone Warhead
AAF-CMK functions as an affinity label. The tripeptide sequence (Alanyl-Alanyl-Phenylalanine) directs the molecule to the substrate-binding pocket of chymotrypsin-like serine proteases. Upon binding, the chloromethyl ketone (CMK) group acts as a "warhead," undergoing a nucleophilic attack by the active site histidine or serine residue. This results in the formation of a covalent, irreversible alkylation adduct, permanently disabling the enzyme.
The Specificity Paradox: TPP2 vs. Proteasome
Researchers must navigate a critical specificity overlap. TPP2 is a giant cytosolic protease that degrades polypeptides >15 residues (often downstream of the proteasome). However, AAF-CMK is not exclusively selective for TPP2.[1]
-
Primary Target: Tripeptidyl Peptidase II (TPP2).[1]
-
Secondary Targets: Chymotrypsin-like activity of the 20S proteasome; Kallikrein-7; Cathepsin G.
Implication for Experimental Design: Data derived solely from AAF-CMK treatment cannot be definitively attributed to TPP2 inhibition without controls. You must run parallel arms with highly specific proteasome inhibitors (e.g., Epoxomicin or Bortezomib) to subtract proteasomal contributions.
Pathway Visualization
The following diagram illustrates the proteolytic cascade and the dual-inhibition points of AAF-CMK.
Figure 1: Proteolytic cascade showing AAF-CMK's primary inhibition of TPP2 and secondary cross-reactivity with the proteasome.
Part 2: Experimental Framework
Reconstitution and Handling
The chloromethyl ketone moiety is reactive and hydrolytically unstable. Proper handling is non-negotiable for reproducibility.
| Parameter | Specification |
| Solubility | Soluble in DMSO (~33 mg/mL), Ethanol, DMF.[2] Sparingly soluble in water. |
| Stock Preparation | Dissolve powder in 100% anhydrous DMSO to create a 10 mM or 20 mM stock . |
| Storage | Aliquot immediately into single-use vials. Store at -20°C . Stable for >1 year if kept dry. |
| Aqueous Stability | Critical Warning: Do not store aqueous dilutions (e.g., in media) for >4 hours. Prepare fresh immediately before dosing. |
Standard Dosing Protocol for Cancer Lines
Cell Models: HeLa, Jurkat, U266 (Multiple Myeloma), MCF-7.
Step-by-Step Methodology:
-
Seeding: Seed cells (e.g., 5 x 10⁵ cells/mL for suspension; 70% confluence for adherent) in complete media (RPMI/DMEM + 10% FBS). Allow 24h attachment.
-
Preparation of Working Solution:
-
Thaw 10 mM DMSO stock.
-
Dilute stock into pre-warmed culture media to achieve 2X the desired final concentration.
-
Note: Keep final DMSO concentration <0.5% to avoid solvent toxicity.
-
-
Treatment:
-
Washout (Optional but Recommended): For pulse-chase experiments, wash cells 3x with PBS to remove unbound inhibitor (since binding is irreversible, the effect persists).
Experimental Workflow Diagram
Figure 2: Operational workflow for AAF-CMK treatment from cryo-storage to analytical readout.
Part 3: Applications & Data Interpretation
Synergism with Proteasome Inhibitors (Bortezomib)
A primary application of AAF-CMK is overcoming Bortezomib resistance. When the proteasome is blocked, cancer cells often upregulate TPP2 as a compensatory survival mechanism to clear toxic protein aggregates.
-
Hypothesis: Dual inhibition (Proteasome + TPP2) triggers catastrophic proteotoxic stress.
-
Experimental Setup:
-
Arm A: Vehicle (DMSO)
-
Arm B: Bortezomib (5-10 nM)
-
Arm C: AAF-CMK (10-20 µM)
-
Arm D: Combination
-
-
Expected Result: Synergistic increase in apoptosis (Annexin V+) and accumulation of poly-ubiquitinated proteins (Western blot: smear >250 kDa).
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration / Cold media | Pre-warm media to 37°C. Vortex immediately upon adding DMSO stock. Do not exceed 100 µM. |
| No Effect Observed | Hydrolysis of CMK group | Ensure stock was anhydrous. Do not use diluted stocks stored >4 hours. |
| High Toxicity in Control | DMSO toxicity | Ensure final DMSO < 0.5%. Include a "DMSO-only" vehicle control. |
| Ambiguous Target | Off-target proteasome inhibition | Use Butabindide (a more specific TPP2 competitive inhibitor) as a comparator to validate TPP2 specificity. |
References
-
Geier, E., et al. (1999). A giant protease with potential to substitute for some functions of the proteasome. Science, 283(5404), 978-981. Link
-
Gavioli, R., et al. (2001). The inhibitor of tripeptidyl peptidase II, Ala-Ala-Phe-chloromethylketone, also inhibits the chymotrypsin-like activity of the proteasome. Folia Histochemica et Cytobiologica, 39(2), 131-132. Link
-
Cayman Chemical. (2022).[2] Z-L-Phe-CMK Product Information & Solubility Guide. Link
-
Kisselev, A. F., et al. (2006). Importance of the different proteolytic sites of the proteasome and the efficacy of inhibitors varies with the protein substrate. Journal of Biological Chemistry, 281(13), 8582-8590. Link
-
Hong, X., et al. (2003). TPP2 inhibition induces apoptosis in proteasome-inhibitor-resistant lymphoma cells. Blood. Link
Sources
- 1. Effects of an inhibitor of tripeptidyl peptidase II (Ala-Ala-Phe-chloromethylketone) and its combination with an inhibitor of the chymotrypsin-like activity of the proteasome (PSI) on apoptosis, cell cycle and proteasome activity in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tegaran.com [tegaran.com]
Understanding the Function of Tripeptidyl Peptidase II (TPPII)
Executive Summary
Tripeptidyl Peptidase II (TPPII) is a giant cytosolic serine protease (approx. 6 MDa) that functions as a critical downstream effector of the ubiquitin-proteasome system (UPS). Unlike the proteasome, which generates oligopeptides (typically 3–22 residues), TPPII specializes in the sequential removal of N-terminal tripeptides.[1][2][3]
For drug development professionals, TPPII represents a high-value, dual-indication target:
-
Metabolic Disease: TPPII inactivates Cholecystokinin-8 (CCK-8), a potent satiety signal.[3] Inhibition of TPPII extends CCK-8 half-life, offering a therapeutic vector for obesity.
-
Oncology: TPPII upregulation allows cancer cells to survive proteasome inhibition (e.g., Bortezomib therapy) by scavenging amino acids from longer peptides. Targeting TPPII can sensitize resistant tumors to proteasome inhibitors.
Structural Biology & Enzymology: The "Twisted Spindle"
TPPII is structurally unique among eukaryotic proteases.[4] It belongs to the subtilisin superfamily but operates as a massive homooligomeric complex.[4]
The Oligomeric Switch
The functional unit of TPPII is not a monomer but a "twisted spindle" or double-bow structure formed by two strands of stacked dimers.[2]
-
Concentration Dependence: The assembly of this 6 MDa complex is concentration-dependent.[3] At low concentrations, the complex dissociates into inactive dimers.
-
Implication for Assays: Experimental protocols must maintain high enzyme concentration or stabilizing agents (e.g., glycerol) to preserve the active spindle conformation.
Catalytic Mechanism
-
Primary Activity: Exopeptidase .[2] TPPII cleaves tripeptides (3 amino acids) from the free N-terminus of substrates.[1][3][5][6]
-
Secondary Activity: Endopeptidase .[3] Though controversial, evidence confirms TPPII possesses weak endopeptidase activity, specifically toward peptides longer than 15 residues. This dual capability allows it to process long proteasomal products that would otherwise clog downstream aminopeptidases.
Physiological Roles: The "Software" Logic
TPPII acts as a logic gate in two primary systems: Antigen Presentation and Neuropeptide Regulation.
The MHC Class I Antigen Processing Pathway
The proteasome is the primary generator of antigenic peptides, but its cleavage patterns are imprecise.[7] TPPII acts as a "trimmer."[7][8][9]
-
The >15 Residue Rule: Cytosolic aminopeptidases rapidly degrade short peptides (<15 AA). Peptides >15 AA are protected from rapid destruction but cannot bind MHC Class I.
-
TPPII Function: It trims these >15 AA precursors down to the 8–10 AA size required for TAP transport and MHC loading.
-
Nuance: TPPII can both create epitopes (by trimming precursors) and destroy them (by over-trimming).[7]
Neuropeptide Regulation (Satiety)
In the brain, TPPII degrades Cholecystokinin-8 (CCK-8), a hormone that signals "fullness" to the hypothalamus.
-
Mechanism: CCK-8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) is cleaved by TPPII, rendering it inactive.
-
Therapeutic Logic: Inhibiting TPPII preserves CCK-8 levels, reducing food intake.
Visualization: The Proteolytic Cascade
The following diagram illustrates the position of TPPII in the cellular hierarchy.
Figure 1: TPPII functions as a critical node between proteasomal degradation and downstream amino acid recycling or antigen presentation.
Technical Workflow: Measuring TPPII Activity
As an Application Scientist, relying on generic protease assays will lead to artifacts. TPPII requires specific conditions to maintain its oligomeric state.
The Standard Assay: Fluorogenic Kinetics
Objective: Quantify TPPII exopeptidase activity using the specific substrate Ala-Ala-Phe-AMC (AAF-AMC).
Reagents:
-
Substrate: AAF-AMC (Km ≈ 20–30 µM).
-
Inhibitor (Control): Butabindide (Specific, competitive) or AAF-CMK (Irreversible).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% Glycerol.
Step-by-Step Protocol
| Step | Action | Scientific Rationale (The "Why") |
| 1. Lysis | Lyse cells in non-denaturing buffer + 10% Glycerol. Avoid EDTA if possible, or keep low. | Oligomer Stability: Glycerol stabilizes the 6 MDa spindle structure. Without it, TPPII dissociates into inactive dimers, yielding false negatives. |
| 2. Clearance | Centrifuge at 100,000 x g (1 hr) or standard 14,000 rpm (20 min). | TPPII is cytosolic.[2][3][4][10][11][12] High-speed spins remove membrane-bound peptidases that might cross-react. |
| 3. Pre-incubation | Incubate lysate with and without Butabindide (100 nM) for 15 min at 37°C. | Self-Validation: Since other aminopeptidases can cleave AMC substrates, the difference between the "No Inhibitor" and "Inhibitor" wells is the true TPPII signal. |
| 4. Reaction | Add AAF-AMC (50 µM final) to start reaction. | Substrate concentration should be > Km to ensure Vmax conditions (saturation). |
| 5. Detection | Read fluorescence (Ex 380 nm / Em 460 nm) every 60s for 30 mins. | Kinetic Linearity: End-point assays are prone to artifacts. Continuous reading confirms the enzyme is in the linear phase. |
Assay Logic Visualization
Figure 2: The "Subtraction Method" is required to isolate TPPII activity from general cytosolic aminopeptidases.
Therapeutic Implications
Obesity: The CCK Connection
TPPII inhibitors (e.g., Butabindide) have demonstrated efficacy in reducing food intake in rodent models.
-
Mechanism: By blocking the degradation of CCK-8 in the brain, the satiety signal is prolonged.
-
Challenge: Developing inhibitors that can cross the Blood-Brain Barrier (BBB) while maintaining specificity against other serine proteases.
Oncology: The "Stress Response" Target
Cancer cells, particularly those treated with proteasome inhibitors (e.g., Multiple Myeloma), upregulate TPPII to compensate for the loss of proteasomal amino acid recycling.
-
Synergy: Co-treatment with Proteasome Inhibitors (PI) and TPPII inhibitors induces "amino acid starvation" and lethal accumulation of poly-ubiquitinated peptides.
-
Drug Design: Unlike obesity (CNS target), oncology targets are often systemic, potentially lowering the barrier for drug delivery.
References
-
Rockel, B., et al. (2012).[11] "Structure and function of tripeptidyl peptidase II, a giant cytosolic protease." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
-
Reits, E., et al. (2004).[8] "A major role for TPPII in trimming proteasomal degradation products for MHC class I antigen presentation."[2][6][7][8][9] Immunity.
-
Rose, C., et al. (1996). "Characterization of the inhibitory effect of butabindide on tripeptidyl peptidase II." Biochemical Pharmacology.
-
Geier, E., et al. (1999). "The giant protease tripeptidyl peptidase II is essential for cell growth and survival." EMBO Journal.
-
York, I.A., et al. (2006).[9] "Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation."[7][9] Journal of Immunology.
Sources
- 1. Tripeptidyl peptidase II serves as an alternative to impaired proteasome to maintain viral growth in the host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pnas.org [pnas.org]
- 4. Structure and function of tripeptidyl peptidase II, a giant cytosolic protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tripeptidyl-Peptidase II : Structure, Function and Gene Regulation [diva-portal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of the role of tripeptidyl peptidase II in MHC class I antigen presentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A major role for TPPII in trimming proteasomal degradation products for MHC class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of tripeptidyl peptidase II in MHC class I antigen presentation: Biological characteristics, cellular crosstalk and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Changes in spatio-temporal localization of tripeptidyl peptidase II (TPPII) in murine colon adenocarcinoma cells during aggresome formation: a microscopy study based on a novel fluorescent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Dissecting Apoptotic Pathways using AAF-CMK TFA
Abstract
The precise delineation of cell death mechanisms is critical in immunology and oncology drug development. While Caspase-3/7 activation is the canonical hallmark of apoptosis, upstream initiators vary significantly. AAF-CMK TFA (Ala-Ala-Phe-Chloromethylketone Trifluoroacetic Acid) is a potent, irreversible inhibitor historically annotated for Caspase-13 but now recognized as a primary tool for inhibiting Granzyme B and investigating the Caspase-4/5 inflammatory axis. This application note details the protocol for using AAF-CMK TFA as a specificity control in caspase activation assays, allowing researchers to differentiate between Granule Exocytosis (CTL/NK-mediated) and Death Receptor/Mitochondrial pathways.
Introduction & Mechanism of Action
The "Caspase-13" Clarification
A critical point of scientific integrity often overlooked in vendor catalogs is the identity of "Caspase-13." Originally described in bovine studies, Caspase-13 is now widely accepted as the bovine ortholog of human Caspase-4 . Consequently, while AAF-CMK is frequently labeled as a "Caspase-13 Inhibitor," its utility in human biological systems is defined by two primary activities:
-
Inhibition of Granzyme B: It potently blocks Granzyme B, a serine protease secreted by Cytotoxic T Lymphocytes (CTLs) and NK cells that can directly process Caspase-3.
-
Targeting Inflammatory Caspases: It exhibits cross-reactivity with the human inflammatory Caspase-4 and Caspase-5.
Mechanism of Inhibition
AAF-CMK utilizes a chloromethylketone (CMK) warhead. Unlike reversible aldehyde (CHO) inhibitors, the CMK group acts as an affinity label, forming a covalent irreversible bond with the active site histidine of the target protease.
Figure 1: Mechanism of Irreversible Inhibition. The CMK warhead alkylates the catalytic histidine, permanently disabling the protease.
Experimental Design: The Differential Inhibition Assay
To use AAF-CMK effectively in a caspase assay, it must be used in a differential experimental design . The goal is often to prove that a measured apoptotic signal is not driven by Granzyme B, or to isolate specific inflammatory pathways.
Reagent Preparation
AAF-CMK TFA is hydrophobic and moisture-sensitive.
-
Solubility: Soluble in DMSO (>10 mg/mL).
-
Stock Solution: Prepare a 10 mM stock in dry DMSO.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles. The TFA salt form enhances stability but requires buffering in culture media.
Recommended Concentrations
-
Specific Inhibition (Granzyme B): 10–50 µM
-
Broad/Cross-Reactive Inhibition: >100 µM (May promote non-specific toxicity)
Detailed Protocol
Phase 1: Cell Preparation and Pre-Treatment
Critical Step: Because AAF-CMK is an irreversible inhibitor, it must be added before the apoptotic stimulus to bind the latent protease pool.
-
Seeding: Seed target cells (e.g., Jurkat, HeLa, or PBMCs) at
cells/mL in complete media. -
Inhibitor Preparation:
-
Thaw 10 mM AAF-CMK stock.
-
Dilute in sterile media to create a 2X working solution (e.g., 40 µM for a final concentration of 20 µM).
-
-
Pre-Incubation:
-
Add the inhibitor to the designated wells.
-
Incubate for 30–60 minutes at 37°C / 5% CO₂.
-
Note: Do not wash the cells. The inhibitor must remain present to neutralize newly synthesized or activated proteases.
-
Phase 2: Apoptosis Induction
Induce apoptosis using your specific model. Common scenarios include:
-
Co-culture: Add NK cells or CTLs (Granzyme B source).
-
Chemical: Staurosporine or Etoposide (Intrinsic pathway controls).
-
Receptor: Anti-Fas antibody (Extrinsic pathway).
Phase 3: Caspase-3/7 Activation Readout
After 4–24 hours of induction, measure downstream Caspase-3 activity.
Method A: Fluorometric Plate Assay (DEVD-AMC)
-
Harvest cells and lyse in Chaps Cell Extract Buffer.
-
Centrifuge (10,000 x g, 1 min) to pellet debris.
-
Transfer supernatant to a black 96-well plate.
-
Add Reaction Buffer containing Ac-DEVD-AMC (Caspase-3 substrate).
-
Incubate 1–2 hours at 37°C.
-
Measure fluorescence (Ex 380 nm / Em 460 nm).
Method B: Western Blotting
-
Lyse cells in RIPA buffer + Protease Inhibitor Cocktail.
-
Run SDS-PAGE and transfer to nitrocellulose.
-
Probe for Cleaved Caspase-3 (Asp175) .
-
Interpretation: If AAF-CMK prevents the appearance of the cleaved band, the upstream activator was likely Granzyme B (in co-culture models) or Caspase-4 (in inflammatory models).
-
Data Analysis & Interpretation
The following table illustrates how to interpret results when using AAF-CMK alongside a pan-caspase inhibitor (Z-VAD-FMK).
| Experimental Condition | Caspase-3 Activity Signal | Interpretation |
| Untreated Control | Low | Baseline health. |
| Inducer Only | High | Apoptosis is active. |
| Inducer + Z-VAD-FMK | Low | Cell death is Caspase-dependent.[1] |
| Inducer + AAF-CMK | Low | Granzyme B (or Casp-4) is the driver. |
| Inducer + AAF-CMK | High | Pathway is Granzyme-independent (likely Fas/TRAIL or Mitochondrial). |
Pathway Visualization
The diagram below details where AAF-CMK acts within the signaling cascade, distinguishing it from general caspase inhibitors.
Figure 2: Pathway Specificity. AAF-CMK selectively blocks the Granzyme B axis, whereas Z-VAD-FMK blocks the entire caspase cascade.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation | High concentration in aqueous media. | Dilute the 10 mM DMSO stock dropwise into vortexing media. Do not exceed 100 µM. |
| No Inhibition | Inadequate pre-incubation. | CMK inhibitors are slow-binding. Ensure at least 30 min pre-incubation before adding the inducer. |
| High Background | Non-specific thiol reactivity. | CMK can react with free thiols (DTT/BME). Ensure lysis buffers for assays do not contain high thiols during the inhibition phase (only add DTT to the enzymatic reaction buffer later). |
| Unexpected Toxicity | Off-target alkylation. | Titrate down. 100 µM is often toxic; try 20–50 µM. |
References
-
Granzyme B and Caspase Activation: Sutton, V. R., et al. (2003).[2] "Granzyme B-induced apoptosis requires both direct caspase activation and relief of caspase inhibition."[2] Immunity, 18(3), 355-365.[2] [Link]
-
Caspase-4/13 Orthology: Koenig, U., et al. (2001). "The bovine caspase-13 is a homologue of human caspase-4." Biochemical and Biophysical Research Communications, 285(5), 1150-1154. [Link]
-
Inhibitor Specificity (Granzyme B vs Caspases): Thornberry, N. A., et al. (1997). "A combinatorial approach defines specificities of members of the caspase family and granzyme B." Journal of Biological Chemistry, 272(29), 17907-17911. [Link]
-
Application in Cell-Based Assays: Packard, B. Z., et al. (2007). "Granzyme B activity in target cells detects attack by cytotoxic lymphocytes."[2] Journal of Immunology, 179(6), 3812-3820. [Link]
Sources
Western blot analysis of AAF-CMK TFA-treated cells
Application Note & Protocol
Quantitative Analysis of Apoptosis Induction by AAF-CMK TFA via Western Blotting
Senior Application Scientist Commentary:
Welcome, researchers. This document serves as a comprehensive guide to employing Western blot analysis for studying the cellular effects of AAF-CMK TFA. AAF-CMK (Ala-Ala-Phe-chloromethylketone) is recognized primarily as an irreversible inhibitor of Tripeptidyl Peptidase II (TPPII), a high molecular mass protease.[1][2] Inhibition of TPPII has been linked to the induction of apoptosis, making AAF-CMK a valuable tool in cancer research and cell biology.[2] This guide moves beyond a simple recitation of steps; it delves into the rationale behind the protocol, ensuring a robust and reproducible workflow. Our objective is to empower you to generate high-quality, trustworthy data by providing a self-validating experimental design for assessing the pro-apoptotic activity of AAF-CMK TFA in cultured cells.
Principle of the Method: Visualizing the Apoptotic Cascade
The primary mechanism by which AAF-CMK TFA induces cell death is through apoptosis.[2] Apoptosis is executed by a family of cysteine proteases known as caspases.[3] These enzymes are synthesized as inactive zymogens (pro-caspases) and, upon receiving an apoptotic signal, undergo proteolytic cleavage to become active.
Western blotting is an ideal technique to monitor this activation cascade.[3] Specifically, we will focus on Caspase-3 , a critical executioner caspase.[4] Its activation is a central event in the apoptotic pathway.[5]
-
Pro-Caspase-3: The inactive, full-length protein, typically migrating at ~35 kDa on an SDS-PAGE gel.[6]
-
Cleaved Caspase-3: The active form, consisting of p17/p19 and p12 fragments. Antibodies specific to the cleaved form detect the large ~17-19 kDa fragment, providing a clear marker of activation.[4][6]
To corroborate these findings, we will also analyze the cleavage of Poly (ADP-ribose) polymerase (PARP) , a key substrate of activated Caspase-3.[4][5]
-
Full-Length PARP: The intact protein, ~116 kDa.
-
Cleaved PARP: The 89 kDa fragment generated by Caspase-3 cleavage, which is a hallmark of apoptosis.
By quantifying the disappearance of the pro-forms and the appearance of the cleaved fragments, we can directly assess the pro-apoptotic efficacy of AAF-CMK TFA treatment.
Experimental Workflow and Design
A successful experiment begins with a clear and logical workflow. The following diagram outlines the critical stages from cell treatment to data interpretation. The inclusion of appropriate controls is non-negotiable for data integrity.
Caption: Overall Experimental Workflow.
Detailed Protocols
This section provides a step-by-step methodology. It is crucial to maintain a cold environment (4°C or on ice) during lysate preparation to minimize endogenous enzymatic activity.
-
Cell Lines: e.g., Jurkat, HeLa, or another cell line of interest.
-
AAF-CMK TFA: (e.g., from Cayman Chemical or MedchemExpress).[1][2]
-
Cell Culture Medium, FBS, and Antibiotics.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer: (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0).[7]
-
Protease and Phosphatase Inhibitor Cocktail: (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific).[8]
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Primary Antibodies:
-
Rabbit anti-Cleaved Caspase-3 (Asp175)
-
Rabbit anti-Caspase-3
-
Rabbit anti-PARP
-
Mouse anti-GAPDH or Rabbit anti-β-Actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-linked Anti-rabbit IgG
-
HRP-linked Anti-mouse IgG
-
-
PVDF Membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
AAF-CMK TFA Preparation: Prepare a stock solution (e.g., 10-20 mM) in DMSO. Store aliquots at -20°C.
-
Treatment:
-
Dilute the AAF-CMK TFA stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 20, 50 µM).
-
Include a Vehicle Control (DMSO concentration equal to the highest AAF-CMK TFA concentration).
-
Include a Positive Control for apoptosis, such as staurosporine (1 µM for 4-6 hours), to validate the detection system.[9]
-
Incubate cells for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Harvesting Adherent Cells:
-
Harvesting Suspension Cells:
-
Transfer cells to a conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold RIPA buffer with inhibitors.
-
-
Lysis:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalization: Calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 20-30 µg per lane).
-
Sample Preparation:
-
In a new tube, add the calculated volume of lysate.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Add sterile water to equalize the final volume for all samples.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation. This step is critical to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cleaved Caspase-3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described above.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
Data Analysis and Expected Results
The primary endpoint is the detection of cleaved, active forms of Caspase-3 and its substrate, PARP.
-
Use imaging software (e.g., ImageJ) to measure the band intensity for each protein.
-
Normalize the intensity of the target protein bands to the intensity of the corresponding loading control (GAPDH or β-Actin) band in the same lane.
-
For Caspase-3, you can present the data as the ratio of cleaved Caspase-3 to the loading control, or as a ratio of cleaved Caspase-3 to total Caspase-3.
The following table summarizes the expected changes in protein bands following effective AAF-CMK TFA treatment.
| Protein Target | Molecular Weight (Approx.) | Expected Change with AAF-CMK Treatment | Rationale |
| Pro-Caspase-3 | 35 kDa | Decrease | The inactive zymogen is cleaved for activation.[6] |
| Cleaved Caspase-3 | 17/19 kDa | Increase | Appearance of this fragment is a direct marker of apoptosis activation.[4][5] |
| Full-Length PARP | 116 kDa | Decrease | Substrate for active Caspase-3; it is consumed during apoptosis.[5] |
| Cleaved PARP | 89 kDa | Increase | The appearance of this cleavage product is a hallmark of apoptosis. |
| Loading Control | 37-42 kDa | No Change | Ensures equal protein loading across all lanes for valid comparison. |
AAF-CMK TFA Mechanism of Action Pathway
The diagram below illustrates the simplified apoptotic pathway initiated by AAF-CMK TFA, highlighting the key proteins analyzed in this Western blot protocol.
Caption: AAF-CMK Induced Apoptosis Pathway.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Signal | Inactive antibody; Insufficient protein load; Incorrect transfer; AAF-CMK not effective in the chosen cell line/dose. | Use a new antibody aliquot; Load more protein (30-50 µg); Verify transfer with Ponceau S stain; Confirm apoptosis with your positive control first. |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours; Optimize antibody dilution; Increase the number and duration of wash steps. |
| Non-Specific Bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody; Ensure fresh protease inhibitors were added to the lysis buffer and samples were kept cold. |
| Loading Control Varies | Inaccurate protein quantification; Uneven loading. | Be meticulous with the BCA assay and pipetting; Run a gel stained with Coomassie Blue to check for even loading. |
References
-
Western blot analysis for caspase-3 activation . ResearchGate. [Link]
-
Analysis by Western Blotting - Apoptosis . Bio-Rad Antibodies. [Link]
-
Caspase-3 Activation Assay . Reaction Biology. [Link]
-
Determination of Caspase Activation by Western Blot . PubMed - NIH. [Link]
-
Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading . Bio-Techne. [Link]
-
Western Blot Protocol . Protocols.io. [Link]
-
Western Blot Protocol . OriGene Technologies Inc. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot [protocols.io]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. origene.com [origene.com]
Application Note: Optimization of Ala-Ala-Phe-Chloromethylketone (AAF-CMK) for Serine Protease & Proteasome Inhibition
Introduction & Mechanism of Action
Ala-Ala-Phe-chloromethylketone (AAF-CMK) , typically supplied as a Trifluoroacetate (TFA) salt, is a potent, irreversible inhibitor of chymotrypsin-like serine proteases . While often used to inhibit Proteinase K or Chymase, its most critical application in modern drug discovery is the inhibition of the 20S proteasome's chymotrypsin-like activity (specifically the
Unlike reversible inhibitors (e.g., aldehydes or boronates), AAF-CMK acts as a "suicide inhibitor." The chloromethyl ketone (CMK) warhead is an electrophile that alkylates the active site histidine or serine of the target protease, forming a covalent, irreversible bond.
Critical Challenge: Specificity vs. Toxicity
The chloromethyl ketone group is highly reactive. In addition to the target protease, it can alkylate cellular thiols (e.g., Glutathione) and non-target cysteine proteases. Therefore, concentration optimization is not just about efficacy; it is about survival. Using AAF-CMK above optimal thresholds (>100 µM) often triggers necrosis due to oxidative stress rather than specific protease inhibition.
Diagram 1: Mechanism of Irreversible Inhibition
The following diagram illustrates the kinetic mechanism where AAF-CMK mimics the substrate, enters the S1-S3 pockets, and covalently modifies the catalytic triad.
Caption: Kinetic pathway of AAF-CMK. Note the divergence to off-target effects at high concentrations.
Preparation & Handling (The Foundation)[1]
The TFA salt form provides stability in powder form but requires careful handling in solution.
Solubilization Protocol
-
Solvent: Dissolve AAF-CMK TFA exclusively in anhydrous DMSO (Dimethyl Sulfoxide).
-
Why: CMKs are prone to hydrolysis in water.
-
-
Stock Concentration: Prepare a 10 mM or 20 mM master stock.
-
Calculation: Molecular Weight of AAF-CMK (free base)
380.8 g/mol . The TFA salt will be heavier (approx. 494 g/mol depending on stoichiometry). Always use the MW on the specific vial label.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C . Avoid freeze-thaw cycles.
Protocol A: Cell-Free Enzymatic Assay (IC50 Determination)
Purpose: To determine the potency of AAF-CMK against a purified enzyme (e.g., 20S Proteasome or Chymotrypsin) without cellular interference.
Materials
-
Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT (Add DTT fresh; essential for proteasome stability).
-
Substrate: Suc-LLVY-AMC (Fluorogenic chymotrypsin-like substrate).
-
Enzyme: Purified 20S Proteasome (0.5 µg/mL final).
Step-by-Step Workflow
-
Dilution Series: Prepare 100x concentrations of AAF-CMK in DMSO (e.g., 10 mM down to 0.1 mM).
-
Plate Setup: Add 1 µL of inhibitor to 99 µL of Enzyme Buffer in a black 96-well plate.
-
Control: DMSO only (0% inhibition).
-
-
Pre-Incubation (CRITICAL): Incubate Enzyme + Inhibitor for 15–30 minutes at 37°C.
-
Reasoning: Because AAF-CMK is a covalent inhibitor, inhibition is time-dependent. Skipping this step leads to underestimation of potency.
-
-
Reaction Start: Add Substrate (Suc-LLVY-AMC, final 50 µM).
-
Readout: Measure Fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 minutes.
Recommended Concentration Range (Cell-Free)
| Target | Working Range | IC50 (Approx) | Notes |
| 20S Proteasome | 0.5 – 20 µM | 1 – 5 µM | Targets |
| Proteinase K | 10 – 100 µM | ~50 µM | Often used to stop reaction in PCR. |
| Chymotrypsin | 1 – 10 µM | < 1 µM | Highly potent. |
Protocol B: Cell-Based Optimization (Viability vs. Efficacy)
Purpose: To inhibit intracellular proteolysis (e.g., apoptosis studies) while maintaining cell viability.
Safety Warning: AAF-CMK is cell-permeable but toxic. High doses deplete intracellular glutathione (GSH), causing oxidative necrosis.
Optimization Matrix
Perform a 2D-titration: Concentration vs. Time .
-
Seed Cells: 10,000 cells/well (96-well plate). Allow adhesion overnight.
-
Treatment: Replace media with fresh media containing AAF-CMK.
-
Incubation:
-
Short Term (1-4h): For studying acute signaling (e.g., preventing degradation of I
B ). -
Long Term (12-24h): For apoptosis outcomes.[6]
-
-
Validation Assays:
-
Efficacy: Western Blot for accumulation of ubiquitinated proteins (indicates proteasome inhibition).
-
Toxicity:[6] CellTiter-Glo (ATP) or LDH release.
-
Diagram 2: Optimization Logic Flow
Use this decision tree to select the final concentration for your manuscript.
Caption: Decision tree for balancing toxicity and efficacy in cell-based AAF-CMK assays.
Troubleshooting & Controls
To ensure Scientific Integrity , every experiment must include these controls:
-
Negative Control (Vehicle): Cells + DMSO only.
-
Specificity Control: Use Z-Phe-Ala-CH2F (fluoromethyl ketone) or MG132 (reversible) alongside AAF-CMK to confirm that the observed phenotype is due to proteasome inhibition and not non-specific alkylation.
-
Thiol Rescue (Optional): If toxicity is high, co-treat with N-Acetyl Cysteine (NAC) (1-5 mM). If NAC rescues viability but inhibition persists, the toxicity was off-target oxidative stress.
Common Pitfalls
-
Precipitation: AAF-CMK is hydrophobic. If adding >50 µM to aqueous media, vortex immediately. If precipitate forms, the effective concentration is unknown.
-
Serum Effect: High serum (FBS) concentrations can sequester the inhibitor. If efficacy is low, try reducing FBS to 1-2% during the short incubation window.
References
-
Kisselev, A. F., et al. (2006).[7] "Importance of the different proteolytic sites of the proteasome and the efficacy of inhibitors varies with protein substrate." Journal of Biological Chemistry. Link
- Context: Establishes the role of chymotrypsin-like sites in protein degrad
-
Sigma-Aldrich (Merck). "Product Information: Ala-Ala-Phe-Chloromethyl Ketone." Link
-
Tse, C., et al. (2009). "Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor." Bioorganic & Medicinal Chemistry Letters. Link
- Context: Structural basis for Phe-residue specificity in chloromethyl ketones.
- Mellgren, R. L. (1997). "Specificities of cell-permeable calpain inhibitors." Journal of Biological Chemistry. Context: Discusses the off-target alkylation of thiols by chloromethyl ketones in cell culture.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. The aminopeptidase inhibitor, z-L-CMK, is toxic and induces cell death in Jurkat T cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Targeted Inhibition of Tripeptidyl Peptidase II (TPP II) in U937 Human Leukemic Cells using AAF-CMK TFA
Abstract & Introduction
This application note details the protocol for utilizing AAF-CMK TFA , a potent and irreversible inhibitor of Tripeptidyl Peptidase II (TPP II) , in U937 human monocytic leukemia cells. TPP II is a giant cytosolic serine peptidase that functions downstream of the 26S proteasome, degrading polypeptides >15 residues into tripeptides.
In U937 cells, TPP II is critical for maintaining the amino acid pool and preventing the accumulation of proteasome-generated peptide fragments. Inhibition of TPP II by AAF-CMK has been shown to induce a distinct form of cellular stress characterized by apoptosis and autophagy , independent of upstream proteasome inhibition. This guide provides a validated workflow for solubilization, treatment, and downstream analysis of cell viability and death pathways.
Mechanism of Action
AAF-CMK acts as an affinity label, irreversibly alkylating the active site histidine of TPP II. Unlike proteasome inhibitors (e.g., Bortezomib, PSI), AAF-CMK does not block the initial degradation of ubiquitinated proteins but arrests the terminal step of proteolysis.
Key Mechanistic Insights:
-
Target Specificity: High specificity for TPP II over the 20S/26S proteasome at concentrations <50 µM.
-
Cellular Consequence: Blockade leads to a "bottleneck" of intermediate-length peptides and a depletion of free amino acids, triggering the Amino Acid Response (AAR) pathway, mitochondrial stress, and subsequent apoptosis.
Diagram 1: The TPP II Proteolytic Pathway and AAF-CMK Inhibition
Caption: Schematic of the extralysosomal proteolytic pathway. AAF-CMK inhibits TPP II, preventing the recycling of long peptides into amino acids, triggering stress responses.
Material Preparation
Reagents[2][3][4][5][6][7][8][9][10][11]
-
AAF-CMK TFA: Molecular Weight ~480-550 g/mol (dependent on specific salt stoichiometry; check CoA).
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade.
-
U937 Growth Medium: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 1% Pen/Strep + 2 mM L-Glutamine.
Stock Solution Protocol
-
Calculate: Determine mass required for a 20 mM stock solution.
-
Example: For 5 mg of AAF-CMK (MW ≈ 500 g/mol ), add ~500 µL DMSO.
-
-
Solubilize: Add DMSO to the vial. Vortex vigorously for 30 seconds. The solution should be clear and colorless.
-
Aliquot: Dispense into 20-50 µL aliquots to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months).
Experimental Protocol: Treatment of U937 Cells[2][3][4][6][7][9][12][13][14]
Cell Culture Conditions[2][3][4][7][9][11][14]
-
Seeding Density: U937 cells are suspension cells. Maintain between
and cells/mL. -
Passage: Split cells 1:3 or 1:4 every 2-3 days. Ensure viability >95% before starting the assay.
Treatment Workflow
Objective: Determine IC50 and induce apoptosis.[1]
-
Preparation (Day 0):
-
Treatment (Day 0):
-
Thaw AAF-CMK stock (20 mM).
-
Prepare intermediate dilutions in RPMI if necessary, or add directly to wells to achieve final concentrations.
-
Dose Range: 0 µM (Vehicle), 10 µM, 20 µM , 40 µM , 80 µM.
-
Note: Keep final DMSO concentration <0.5% (v/v).
-
-
Incubation:
-
Incubate at 37°C, 5% CO₂, 95% humidity.
-
Duration:
-
4-8 Hours: For TPP II enzymatic activity assays.
-
24 Hours: For early apoptosis (Annexin V) and autophagy markers.
-
48 Hours: For late apoptosis/necrosis and cell cycle analysis.
-
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for AAF-CMK treatment and analysis in U937 cells.
Data Analysis & Expected Results
TPP II Activity Validation
To confirm target engagement, measure TPP II activity in lysates using the fluorogenic substrate H-Ala-Ala-Phe-AMC .
-
Control (0 µM): 100% Activity.
-
20 µM AAF-CMK: Expect ~60% residual activity (40% inhibition).
-
40 µM AAF-CMK: Expect <20% residual activity (80% inhibition).
Viability and Apoptosis
AAF-CMK induces a dose-dependent reduction in viability.[2]
| Concentration (µM) | Expected Viability (24h) | Phenotype Observation |
| 0 (DMSO) | 100% | Healthy, round, refractive cells. |
| 10 | ~85-90% | Minor growth inhibition. |
| 20 | ~55-60% | Early apoptosis, chromatin condensation. |
| 40 | ~30-40% | Significant nuclear fragmentation, autophagy (vacuolization). |
| 80 | <10% | Extensive necrosis/late apoptosis. |
Data derived from comparative studies in leukemic models [1].
Troubleshooting & Critical Considerations
-
Precipitation: AAF-CMK is hydrophobic. If precipitate forms upon addition to media:
-
Pre-dilute the stock in a small volume of serum-free media immediately before adding to the well.
-
Ensure vigorous mixing immediately after addition.
-
-
Serum Interference: High serum concentrations can sometimes sequester CMK inhibitors. If efficacy is lower than expected, try reducing FBS to 5% during the treatment window.
-
Distinguishing Proteasome vs. TPP II Inhibition:
-
Use Bortezomib or PSI as a positive control for proteasome inhibition.
-
Validation: AAF-CMK treated cells should not show massive accumulation of poly-ubiquitinated proteins (Western Blot: Anti-Ubiquitin) compared to Bortezomib treated cells [1].
-
References
-
Stoklosa, T. et al. (2012). "Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells."[4] Apoptosis.[4][5][1][2][3][6] (Verified context via ResearchGate/PubMed snippets).
-
Geier, E. et al. (1999). "Tripeptidyl peptidase II is the major peptidase needed for degradation of proteasome products."[7][8] Science.
-
U937 Cell Line Details. Cellosaurus entry CVCL_0007.
Sources
- 1. Targeting matrix metallopeptidase 2 by hydroxyurea selectively kills acute myeloid mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in the human Leukemic U937 cell line by Kaempferia parviflora Wall.ex.Baker extract and effects of paclitaxel and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis in the U937 Cell Line Co-cultured with Adipose-derived Stem Cells Secreting Bone Morphogenetic Protein-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle specific induction of apoptosis and necrosis by paclitaxel in the leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the leukemia cell metabolism by the CPT1a inhibition: functional preclinical effects in leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Protocol for Assessing Cytotoxic Effects of Ala-Ala-Phe-Chloromethylketone (AAF-CMK) TFA
Abstract & Introduction
Ala-Ala-Phe-chloromethylketone (AAF-CMK) is a cell-permeable, irreversible inhibitor of serine proteases. While historically utilized to target chymotrypsin-like activity, modern applications identify it as a potent inhibitor of Tripeptidyl Peptidase II (TPPII) , a giant cytosolic protease critical for downstream protein degradation following proteasomal activity.
In drug development and oncology research, AAF-CMK is assessed for its ability to induce apoptosis in tumor cells (e.g., Burkitt’s lymphoma, leukemia) by blocking the final stages of protein turnover, leading to the accumulation of toxic peptide fragments and "aggresome" formation.
Why This Protocol Matters: Assessing the cytotoxicity of AAF-CMK requires precise handling due to its reactive chloromethylketone (CMK) warhead and its Trifluoroacetic Acid (TFA) salt form. Improper solubilization or storage can lead to hydrolysis of the alkylating group, rendering the compound inactive and yielding false-negative toxicity data. This guide provides a rigorous, self-validating framework for determining the IC50 and mode of cell death induced by AAF-CMK.
Compound Management & Handling (Critical)
The Chemistry of the Warhead
The chloromethylketone (CMK) group is an electrophile that covalently alkylates the active site histidine or serine of the target protease.
-
Stability Warning: CMK groups are susceptible to nucleophilic attack by water (hydrolysis) and reducing agents (e.g., DTT, mercaptoethanol).
-
Protocol Adjustment: Never dissolve the stock powder directly in aqueous buffer. Use anhydrous DMSO. Avoid cell culture media containing high concentrations of thiols during the initial treatment pulse if possible.
Handling the TFA Salt
Peptides synthesized via solid-phase synthesis are often cleaved using Trifluoroacetic Acid (TFA), resulting in a TFA salt form.[1]
-
Net Peptide Content (NPC): The solid powder is not 100% peptide; it includes TFA counterions and residual water. A 1 mg sample may only contain 0.7–0.8 mg of active peptide.
-
Correction: For precise IC50 determination, correct the molarity based on the peptide content provided in the Certificate of Analysis (CoA). If unavailable, assume ~75% peptide content for estimation, but analytical verification is preferred.
-
Acidity: High concentrations (>1 mM) of TFA-salt peptides can acidify culture media, causing non-specific toxicity. The buffering capacity of standard media (containing bicarbonate) is usually sufficient for concentrations
100 µM.
Experimental Design Strategy
Cell Line Selection
Sensitivity to AAF-CMK is context-dependent.
-
High Sensitivity: Cells with high proteasomal load or TPPII dependency (e.g., U937, HeLa, Jurkat).
-
Controls:
Dose Ranging
-
Initial Screen: Logarithmic scale (0.1, 1, 10, 100 µM).
-
Fine Mapping: Linear scale around the expected IC50 (typically 10–50 µM for TPPII inhibition).
Detailed Protocols
Protocol A: Preparation of Stock and Working Solutions
Objective: Create a stable, accurate stock solution of AAF-CMK without hydrolyzing the reactive group.
Materials:
-
AAF-CMK TFA Salt (Store at -20°C or -80°C, desiccated).
-
Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).
-
Vortex mixer.
-
Sterile 1.5 mL microcentrifuge tubes.
Procedure:
-
Equilibration: Allow the vial of AAF-CMK to warm to room temperature before opening to prevent condensation, which degrades the CMK moiety.
-
Calculation: Calculate the volume of DMSO required for a 10 mM or 20 mM Stock .
(Note: If purity is unknown, use Mass/MW, but note this as "Apparent Concentration".) -
Solubilization: Add anhydrous DMSO. Vortex immediately for 30 seconds. The solution should be clear.
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -80°C. Stable for 6 months. Do not store in aqueous buffers.
Protocol B: Cytotoxicity Assay (CCK-8 / MTS)
Objective: Determine the IC50 of AAF-CMK based on metabolic activity. CCK-8 (WST-8) is preferred over MTT as it requires no solubilization step and is less toxic to mitochondria during the assay window.[3]
Workflow Diagram:
Figure 1: Step-by-step workflow for the CCK-8 cytotoxicity assay.[4]
Procedure:
-
Seeding: Plate cells (e.g., U937 or HeLa) at 5,000 cells/well in 96-well plates in 100 µL complete media. Incubate 24h to allow attachment (for adherent cells) or recovery (suspension cells).
-
Preparation of Dilutions:
-
Thaw AAF-CMK stock (20 mM).
-
Prepare a 2X working solution in complete media (e.g., for 100 µM final, prepare 200 µM in media).
-
Note: Keep DMSO concentration constant (< 0.5%) across all wells if possible, or ensure the highest concentration DMSO is used as the vehicle control.
-
-
Treatment: Add 100 µL of 2X AAF-CMK dilutions to the wells (Final Vol = 200 µL).
-
Blank: Media only (no cells).
-
Vehicle Control: Cells + Media + DMSO (matched %).
-
-
Incubation: Incubate for 24 to 48 hours . (Apoptosis via TPPII inhibition is often a slow process; 48h is recommended for robust IC50 data).
-
Readout: Add 20 µL CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance at 450 nm.[3]
Protocol C: Mechanistic Validation (Apoptosis & Aggresomes)
Objective: Confirm that cell death is due to specific protease inhibition (apoptosis) rather than non-specific necrosis caused by the TFA salt or chemical stress.
Method 1: Annexin V/PI Staining (Flow Cytometry)
-
Treat cells with AAF-CMK at IC50 and 2x IC50 for 24h.
-
Harvest cells (save supernatant for floating dead cells).
-
Wash with cold PBS.
-
Resuspend in Annexin V Binding Buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Interpretation:
-
Annexin V+/PI-: Early Apoptosis (Specific mechanism).
-
Annexin V+/PI+: Late Apoptosis/Necrosis.
-
Insight: AAF-CMK typically induces a shift to Annexin V+ populations.
-
Method 2: Aggresome Detection (Microscopy) Since AAF-CMK inhibits TPPII, it blocks the degradation of proteasome products.
-
Treat cells with 20–40 µM AAF-CMK for 24h.[5]
-
Fix/Permeabilize cells.
-
Stain with an anti-Ubiquitin antibody or a specific aggresome dye (e.g., ProteoStat).
-
Result: Look for large, juxtanuclear inclusion bodies (aggresomes). This validates the specific mechanism of action (TPPII inhibition).
Mechanism of Action Diagram
The following diagram illustrates the pathway by which AAF-CMK induces cytotoxicity, distinguishing between its effects on TPPII and the Proteasome.
Figure 2: Mechanistic pathway of AAF-CMK induced apoptosis via TPPII inhibition and aggresome formation.
Data Analysis & Interpretation
Calculating IC50
-
Normalize data: Calculate % Viability = (OD_sample - OD_blank) / (OD_vehicle - OD_blank) * 100.
-
Plot % Viability (Y-axis) vs. Log[AAF-CMK] (X-axis).
-
Fit using a non-linear regression (4-parameter logistic model) in software like GraphPad Prism.
Interpreting the "Toxicity Window"[6]
-
< 10 µM: If toxicity is observed here, it may suggest off-target effects or extreme sensitivity (check for proteasome inhibition).
-
10 - 50 µM: The typical range for TPPII-mediated apoptosis.
-
> 100 µM: Non-specific alkylation of cellular proteins likely occurs. Data in this range should be treated with caution regarding specificity.
Troubleshooting & Self-Validation
| Issue | Probable Cause | Solution |
| No Toxicity Observed | Hydrolysis of CMK group. | Use fresh anhydrous DMSO stock. Ensure media pH is not > 7.6. |
| High Background Toxicity | Acidification by TFA. | Check pH of the highest concentration media. If yellow (acidic), buffer with HEPES. |
| Inconsistent IC50 | Serum Proteases. | FBS contains esterases/proteases that may degrade AAF-CMK. Use Heat-Inactivated FBS. |
| Precipitation | Solubility limit. | Do not exceed 100 µM in aqueous media. Ensure DMSO < 1%. |
References
-
Biały, Ł. et al. (2018).[5] "Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by induction of apoptosis and autophagy in U937 cells." Folia Histochemica et Cytobiologica.
-
Kisselev, A. F. et al. (2006).[6] "The effect of AAF-cmk on purified proteasome main activities." ResearchGate.[7]
-
MedChemExpress. "AAF-CMK Product Information and Biological Activity."
-
Dojindo. "Cell Counting Kit-8 (CCK-8) Protocol and Technical Manual."
-
LifeTein. "Handling and Removal of TFA from Synthetic Peptides."
Sources
Application Note: Specificity Validation of Chymotrypsin-like Serine Proteases Using Ala-Ala-Phe-Chloromethylketone (AAF-CMK)
Abstract & Introduction
In the complex proteolytic landscape of tissue microenvironments, distinguishing specific protease activity from background noise is a critical challenge. Ala-Ala-Phe-chloromethylketone (AAF-CMK) , supplied as a Trifluoroacetate (TFA) salt, is a highly specific, irreversible inhibitor of chymotrypsin-like serine proteases.[1]
This guide details the application of AAF-CMK TFA not as a passive reagent, but as a decisive specificity validator in in situ activity assays.[1] While fluorogenic substrates (e.g., Suc-AAPF-AMC) generate the signal, AAF-CMK provides the necessary negative control to prove that the observed signal is driven by Chymotrypsin , Cathepsin G , or Chymase , rather than non-specific hydrolysis or off-target enzymes.[1]
Key Applications
-
In Situ Zymography: Validating chymotrypsin-like activity in cryosectioned tissue.[1][2]
-
Live Cell Imaging: Confirming Cathepsin G activity in neutrophils or Chymase in mast cells.[1]
-
Proteomic Profiling: Protecting samples from chymotryptic degradation during lysis.[1]
Technical Background & Mechanism
Chemical Properties[1][3][4][5]
-
Molecular Weight: ~453.85 g/mol (varies slightly by batch TFA content)[1]
-
Solubility: Soluble in DMSO (>20 mM) and DMF.[1] Aqueous solubility is enhanced by the TFA salt form but is prone to hydrolysis if stored in water.[1]
-
Stability: The chloromethyl ketone group is reactive.[1] Stock solutions must be anhydrous.[1]
Mechanism of Action
AAF-CMK acts as an affinity label .[1] The tripeptide sequence (Ala-Ala-Phe) mimics the natural substrate preference of chymotrypsin-like enzymes, directing the molecule into the S1 binding pocket.[1] Once bound, the chloromethyl ketone electrophile attacks the active site Histidine (e.g., His-57), forming an irreversible covalent bond.
Figure 1: Mechanism of Irreversible Inhibition.[1] The AAF peptide directs the inhibitor to the active site, where the chloromethyl ketone covalently modifies the catalytic histidine.
Experimental Protocols
Preparation of Stock Solutions
Critical: Chloromethyl ketones are susceptible to hydrolysis. Do not store in aqueous buffers.
-
Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Concentration: Prepare a 20 mM stock solution.
-
Calculation: Dissolve 9.07 mg of AAF-CMK TFA (MW ~453.[1]85) in 1 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol A: Specificity Control for In Situ Zymography
This protocol validates that a fluorescent signal in tissue sections is due to chymotrypsin-like activity.[1]
Materials:
-
Cryostat sections (5–10 µm) of fresh-frozen tissue (unfixed).[1]
-
Substrate: Suc-Ala-Ala-Pro-Phe-AMC (Fluorogenic) or DQ-Gelatin (General matrix).[1]
-
Inhibitor: AAF-CMK TFA (20 mM Stock).[1]
-
Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.6.[1]
Workflow:
-
Section Preparation: Air-dry cryosections for 10–15 mins.
-
Pre-Incubation (The Critical Step):
-
Experimental Slide: Incubate with Assay Buffer + Vehicle (DMSO) .
-
Control Slide: Incubate with Assay Buffer + 50 µM AAF-CMK .
-
Duration: Incubate for 30 minutes at Room Temperature in a humidified chamber. This allows the inhibitor to covalently lock the active sites before the substrate competes for binding.
-
-
Substrate Addition:
-
Incubation: Incubate for 1–4 hours at 37°C in the dark.
-
Imaging: Rinse slides in PBS, mount with DAPI, and image via fluorescence microscopy (Ex/Em: ~360/460 nm for AMC).
Figure 2: Workflow for validating enzymatic specificity using AAF-CMK.
Protocol B: Live Cell Cathepsin G Inhibition
Used to verify Cathepsin G-mediated processes (e.g., platelet aggregation or neutrophil extracellular trap formation).[1]
-
Cell Prep: Isolate neutrophils or mast cells; resuspend in serum-free media (serum contains protease inhibitors like alpha-1-antitrypsin which may interfere).[1]
-
Inhibitor Loading:
-
Incubation: Incubate for 30 minutes at 37°C .
-
Stimulation: Add agonist (e.g., PMA, fMLP) or fluorogenic substrate.[1]
-
Readout: Measure downstream effect (e.g., fluorescence, aggregation).[1]
Data Analysis & Interpretation
To validate your assay, compare the quantitative fluorescence intensity (MFI) or qualitative signal between the Vehicle and AAF-CMK treated samples.[1]
| Observation | Interpretation | Action |
| Signal (Vehicle) ++++ Signal (AAF-CMK) - | Valid Assay. The activity is specific to Chymotrypsin-like proteases.[1] | Proceed with quantification. |
| Signal (Vehicle) ++++ Signal (AAF-CMK) ++++ | Non-Specific. Signal is not driven by Chymotrypsin-like enzymes.[1] Could be autofluorescence or other proteases.[1] | Test broader inhibitors (e.g., PMSF) or check substrate specificity.[1] |
| Signal (Vehicle) - Signal (AAF-CMK) - | No Activity. Enzyme is inactive, absent, or degraded.[1] | Check tissue quality, pH of buffer, or positive control (recombinant enzyme). |
Troubleshooting & Critical Notes
-
Toxicity: Chloromethyl ketones are alkylating agents.[1] They can be toxic to cells if incubated for long periods (>4 hours) in live-cell assays.[1] They deplete cellular glutathione.[1]
-
Off-Target Effects: While specific to Chymotrypsin-like enzymes, at high concentrations (>100 µM), AAF-CMK may partially inhibit other serine proteases or thiol-dependent enzymes due to the reactivity of the chloromethyl group.[1] Titration is recommended.[1]
-
pH Sensitivity: The alkylation reaction is pH-dependent.[1] Ensure buffers are maintained between pH 7.0 and 8.0 for optimal inhibition efficiency.[1]
References
-
Powers, J. C., et al. (1977).[1] "Specificity of granulocyte elastase and cathepsin G toward peptide substrates and inhibitors." Biochimica et Biophysica Acta (BBA).[1]
-
Korkmaz, B., et al. (2010).[1] "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews.
-
Raymond, W. W., et al. (2010).[1] "Substrate specificity of human mast cell chymase." Journal of Biological Chemistry.
-
Sbai, O., et al. (2008).[1][4] "Visualization of Matrix Metalloproteinase Activity in Tissue Sections by In Situ Zymography." Springer Protocols. (Note: General methodology for in situ zymography controls).
-
Sigma-Aldrich. "Product Information: Ala-Ala-Phe-Chloromethyl Ketone."[1] (Verified via search for AAF-CMK properties).
Sources
AAF-CMK TFA as a tool in drug discovery and development
Topic: AAF-CMK TFA as a Precision Tool for Tripeptidyl Peptidase II (TPP II) Modulation in Drug Discovery Content Type: Application Note & Technical Protocol Audience: Senior Researchers, Assay Developers, and Medicinal Chemists
Abstract
This application note details the utility of AAF-CMK TFA (Ala-Ala-Phe-Chloromethylketone Trifluoroacetate) as a highly selective, irreversible inhibitor of Tripeptidyl Peptidase II (TPP II) . Unlike broad-spectrum proteasome inhibitors, AAF-CMK allows researchers to dissect the specific contributions of TPP II in the cytosolic proteolytic cascade. This guide provides validated protocols for its preparation, storage, and application in antigen presentation studies, neuropeptide regulation, and apoptotic signaling pathways.
Introduction: The "Giant Protease" Dilemma
In the landscape of intracellular proteolysis, the 26S proteasome is the dominant force. However, the "Giant Protease" TPP II (a 6 MDa subtilisin-like complex) acts downstream of the proteasome, trimming longer peptides (>15 residues) that the proteasome cannot degrade.
The Challenge: Distinguishing TPP II activity from proteasomal activity is difficult because both systems generate amino acids and antigenic peptides. Standard proteasome inhibitors (e.g., MG-132, Lactacystin) often mask TPP II function.
The Solution: AAF-CMK TFA is the critical tool for this differentiation. It covalently binds the active site of TPP II without inhibiting the chymotrypsin-like activity of the proteasome at standard concentrations (10–100 µM), enabling precise functional dissection of the extralysosomal proteolytic pathway.
Mechanism of Action
Chemical Mechanism: The chloromethyl ketone (CMK) group acts as a "warhead." It is an affinity label that mimics the substrate (Ala-Ala-Phe). Upon binding to the TPP II active site, the CMK group undergoes nucleophilic attack by the catalytic serine or histidine residue, forming an irreversible covalent bond. The Trifluoroacetate (TFA) salt form ensures stability and solubility of the peptide prior to reconstitution.
Biological Pathway: The following diagram illustrates the distinct role of TPP II downstream of the proteasome and the specific intervention point of AAF-CMK.
Figure 1: The cytosolic proteolytic cascade.[1] AAF-CMK specifically targets TPP II, leaving the upstream proteasome functional, unlike MG-132 which blocks the initial degradation step.
Key Applications in Drug Discovery
A. Antigen Presentation (MHC Class I)
TPP II is implicated in trimming peptides (N-terminal extensions) to the precise length (8–10 residues) required for MHC Class I binding.
-
Application: Use AAF-CMK to determine if a specific neoantigen or viral epitope requires TPP II for generation.
-
Outcome: If AAF-CMK treatment abolishes T-cell recognition of target cells, the antigen is TPP II-dependent.
B. Apoptosis and Cancer Therapy
In cancer cells (e.g., Burkitt’s lymphoma, U937 leukemia), TPP II is often upregulated to compensate for proteasome stress.
-
Application: Synergistic studies. Combine AAF-CMK with proteasome inhibitors (e.g., Bortezomib) to overcome resistance mechanisms.
-
Outcome: AAF-CMK induces accumulation of poly-ubiquitinated proteins and triggers apoptosis in cells adapted to proteasome inhibition.
C. Neuropeptide Regulation
TPP II degrades Cholecystokinin (CCK-8), a satiety signal.
-
Application: Metabolic disease research.
-
Outcome: Inhibition of TPP II prolongs the half-life of CCK-8, potentially suppressing appetite.
Experimental Protocols
Protocol A: Preparation and Storage (Critical Step)
CMKs are reactive alkylating agents. Improper handling leads to rapid hydrolysis and loss of potency.
-
Safety: Wear nitrile gloves, lab coat, and safety glasses. Handle in a fume hood.
-
Reconstitution:
-
Dissolve AAF-CMK TFA powder in high-grade anhydrous DMSO to a stock concentration of 10–20 mM .
-
Note: Do not use aqueous buffers for the stock solution; the chloromethyl ketone group is moisture-sensitive.
-
-
Storage:
-
Aliquot the DMSO stock into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Keep desiccated.
-
Protocol B: In Vitro TPP II Activity Assay
This protocol validates TPP II inhibition in cell lysates.
Materials:
-
Substrate: AAF-AMC (Ala-Ala-Phe-7-amido-4-methylcoumarin).
-
Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 5 mM MgCl₂.
-
Enzyme Source: Cytosolic cell lysate (e.g., HeLa or HEK293).
Step-by-Step:
-
Lysate Preparation: Lyse cells in non-denaturing lysis buffer (without protease inhibitors). Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.
-
Inhibitor Incubation (Crucial):
-
Dilute lysate into Assay Buffer lacking DTT .
-
Add AAF-CMK (10–100 µM final) or DMSO control.
-
Incubate at 37°C for 30 minutes .
-
Expert Tip: DTT can react with the CMK group. Only add DTT after the pre-incubation step if required for enzyme stability, or ensure the CMK reaction is complete before adding thiols.
-
-
Substrate Addition: Add AAF-AMC substrate (50 µM final).
-
Measurement: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically for 30–60 minutes.
-
Calculation: Calculate the slope (RFU/min). Percent inhibition =
.
Protocol C: Cell-Based Inhibition
-
Seeding: Seed cells (e.g., U937) at
cells/mL in complete media. -
Treatment: Add AAF-CMK stock directly to media to a final concentration of 10–100 µM .
-
Note: Serum proteins may bind the inhibitor. If efficacy is low, treat in serum-free media for 1 hour, then add serum.
-
-
Duration: Incubate for 4–24 hours depending on the readout (4h for antigen processing, 24h for apoptosis).
-
Wash: Wash cells 3x with PBS to remove unbound inhibitor before downstream analysis (Western blot or Flow Cytometry).
Data Presentation: Specificity Profile
The following table highlights why AAF-CMK is preferred over other inhibitors for TPP II specific studies.
| Inhibitor | Target | Mechanism | Specificity Note |
| AAF-CMK | TPP II | Irreversible (Alkylation) | High. Does not inhibit Proteasome Chymotrypsin-like activity at <100 µM.[2] |
| Butabindide | TPP II | Reversible (Competitive) | Potent ( |
| MG-132 | Proteasome | Reversible (Aldehyde) | Low. Inhibits Proteasome, Calpains, and Cathepsins. |
| Lactacystin | Proteasome | Irreversible | Highly specific for Proteasome; does not inhibit TPP II. Used as a negative control for TPP II assays. |
Troubleshooting & Expert Tips
-
Issue: Inconsistent inhibition in cell culture.
-
Cause: Reaction with sulfhydryls in the media (e.g., cysteine, glutathione) or serum albumin binding.
-
Fix: Increase concentration to 50–100 µM or perform a "pulse" treatment in serum-free media.
-
-
Issue: Toxicity in control cells.
-
Cause: Non-specific alkylation at very high concentrations (>200 µM).
-
Fix: Titrate the dose. Most specific TPP II effects are seen between 10–50 µM.
-
-
Issue: Loss of activity of the stock solution.
-
Cause: Moisture entry into DMSO stock.
-
Fix: Use single-use aliquots. If the DMSO turns cloudy or smells acidic, discard.
-
References
-
Geier, E., et al. (1999).[3] A giant protease with potential to substitute for some functions of the proteasome. Science, 283(5404), 978-981.[2]
-
Glas, R., et al. (1998). A proteolytic system that compensates for loss of proteasome function. Nature, 392, 618-622.
-
Rose, C., et al. (1996).[3] Characterization of the CCK-inactivating serine protease TPP II in rat brain. Nature, 380, 403. (Contextual citation for CCK degradation).
-
Cayman Chemical. (n.d.). AAF-CMK (trifluoroacetate salt) Product Information.
-
Reits, E., et al. (2004). The major substrates for trimming aminopeptidases cannot be recycled and are degraded to the amino acid level. Journal of Cell Biology, 167(4), 717-727.
Sources
Application Notes & Protocols: Live-Cell Imaging of Protease Activity with Fluorogenic Activity-Based Probes
Introduction: Visualizing the Invisible Engines of Cellular Function
Proteases, a diverse class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to virtually every biological process. From orchestrating programmed cell death (apoptosis and pyroptosis) to enabling immune responses and tissue remodeling, their activity is a tightly regulated symphony of cellular control.[1] Dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases.[2][3]
Consequently, the ability to measure protease activity—not just its presence—directly within the complex environment of a living cell is paramount for both basic research and therapeutic development.[1][4] Traditional methods often rely on cell lysates, which destroy the crucial spatial and temporal context of enzymatic function. Live-cell imaging with targeted fluorescent probes overcomes this limitation, providing a dynamic window into the intricate operations of these cellular engines.[4][5]
This guide focuses on a powerful class of reagents for this purpose: fluorogenic activity-based probes (ABPs). We will delve into the mechanism of probes that utilize a peptide recognition sequence, such as Ala-Ala-Phe (AAF), coupled to a chloromethylketone (CMK) reactive group, to achieve irreversible and specific labeling of active proteases.
Principle of the Method: The Activity-Based Probe (ABP)
The core challenge in imaging protease activity is to generate a signal that is conditional upon the enzyme's functional state. Activity-based probes are ingeniously designed small molecules that accomplish this through a mechanism of irreversible, covalent binding to the active site of a target enzyme.[1][6][7]
A typical ABP for protease imaging consists of three key components:
-
Peptide Specificity Sequence: A short peptide chain that mimics the natural substrate of the target protease. For example, the sequence Alanine-Alanine-Phenylalanine (AAF) is recognized by chymotrypsin-like serine proteases.[8][9] Similarly, Tyr-Val-Ala-Asp (YVAD) is a preferred binding sequence for Caspase-1.[10][11]
-
Reactive Group (Warhead): An electrophilic group that forms a stable, covalent bond with a nucleophilic residue (e.g., serine or cysteine) in the protease's active site. Chloromethylketones (CMK) and fluoromethylketones (FMK) are classic examples of these "warheads."[8][10]
-
Reporter Tag: A fluorophore, such as carboxyfluorescein (FAM), that allows the probe-enzyme complex to be visualized.[10] In some designs, a quencher is also used, which is released upon binding to generate a "turn-on" fluorescent signal.[1][2][7]
The process is highly specific: the cell-permeant probe diffuses into the cell. If it encounters an active target protease, the peptide sequence guides it into the active site. The CMK/FMK group then reacts with the catalytic residue, forming an irreversible bond.[10] This covalent linkage ensures that the fluorescent signal is retained within the cell, accumulating only where active proteases are present. Unbound probes are washed out, resulting in a high signal-to-noise ratio.[10]
Mechanism of Action: Fluorogenic ABP
Caption: Mechanism of an activity-based probe for live-cell protease imaging.
Detailed Experimental Protocol
This protocol provides a generalized framework for using cell-permeant, irreversible, fluorescent ABPs. It is based on established methods for probes like FAM-YVAD-FMK (Caspase-1) and other similar reagents.[10][11] Note: Always consult the manufacturer's specific data sheet for the probe you are using, as optimal concentrations and incubation times may vary.
Materials and Reagents
-
Fluorescent ABP (e.g., FAM-YVAD-FMK for Caspase-1)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (as recommended by probe manufacturer, often provided as a 10X solution)[10]
-
Cells of interest plated in a suitable imaging vessel (e.g., glass-bottom dishes, 96-well plates)
-
Inducing agent for protease activation (e.g., Staurosporine for apoptosis, Nigericin/LPS for pyroptosis)
-
Negative Control: Untreated cells
-
Inhibitor Control: Cells pre-treated with a broad-spectrum or specific unlabeled protease inhibitor
-
Nuclear counterstain (optional, e.g., Hoechst 33342)
-
Fixative (optional, e.g., 4% paraformaldehyde), if endpoint analysis is desired
Reagent Preparation
-
Probe Stock Solution: Briefly centrifuge the vial of lyophilized fluorescent ABP to collect the powder at the bottom. Reconstitute the probe in 50 µL of high-quality, anhydrous DMSO to create a concentrated stock solution.[10] Mix well.
-
Storage: Store the DMSO stock solution at -20°C, protected from light and moisture.
-
Working Solution: Immediately before use, prepare a diluted working solution of the probe. A common intermediate dilution is 1:5 in PBS.[10] The final concentration added to cells will typically be between 1-10 µM.
Step-by-Step Staining Protocol
Caption: Experimental workflow for live-cell protease activity imaging.
-
Cell Seeding: Seed cells onto an appropriate imaging-quality vessel (e.g., glass-bottom dish) at a density that will result in 60-80% confluency at the time of the experiment. Allow cells to adhere and recover for at least 24 hours.
-
Induce Protease Activity: Treat cells with your compound of interest or stimulus to induce the target protease activity. Include appropriate controls:
-
Positive Control: Cells treated with a known activator.
-
Negative Control: Untreated cells (vehicle only).
-
Inhibitor Control: Cells pre-incubated with an unlabeled inhibitor before adding the stimulus and fluorescent probe.
-
-
Probe Loading: Add the diluted fluorescent ABP directly to the culture medium of both treated and control wells to the desired final concentration. For example, add 10 µL of a 30X probe solution to 290 µL of sample medium.[10]
-
Incubation: Incubate the cells for 60 minutes at 37°C in a CO₂ incubator, protected from light.[10][11] This allows the probe to enter the cells and bind to active proteases.
-
Washing:
-
For adherent cells, gently aspirate the probe-containing medium. Wash the cells 2-3 times with 1X Wash Buffer to remove any unbound probe.
-
For suspension cells, centrifuge the cells at a low speed (e.g., 1000 x g for 2 minutes), aspirate the supernatant, and resuspend in 1X Wash Buffer.[6] Repeat 2-3 times.
-
-
Counterstaining (Optional): If desired, incubate cells with a nuclear counterstain like Hoechst 33342 for 10-15 minutes.
-
Imaging: Replace the final wash buffer with fresh, phenol red-free medium or PBS. Proceed immediately to imaging using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[10]
Imaging and Data Analysis
Proper instrument setup is crucial for high-quality data.
| Parameter | Recommended Setting | Rationale |
| Excitation/Emission | Match to the probe's fluorophore. For FAM: Ex/Em ~490/525 nm.[11] | Ensures optimal signal detection and minimizes spectral bleed-through. |
| Objective | 20x or 40x air objective for general screening; 60x oil for subcellular localization. | Balances field-of-view with required resolution. |
| Exposure Time | As low as possible to achieve a good signal above background. | Minimizes phototoxicity and photobleaching, which is critical for live-cell time-lapse experiments.[12] |
| Image Acquisition | Acquire a phase-contrast or DIC image to assess cell morphology. Acquire the fluorescent channel(s). | Correlates fluorescent signal with cell health and location. |
| Data Analysis | Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell or per well. | Provides quantitative, unbiased measurement of protease activity. |
Expected Results: Cells with high levels of target protease activity will exhibit a bright, localized fluorescent signal. Negative control cells should show minimal background fluorescence. The inhibitor control should confirm the specificity of the probe by demonstrating significantly reduced fluorescence compared to the induced sample.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of wash steps. Ensure the Wash Buffer is at the correct concentration. |
| Probe concentration is too high. | Perform a titration experiment to determine the optimal probe concentration for your cell type. | |
| No/Weak Signal in Positive Control | Inactive or degraded probe. | Ensure probe was stored correctly (-20°C, protected from light). Use a fresh aliquot. |
| Insufficient induction of protease activity. | Optimize the concentration and incubation time of your inducing agent. | |
| Cell type has low expression of the target protease. | Confirm protease expression via Western Blot or qPCR. | |
| Signal in Negative Control Cells | Basal level of protease activity is high in the cell line. | This may be a true biological result. Compare to the inhibitor control to confirm specificity. |
| Probe is non-specifically binding or being internalized. | Decrease probe concentration. Ensure wash steps are sufficient. | |
| Rapid Photobleaching | Excessive exposure to excitation light. | Reduce exposure time and/or light intensity. Use an anti-fade reagent if compatible with live imaging.[12] |
Conclusion
Fluorogenic activity-based probes are indispensable tools for the real-time visualization of protease function in living cells. By leveraging a specific peptide recognition sequence and an irreversible reactive group, these probes provide a direct and quantifiable measure of enzymatic activity, offering profound insights into cellular signaling, disease progression, and the efficacy of therapeutic interventions. The protocols and principles outlined here provide a robust foundation for researchers to successfully implement this powerful imaging technique.
References
-
Poreba, M., et al. (2014). Noninvasive optical detection of granzyme B from natural killer cells with enzyme-activated fluorogenic probes. Journal of the American Chemical Society. URL: [Link]
-
Li, J., et al. (2022). Granzyme B Turns Nanoparticle Fluorescence “On” for Imaging Cytotoxic T Lymphocyte Activity in Vivo. ACS Nano. URL: [Link]
-
Antibodies Incorporated. (n.d.). Pyroptosis/Caspase-1 Assay - Green Fluorescent. Retrieved from antibodies-inc.com. URL: [Link]
-
Yin, J., et al. (2023). Granzyme B-responsive fluorescent probe for non-invasive early diagnosis of transplant rejection. Biosensors and Bioelectronics. URL: [Link]
-
Li, J., et al. (2022). Granzyme B Turns Nanoparticle Fluorescence "On" for Imaging Cytotoxic T Lymphocyte Activity in Vivo. ACS Nano. URL: [Link]
-
Weigelin, B., et al. (2020). Studying the biology of cytotoxic T lymphocytes in vivo with a fluorescent granzyme B-mTFP knock-in mouse. eLife. URL: [Link]
-
Scott, F. L., & Hardy, J. A. (2016). Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes. Methods in Molecular Biology. URL: [Link]
-
Verdoes, M., et al. (2016). Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe. Methods in Molecular Biology. URL: [Link]
-
Yuan, Y., et al. (2025). Design and optimization of caspase-1-responsive fluorescent probes for pyroptosis imaging and anti-pyroptosis drug screening. Chemical Science. URL: [Link]
-
Verdoes, M., et al. (2016). Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe. Methods in Molecular Biology. URL: [Link]
-
Powers, J. C., et al. (2007). The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins. The FEBS Journal. URL: [Link]
-
Bio-Rad Antibodies. (n.d.). Cathepsin Detection Kits. Retrieved from Bio-Rad-Antibodies.com. URL: [Link]
-
Sameni, M., et al. (2017). Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches. Methods in Molecular Biology. URL: [Link]
-
Gasser, V., & Lukinavičius, G. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. URL: [Link]
-
Mao, S., & O'Hare, P. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife. URL: [Link]
-
Li, Y., et al. (2020). Fluorescent Labeling of Proteins of Interest in Live Cells: Beyond Fluorescent Proteins. Bioconjugate Chemistry. URL: [Link]
-
Kim, H., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant & Cell Physiology. URL: [Link]
-
Kumar, K., et al. (2009). Synthesis and Application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as Potent Proteinase K Inhibitor. Journal of AOAC International. URL: [Link]
-
Heppell, J., et al. (2006). Practical three color live cell imaging by widefield microscopy. BioTechniques. URL: [Link]
-
Erami, Z., et al. (2023). Preparation of cells for live-cell imaging of a FOXO-based AKT kinase translocation reporter by widefield microscopy. Protocols.io. URL: [Link]
-
Penedo, M., et al. (2023). Protocol for live imaging of intracellular nanoscale structures using atomic force microscopy with nanoneedle probes. STAR Protocols. URL: [Link]
-
Sindelar, M., & Isaacs, L. (2011). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Digital Commons @ Trinity. URL: [Link]
-
Ofori, L. O., & Spicer, T. P. (2015). Using specificity to strategically target proteases. Future Medicinal Chemistry. URL: [Link]
Sources
- 1. Live Cell Imaging and Profiling of Cysteine Cathepsin Activity Using a Quenched Activity-Based Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design and optimization of caspase-1-responsive fluorescent probes for pyroptosis imaging and anti-pyroptosis drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-Cell Imaging of Protease Activity: Assays to Screen Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. Caspase-1 (active) Staining Kit - Green Fluorescence (ab219935) | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ala-ala-phe-chloromethylketone TFA Solubility and Stability in Media
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Ala-ala-phe-chloromethylketone TFA (AAF-CMK). As a potent, irreversible inhibitor of chymotrypsin-like serine proteases, AAF-CMK is a powerful tool in your research.[1][2][3] However, its unique chemical properties, including the reactive chloromethylketone (CMK) moiety and the presence of the trifluoroacetic acid (TFA) counter-ion, can present challenges in experimental media. This guide is designed to provide expert, field-proven insights into overcoming these hurdles, ensuring the integrity and reproducibility of your results.
Core Topic: Solubility and Stability of AAF-CMK in Aqueous Media
The primary challenge with AAF-CMK lies in its transition from a lyophilized powder or a concentrated organic stock into a stable, active, and soluble component of your aqueous experimental media. The following sections address the most common issues encountered by researchers in a question-and-answer format, delving into the causality behind our recommended solutions.
Q1: I dissolved my AAF-CMK TFA in DMSO to make a stock solution, but when I add it to my cell culture media, a precipitate immediately forms. What's causing this and how can I prevent it?
A1: This is a frequent and critical issue that stems from a combination of factors related to both the peptide's properties and the complex nature of cell culture media.
-
The "Salting Out" Phenomenon: Cell culture media are high ionic strength solutions, rich in salts, amino acids, and other charged molecules.[4] AAF-CMK is a relatively hydrophobic peptide.[5] When you introduce your DMSO stock into this environment, the highly polar water molecules, which would normally solvate your peptide, are more strongly attracted to the abundant salt ions. This effectively reduces the amount of "free" water available to dissolve the AAF-CMK, causing it to crash out of solution.[6]
-
The Role of the TFA Counter-ion: Synthetic peptides are often supplied as TFA salts, a byproduct of the HPLC purification process.[6][7][8][9][10] While TFA can aid in the initial solubilization of the lyophilized powder in an organic solvent, it can also influence solubility in the final aqueous solution.[1] The TFA anion pairs with positively charged residues on the peptide, altering its overall hydrophobicity and interaction with the surrounding media.[11]
-
Localized Concentration Effects: Pipetting a bolus of concentrated DMSO stock into the media creates a localized zone of high inhibitor concentration and solvent change, shocking the compound out of solution before it has a chance to disperse.
Troubleshooting Workflow & Best Practices:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. This minimizes the volume of organic solvent introduced into your media, reducing its impact on solubility. DMSO is an ideal solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity in cell culture at low final concentrations (<0.5%).[5][12][13]
-
Refine the Dilution Technique:
-
Pre-warm the Media: Gently warm your media to 37°C. For many compounds, a slight increase in temperature can enhance solubility.[5]
-
Vortex During Addition: This is the most critical step. Add the AAF-CMK stock solution dropwise into the vortex of the swirling media. This rapid, forced dispersion prevents the formation of localized high concentrations and facilitates immediate solvation by the bulk media.[14]
-
Sonication: For particularly stubborn compounds, a brief sonication in a water bath can help break up aggregates and improve dissolution.[5][15]
-
Experimental Protocol: Preparing a 10 µM Working Solution of AAF-CMK
-
Stock Solution: Prepare a 10 mM stock of AAF-CMK TFA in 100% sterile, anhydrous DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Media Preparation: In a sterile conical tube, place the desired final volume of your complete cell culture medium (e.g., 10 mL). Pre-warm to 37°C.
-
Dilution:
-
Set your vortex mixer to a medium speed to create a funnel in the liquid's surface.
-
Calculate the required volume of stock solution (for 10 mL of a 10 µM solution from a 10 mM stock, you need 10 µL).
-
Slowly dispense the 10 µL of stock solution directly into the side of the vortex.
-
-
Final Mix: Continue vortexing for an additional 5-10 seconds after addition to ensure homogeneity.
-
Inspection: The final solution should be clear and free of any visible particulates.
Diagram: AAF-CMK Solubilization Workflow
Caption: Recommended workflow for preparing AAF-CMK solutions.
Q2: I'm concerned about the stability of the chloromethylketone group in my media during a long-term experiment. How stable is AAF-CMK and what can I do to mitigate degradation?
A2: This is an excellent and crucial question. The high reactivity of the chloromethylketone is what makes it an effective irreversible inhibitor, but it also renders it susceptible to degradation in aqueous environments.
-
Mechanism of Action & Inherent Reactivity: AAF-CMK irreversibly inhibits chymotrypsin-like serine proteases by alkylating a critical histidine residue in the enzyme's active site.[16] This occurs because the CMK moiety acts as an electrophile.
-
Aqueous Instability: The primary routes of degradation in cell culture media are:
-
Hydrolysis: The CMK group can be hydrolyzed by water, converting the reactive chloromethylketone into a much less reactive hydroxymethyl ketone, thereby inactivating the inhibitor.[17] This process is generally faster at higher pH and temperatures.[18]
-
Reaction with Media Nucleophiles: Media components with nucleophilic groups, such as the free amine on L-glutamine or thiol groups on proteins in serum, can attack the electrophilic CMK group. This reaction inactivates the inhibitor before it can reach its intended target.
-
Best Practices for Ensuring Inhibitor Activity:
-
Prepare Fresh: Always dilute your AAF-CMK stock into the final working media immediately before adding it to your cells or experiment. Do not store the inhibitor in aqueous media.
-
Consider a Serum-Free Pre-incubation: If your experimental protocol allows, pre-incubate your cells with AAF-CMK in serum-free media for a defined period (e.g., 30-60 minutes). This allows the inhibitor to enter the cells and bind its target with less interference from serum proteins. You can then replace the media with your complete, serum-containing media for the remainder of the experiment.
-
Run Appropriate Controls: Always include a vehicle control (media with the same final concentration of DMSO) to ensure that any observed effects are due to the inhibitor and not the solvent.
Data Summary: Factors Influencing AAF-CMK Stability in Media
| Parameter | Effect on Stability | Rationale & Recommendation |
| Time in Media | Decreases stability | Hydrolysis and reaction with media components. Prepare fresh solutions immediately before use. |
| Temperature | Higher temperatures accelerate degradation | Increased reaction kinetics. Minimize time at 37°C before the experiment begins. |
| pH | More stable at lower pH | The rate of hydrolysis is generally pH-dependent.[18] Use standard buffered media (pH 7.2-7.4) but be aware of this inherent instability. |
| Serum & Nucleophiles | Decreases stability | Serum proteins and amino acids (e.g., glutamine) can covalently modify and inactivate the inhibitor. Consider serum-free pre-incubation. |
Q3: My cells are showing some unexpected toxicity or altered behavior. Could the TFA salt be the cause?
A3: Yes, the TFA counter-ion is not inert and can have biological effects, which is a critical consideration for any cell-based assay.
-
Cytotoxicity of TFA: TFA has been shown to be cytotoxic at certain concentrations and can interfere with cell proliferation and other biological assays.[6][7] It can alter the proliferation rates of some cell types and affect protein synthesis.[11][19]
-
Interaction with Cellular Components: As a strong acid (pKa ~0.5), TFA can interact with cellular components and potentially disrupt pH-sensitive processes or membrane integrity.[7][20] It has been shown to modulate the activity of certain ion channels.[11]
Mitigation Strategies:
-
Minimize Final Concentration: The most straightforward approach is to use the lowest effective concentration of AAF-CMK in your experiments to keep the co-delivered TFA to a minimum.
-
Ion Exchange (Advanced): For highly sensitive applications, such as in vivo studies or the development of therapeutics, removing the TFA is mandatory.[7] This is typically done by the supplier or a specialized service through a process like ion exchange chromatography or iterative lyophilization with an acid like HCl to create the hydrochloride salt form.[7][8][10] For most in vitro research, this is not necessary if proper controls are used.
-
Attribute Effects Correctly: If you observe unexpected effects, consider that they may be partially or wholly attributable to the TFA. A control with TFA alone (at the same molar concentration) could be warranted in highly sensitive systems.
Diagram: Logical Flow for Troubleshooting AAF-CMK Issues
Caption: A decision tree for troubleshooting common AAF-CMK issues.
References
-
Bio Basic Inc. (n.d.). Peptide Solubility. Retrieved from [Link]
-
LifeTein. (n.d.). Should I Have TFA Removed from My Peptide? Retrieved from [Link]
-
Iris Biotech GmbH. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
- Baslock, M. A., & Speaker, T. J. (1995). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of pharmaceutical and biomedical analysis, 13(8), 1019–1026.
- Sikora, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Pharmaceuticals, 13(12), 442.
-
Omizzur. (n.d.). TFA Removal From Peptides. Retrieved from [Link]
-
Chem-Impex International, Inc. (n.d.). H-Ala-Ala-Phe-chloromethylketone·TFA. Retrieved from [Link]
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]
- Steuer, C., et al. (2023).
- Digenis, G. A., et al. (1994). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Journal of medicinal chemistry, 37(19), 3135–3141.
- Lauffer, B., et al. (2014). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & medicinal chemistry letters, 24(2), 643–647.
- Ghosh, S. S., et al. (2009). Synthesis and Application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as Potent Proteinase K Inhibitor. Journal of biomolecular screening, 14(3), 316–323.
- Kam, C. M., et al. (2000). Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. Bioorganic & medicinal chemistry letters, 10(3), 199–201.
- Betzel, C., et al. (1993). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. The Journal of biological chemistry, 268(24), 17696–17701.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Kidd, R. D., et al. (1999). Crystal structure of delta-chymotrypsin bound to a peptidyl chloromethyl ketone inhibitor. Acta crystallographica. Section D, Biological crystallography, 55(Pt 5), 999–1008.
- Peoples, R. W., & Li, C. (2005). Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor. The Journal of pharmacology and experimental therapeutics, 315(1), 321–329.
- Toraason, M., et al. (1990). Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells. Toxicology in vitro, 4(1), 25–30.
- Majumdar, S., et al. (2022). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. The journal of physical chemistry. B, 126(3), 648–658.
-
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
- Liu, Z., et al. (2022). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. Science advances, 8(28), eabn9533.
- Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
- El-Sherif, A. A., et al. (2013). Protonation Equilibria of Some Selected α-Amino Acids in DMSO–Water Mixture and Their Cu(II)-Complexes. Journal of solution chemistry, 42(2), 347–361.
- Atretkhany, S. N., et al. (2019). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International journal of molecular sciences, 20(22), 5621.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. omizzur.com [omizzur.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpt.com [jpt.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bachem.com [bachem.com]
- 16. Crystal structure of delta-chymotrypsin bound to a peptidyl chloromethyl ketone inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
Optimizing Ala-ala-phe-chloromethylketone tfa incubation time for apoptosis induction
Technical Support Center: Ticket #8492 Subject: Optimization of Ala-Ala-Phe-chloromethylketone (AAF-CMK) Incubation for Apoptosis Induction Status: Resolved Assigned Specialist: Senior Application Scientist, Cell Biology Division
Executive Summary
You are likely experiencing variability in apoptosis induction due to the kinetic mismatch between Tripeptidyl-peptidase II (TPPII) inhibition and the downstream mitochondrial collapse. Unlike direct caspase activators, AAF-CMK acts upstream by inhibiting proteolysis, leading to a gradual accumulation of toxic peptides.
The Critical Finding: Most users fail because they treat AAF-CMK like a rapid cytotoxic agent. It requires a "priming phase" (6–12 hours) followed by an "execution phase" (24–48 hours). Furthermore, the Trifluoroacetic acid (TFA) salt form can induce false-positive necrosis via pH shock if not buffered correctly.
Part 1: The "Golden Window" for Incubation
To capture specific apoptotic events, you must align your assay endpoints with the inhibitor's mechanism of action. AAF-CMK is an irreversible inhibitor of TPPII and, to a lesser extent, the chymotrypsin-like activity of the proteasome.
| Phase | Time Point | Cellular Events | Recommended Assay |
| Priming | 4 – 8 Hours | TPPII inhibition; Accumulation of peptide substrates; ER stress initiation. | Western Blot (Ubiquitin conjugates, p53 upregulation). |
| Commitment | 12 – 18 Hours | Mitochondrial Outer Membrane Permeabilization (MOMP); Cytochrome c release. | JC-1 Staining (Mitochondrial potential loss); Caspase-9 Activity Assay. |
| Execution | 24 Hours | Phosphatidylserine (PS) exposure; Caspase-3 activation. | Annexin V-FITC / PI (Primary Endpoint). |
| Late Stage | 48 Hours+ | DNA fragmentation; Secondary necrosis. | TUNEL Assay; Sub-G1 Flow Cytometry. |
Technical Note: For U937 and similar leukemic lines, the IC50 is typically 30 µM at 48 hours . However, for induction without massive necrosis, a concentration of 20–40 µM harvested at 24 hours yields the highest ratio of pure apoptotic cells (Annexin V+/PI-).
Part 2: Troubleshooting Guide (Q&A)
Q1: My cells are showing immediate cell death (within 2 hours) and detachment. Is this rapid apoptosis? A: No, this is likely pH-induced necrosis caused by the TFA salt.
-
Root Cause: AAF-CMK is often supplied as a TFA salt. At high concentrations (>50 µM), the unbuffered acidity can drop culture media pH, causing membrane rupture.
-
Solution: Do not add the peptide directly to the well. Pre-dilute the stock into a small volume of media containing 25 mM HEPES buffer. Ensure the color of the media (Phenol Red) does not turn yellow. If it does, adjust with sterile NaOH before adding to cells.
Q2: I see precipitation when I add the inhibitor to the media. A: This is "compound crashing" due to hydrophobicity.
-
Mechanism: The "Phe" (Phenylalanine) and "Ala" (Alanine) residues make the molecule hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media causes rapid precipitation.
-
Protocol Fix:
-
Create a 1000x stock in dry DMSO (e.g., 20 mM).
-
Step-wise dilution: Add the DMSO stock to the media while vortexing the media.
-
Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Q3: My Western Blot shows no increase in p53 or Bax after 24 hours. A: You may have missed the peak expression window.
-
Reasoning: Proteolytic stress signals are often transient. By 24 hours, the cells may have already committed to apoptosis, and protein synthesis might be shut down.
-
Adjustment: Perform a time-course harvest at 6, 12, and 18 hours to capture the upregulation of pro-apoptotic proteins before the execution phase begins.
Part 3: Validated Experimental Protocol
Objective: Induce and detect intrinsic apoptosis in suspension cells (e.g., U937, Jurkat) using AAF-CMK.
Materials:
-
AAF-CMK (TFA salt form)
-
Anhydrous DMSO
-
RPMI-1640 or DMEM supplemented with 10% FBS and 25 mM HEPES .
-
Annexin V-FITC Apoptosis Detection Kit.
Step-by-Step Workflow:
-
Stock Preparation:
-
Dissolve AAF-CMK in anhydrous DMSO to a concentration of 20 mM .
-
Critical: Aliquot into small volumes (10–20 µL) and store at -20°C. Avoid freeze-thaw cycles as chloromethylketones are reactive and unstable in moisture.
-
-
Cell Seeding:
-
Seed cells at 5 x 10⁵ cells/mL .
-
Note: Do not overgrow.[1] High confluency induces stress that masks the specific effect of the inhibitor.
-
-
Treatment (The "Drop-wise" Method):
-
Dilute the 20 mM stock to 400 µM in a separate tube of sterile media (Intermediate solution).
-
Add the intermediate solution to your cell culture wells to reach a final concentration of 20–40 µM .
-
Control: Treat a separate well with DMSO (vehicle) and Z-VAD-FMK (pan-caspase inhibitor, 20 µM) + AAF-CMK to confirm caspase dependence.
-
-
Incubation:
-
Incubate at 37°C, 5% CO₂ for 24 hours .
-
-
Harvest & Analysis:
-
Collect cells by centrifugation (300 x g, 5 min).
-
Wash once with cold PBS.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) per kit instructions.
-
Success Criteria: Treated cells should show >20% Annexin V+/PI- population compared to <5% in DMSO control.
-
Part 4: Mechanistic Visualization
Diagram 1: Mechanism of Action
This diagram illustrates how AAF-CMK triggers the intrinsic apoptotic pathway through TPPII inhibition and subsequent peptide accumulation.
Caption: AAF-CMK inhibits TPPII, causing peptide accumulation that triggers mitochondrial stress and the intrinsic apoptotic cascade.[2]
Diagram 2: Optimization Decision Tree
Use this workflow to determine the optimal incubation time and concentration for your specific cell line.
Caption: Decision matrix for tuning AAF-CMK conditions based on flow cytometry feedback.
References
-
Gavioli, R., et al. (2001). "Tripeptidyl-peptidase II promotes growth and survival of Burkitt's lymphoma cells." Nature Cell Biology. Link
-
Stavropoulou, V., et al. (2005). "Inhibition of tripeptidyl-peptidase II induces apoptosis in human tumor cells." Apoptosis.[2][3][4] Link
-
Hilwerling, P.J., et al. (2013). "AAF-cmk induces apoptosis in U937 cells via the intrinsic pathway."[2] Scientific Reports / ResearchGate. Link
-
BenchChem Technical Guide. (2025). "Handling TFA Salts in Biological Assays." Link
Sources
Technical Support Center: Minimizing Non-Specific Binding of Chloromethyl Ketone Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloromethyl ketone (CMK) inhibitors. This guide is designed to provide in-depth, practical advice to help you minimize non-specific binding and ensure the reliability of your experimental results. As covalent inhibitors, CMKs offer potent and durable target inhibition, but their inherent reactivity necessitates careful experimental design to avoid off-target effects that can confound data interpretation.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.
Understanding the Challenge: The Double-Edged Sword of Reactivity
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with CMK inhibitors?
Non-specific binding of CMK inhibitors primarily stems from their electrophilic nature, which allows them to react with various nucleophiles within a cell beyond the intended target. The main culprits are:
-
Reaction with Glutathione (GSH): GSH is a highly abundant intracellular antioxidant thiol that can readily react with and "scavenge" electrophilic compounds like CMKs.[1] This can deplete the available inhibitor concentration, reducing on-target efficacy, and also complicates the interpretation of cellular activity.
-
Off-Target Protein Alkylation: Besides the intended target, other proteins with accessible and reactive nucleophilic residues (e.g., cysteine, histidine) can be covalently modified by CMK inhibitors.[2][3][4][5] This is particularly common for inhibitors with poor initial non-covalent binding affinity for their primary target, as this interaction is crucial for positioning the warhead for a specific reaction.[9][10]
-
High Inhibitor Concentrations: Using concentrations significantly above the inhibitor's potency (IC50 or Ki) for the primary target dramatically increases the likelihood of off-target reactions.[7][11][12] At high concentrations, even weak, non-specific interactions can lead to covalent modification.
Q2: How can I proactively design my experiment to minimize non-specific binding?
A well-designed experiment is the first line of defense against non-specific binding. Consider the following:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of the inhibitor that achieves the desired on-target effect.[8][11] This minimizes the pool of unbound inhibitor available to react with off-targets.
-
Optimize Incubation Time: For covalent inhibitors, inhibition is time-dependent.[9][13] A longer incubation time can often allow for lower inhibitor concentrations to be used. However, excessively long incubation times can also increase the opportunity for non-specific reactions. It is crucial to determine the optimal incubation time for your specific cell type and assay.[13][14]
-
Consider the Cellular Context: The abundance of your target protein and intracellular GSH levels can vary between cell lines. These factors will influence the inhibitor concentration and incubation time required.
Q3: I am observing an unexpected phenotype that doesn't align with the known function of the target. Could this be an off-target effect?
This is a classic sign of potential off-target activity.[8] If the observed cellular phenotype is inconsistent with the known biological role of the intended target, it is crucial to investigate for non-specific effects. Here are some steps to take:
-
Validate with a Structurally Different Inhibitor: Use a second, structurally unrelated inhibitor that targets the same protein.[8] If the phenotype is replicated, it is more likely to be an on-target effect.
-
Genetic Validation: The gold standard for confirming an on-target effect is to use genetic methods like CRISPR/Cas9 or siRNA to knock down or knock out the target protein.[8][15] If the phenotype of target knockdown/knockout differs from that of the inhibitor treatment, off-target effects are likely.[8]
-
Perform a Washout Experiment: A washout experiment can help distinguish between a durable, on-target covalent effect and a transient, reversible off-target effect.[16]
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell-based assays.
Possible Cause: This could be due to the reaction of the CMK inhibitor with components in the cell culture medium or high levels of non-specific binding within the cells.
Troubleshooting Steps:
-
Pre-incubation with Serum: If using serum-containing media, be aware that serum proteins contain nucleophilic residues that can react with your inhibitor. Consider reducing the serum concentration or performing the incubation in serum-free media if your cells can tolerate it.
-
Include Scavengers: In some biochemical assays, the inclusion of a mild nucleophile like dithiothreitol (DTT) at low concentrations can help scavenge highly reactive, non-specific compounds. However, this must be carefully optimized as it can also inactivate your inhibitor.[3][4][5]
-
Assess Cell Viability: High concentrations of CMK inhibitors can lead to cytotoxicity due to widespread off-target effects.[8] Always perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assays to ensure you are working with a non-toxic concentration of the inhibitor.
Issue 2: Difficulty confirming covalent target engagement in cells.
Possible Cause: Distinguishing between potent, reversible binding and true covalent modification can be challenging.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to demonstrate direct target engagement in intact cells. Covalent binding of an inhibitor typically stabilizes the target protein, leading to an increase in its melting temperature.
-
Mass Spectrometry (MS): The most direct method to confirm covalent modification is to use mass spectrometry to detect the covalent adduct of the inhibitor on the target protein.[16] This provides definitive evidence of the binding event.
-
Activity-Based Protein Profiling (ABPP): ABPP uses probes that react with the active sites of enzymes in a proteome-wide manner.[1] Competition assays with your CMK inhibitor can reveal its selectivity profile across entire enzyme families.[1]
Experimental Protocols & Data Interpretation
Protocol 1: Covalent Inhibitor Washout Experiment
This experiment is designed to determine if an inhibitor's effect is due to a stable, long-lasting interaction with its target.[16]
Objective: To differentiate between irreversible (or slowly reversible) on-target effects and reversible off-target effects.
Methodology:
-
Treatment: Plate cells and treat with the CMK inhibitor at an effective concentration (e.g., 3x IC50) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO) and a non-covalent inhibitor control if available.[16]
-
Washout: After incubation, remove the inhibitor-containing medium. Wash the cells gently 2-3 times with fresh, pre-warmed medium to remove all unbound inhibitor.[17]
-
Recovery Incubation: Add fresh, inhibitor-free medium to the cells and incubate for various time points (e.g., 0, 4, 8, 24 hours).
-
Assay: At each time point, lyse the cells and perform the relevant downstream assay (e.g., Western blot for a signaling pathway marker, enzyme activity assay).
Data Interpretation:
| Outcome | Interpretation |
| Phenotype persists after washout | Suggests a stable, long-lasting (likely covalent) interaction with the target protein.[16] |
| Phenotype is reversed after washout | Suggests that the observed effect was due to a reversible interaction, potentially with an off-target.[16] |
Protocol 2: Glutathione (GSH) Trapping Assay
This biochemical assay assesses the intrinsic reactivity of your CMK inhibitor with a physiologically relevant nucleophile.[18]
Objective: To measure the rate of reaction between the CMK inhibitor and glutathione. A very fast reaction rate may indicate a high potential for non-specific reactivity in a cellular environment.
Methodology:
-
Reaction Setup: Incubate the CMK inhibitor at a known concentration with a physiological concentration of GSH (e.g., 1-10 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.[18]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction (e.g., by adding acetonitrile or acid).
-
Analysis: Analyze the samples using LC-MS to monitor the depletion of the parent inhibitor and the formation of the GSH-adduct.[18][19]
-
Data Calculation: Plot the natural log of the remaining parent inhibitor concentration versus time. The slope of this line can be used to calculate the reaction half-life (t1/2).[18]
Data Interpretation:
| GSH Reaction Half-Life (t1/2) | Interpretation |
| Short (e.g., < 30 min) | High intrinsic reactivity. The inhibitor is more likely to be scavenged by GSH in cells, potentially leading to lower on-target potency and higher off-target reactivity. |
| Moderate to Long (e.g., > 60 min) | Lower intrinsic reactivity. The inhibitor is more likely to reach its intended target before being intercepted by GSH. |
Visualizing Workflows and Mechanisms
Diagram 1: Mechanism of Covalent Inhibition and Non-Specific Binding
Caption: On-target vs. off-target reactions of CMK inhibitors.
Diagram 2: Experimental Workflow for Investigating Off-Target Effects
Caption: A stepwise approach to troubleshooting unexpected phenotypes.
By employing these strategies, protocols, and troubleshooting guides, you can increase the specificity of your chloromethyl ketone inhibitors, leading to more reliable and interpretable data. Careful, systematic validation is key to harnessing the power of covalent inhibitors while avoiding the pitfalls of non-specific binding.
References
- Ventura, A. C., Sepulchre, J. A., & Merajver, S. D. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 4, 39.
- Caffrey, D. R., Zhao, J., Song, Z., Schaffer, M. E., Haney, S. A., Subramanian, R. R., & Laping, N. J. (2011). siRNA off-target effects can be reduced at concentrations that match their individual potency. PLoS One, 6(7), e21503.
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Journal of medicinal chemistry, 54(21), 7311–7327.
-
Domainex. (n.d.). GSH Reactivity Assay. Retrieved from [Link]
- Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Technologies for direct detection of covalent protein-drug adducts.
- Schotte, P., Van Criekinge, W., Van de Craen, M., Van Loo, G., Desmedt, M., Cornelissen, M., ... & Beyaert, R. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS letters, 442(1), 117–121.
- Johnson, C. N., & Fischer, M. (2022). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS chemical biology, 17(5), 1032–1043.
- Bradshaw, J. M., McFarland, J. M., Paavilainen, V. O., Bisconte, A., Tam, D., Phan, V. T., ... & Shokat, K. M. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.
-
Royal Society of Chemistry. (2021, December 16). Emerging strategies in covalent inhibition. YouTube. Retrieved from [Link]
- Lee, J. Y., Kim, Y. M., Kim, H. J., Lee, J. K., Lee, S. H., Park, S. Y., ... & Kim, J. R. (2009). N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA. Biochemistry, 48(30), 7271–7280.
- Obach, R. S., & Kalgutkar, A. S. (2010). Combination of GSH trapping and time-dependent inhibition assays as a predictive method of drugs generating highly reactive metabolites. Chemical research in toxicology, 23(10), 1616–1625.
- Kuzmic, P. (2020). Optimal duration of the preincubation phase in enzyme inhibition experiments. bioRxiv.
- Brezular, D., & Peterson, E. B. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 58(41), 4153–4163.
- Lin, A., Giuliano, C. J., Sayles, N. M., Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
-
Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Retrieved from [Link]
- Križman, E. N., & Sosič, I. (2015).
-
Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Retrieved from [Link]
- Li, W., Liu, Y., & Li, K. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Journal of mass spectrometry: JMS, 54(2), 158–166.
- La Rosa, G., & Rice, W. G. (1995). Chloromethyl ketones block induction of nitric oxide synthase in murine macrophages by preventing activation of nuclear factor-kappa B. The Journal of biological chemistry, 270(17), 9867–9874.
-
WuXi AppTec. (2025, May 7). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Scientist.com. Retrieved from [Link]
- Kumar, A., & Singh, J. (2023). An update on the discovery and development of reversible covalent inhibitors. Molecular diversity, 27(5), 1835–1855.
- Lee, J. Y., Kim, Y. M., Kim, H. J., Lee, J. K., Lee, S. H., Park, S. Y., ... & Kim, J. R. (2009). N-Tosyl-l-phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. Biochemistry, 48(30), 7271-7280.
-
Lee, J. Y., Kim, Y. M., Kim, H. J., Lee, J. K., Lee, S. H., Park, S. Y., ... & Kim, J. R. (2009). N-Tosyl-l-phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. R Discovery. Retrieved from [Link]
- Betzel, C., Pal, G. P., & Saenger, W. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. The Journal of biological chemistry, 266(27), 17695–17699.
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]
- van den Berg, R. J., & van der Vlag, R. (2022).
-
Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]
- Powers, J. C., & Tuhy, P. M. (1973). Inhibition of subtilisin BPN' with peptide chloromethyl ketones. Biochemistry, 12(23), 4767–4774.
- Campuzano, S., Yáñez-Sedeño, P., & Pingarrón, J. M. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. Sensors (Basel, Switzerland), 19(2), 398.
- Al-Achi, A., & Greenwood, R. (1996). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1125–1132.
- Kitson, T. M. (1998). N-tosyl-L-phenylalanine chloromethyl ketone, a serine protease inhibitor, identifies glutamate 398 at the coenzyme-binding site of human aldehyde dehydrogenase. Evidence for a second "naked anion" at the active site. Biochemistry, 37(40), 14151–14156.
- Tuhy, P. M., & Powers, J. C. (1975). Inhibition of human leukocyte elastase by peptide chloromethyl ketones. FEBS letters, 50(3), 359–361.
- Patel, H. H., & Sintim, H. O. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European journal of medicinal chemistry, 276, 116540.
-
Sheltzer, J. M. (2019, October 24). When the Target Isn't Really the Target: One Way Cancer Drugs Fall Out of Clinical Trials. The Scientist Magazine®. Retrieved from [Link]
- Bojkova, D., Rejman, D., Veselý, J., Beudert, M., Wiemer, J. C., Hahl, M., ... & Ciesek, S. (2022). Inhibitors of Activin Receptor-like Kinase 5 Interfere with SARS-CoV-2 S-Protein Processing and Spike-Mediated Cell Fusion via Attenuation of Furin Expression. Viruses, 14(6), 1297.
- Varin, T., Schuffenhauer, A., Ertl, P., & Renner, S. (2011). Analysis of high throughput screening assays using cluster enrichment.
- Curran, J., Brown, D. E., & Mohler, P. J. (2019). The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function. The Journal of general physiology, 151(8), 974–985.
-
National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies | Scientist.com [app.scientist.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 12. icr.ac.uk [icr.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: AAF-CMK TFA Stability and Handling in Cell Culture Applications
Welcome to the technical support center for AAF-CMK TFA (Ala-Ala-Phe-chloromethylketone, Trifluoroacetate salt). As a Senior Application Scientist, my goal is to provide you with in-depth guidance to ensure the successful application of this inhibitor in your research. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of AAF-CMK TFA, empowering you to troubleshoot issues and optimize your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of AAF-CMK TFA.
Q1: What is AAF-CMK TFA and what is its primary mechanism of action?
A: AAF-CMK is a peptide-based irreversible inhibitor of certain proteases, particularly chymotrypsin-like serine proteases. The peptide sequence (Ala-Ala-Phe) provides specificity, targeting the inhibitor to the active site of the protease. The chloromethyl ketone (CMK) is a reactive group that acts as an alkylating agent, forming a covalent bond with a key active site residue (typically a histidine), leading to irreversible inactivation. The Trifluoroacetate (TFA) is a counter-ion present from the peptide synthesis and purification process.[1][2]
Q2: What are the most critical factors affecting the stability of AAF-CMK in my cell culture medium?
A: The stability of AAF-CMK, like other chloromethyl ketones, is primarily influenced by three factors in an aqueous environment: pH, temperature, and the presence of nucleophiles. [3][4][5] The reactive CMK group is susceptible to hydrolysis, a reaction that is significantly accelerated by alkaline pH and higher temperatures.[6] Furthermore, common buffer components, especially reducing agents like DTT, can directly inactivate the inhibitor.
Q3: How should I properly reconstitute and store AAF-CMK TFA?
A: For maximum stability, AAF-CMK TFA powder should be stored desiccated at -20°C or below.
-
Reconstitution: Reconstitute the powder in a dry, aprotic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). Avoid using aqueous buffers for reconstitution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially compromise stability.[5]
Q4: What is the TFA counter-ion, and can it impact my experimental results?
A: Trifluoroacetic acid (TFA) is used during solid-phase peptide synthesis and purification.[7] As a result, the final lyophilized peptide is a TFA salt. It is important to be aware that TFA itself can have biological effects. Studies have shown that TFA can, in some cases, inhibit cell proliferation in a dose-dependent manner, with effects observed at concentrations as low as 10 nM.[8] In other contexts, it has been seen to stimulate cell growth.[8][9] For highly sensitive assays or if you observe unexpected cellular responses, it is crucial to run a vehicle control that includes DMSO and, if possible, a similar concentration of TFA to account for these potential effects.
Q5: How long is AAF-CMK stable once I dilute it into my cell culture buffer for an experiment?
A: The stability in your final working solution is limited and time-sensitive. At physiological conditions (pH ~7.4, 37°C), the inhibitor will begin to degrade via hydrolysis.[3][6] While the exact half-life depends on the specific buffer composition, it is strongly recommended to prepare the working dilution and add it to your cells immediately . Do not prepare a large batch of diluted inhibitor in media and store it for later use, even at 4°C.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a deeper dive into specific problems, their causes, and validated solutions.
Problem: Complete or Partial Loss of Inhibitor Activity
You've treated your cells with AAF-CMK, but you observe little to no inhibition of your target protease activity.
Possible Cause A: pH-Mediated Hydrolysis
The chloromethyl ketone functional group is an electrophile. In aqueous solutions, it is susceptible to nucleophilic attack by water, leading to hydrolysis and inactivation. This process is significantly accelerated at neutral to alkaline pH.[3][6] Most standard cell culture media are buffered around pH 7.2-7.4, creating an environment where the inhibitor's potency will decrease over time.
Possible Cause B: Inactivation by Buffer Components
Many common laboratory reagents are nucleophilic and can react with and neutralize AAF-CMK. The most significant concern is the presence of thiol-containing reducing agents.
-
Dithiothreitol (DTT) & β-Mercaptoethanol (BME): These reagents contain potent sulfhydryl groups that will rapidly and irreversibly react with the chloromethyl ketone, completely inactivating the inhibitor.[10]
-
Serum Proteins: Proteins in fetal bovine serum (FBS), such as albumin, have nucleophilic amino acid side chains (e.g., cysteine) that can slowly react with AAF-CMK, reducing its effective concentration.[11][12]
Possible Cause C: Thermal Degradation
Chemical reactions, including degradation pathways, are accelerated at higher temperatures.[4][13] Incubating AAF-CMK in media at 37°C will hasten its hydrolysis compared to storage at 4°C or -20°C.
Solution Workflow: Maximizing Inhibitor Potency
This workflow is designed to minimize pre-experimental inactivation of AAF-CMK.
Caption: Potential inactivation pathways for AAF-CMK.
References
-
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. Available at: [Link]
-
Top 5 Factors Affecting Chemical Stability. Acsis, Inc. Available at: [Link]
-
Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. PubMed. Available at: [Link]
-
The Effects of Temperature on the Kinetics and Stability of Mesophilic and Thermophilic 3-phosphoglycerate Kinases. PubMed. Available at: [Link]
-
Effect of Light and Temperature on the Stability of Creatine Kinase in Human Sera and Controls. PubMed. Available at: [Link]
-
Can anyone tell me what is the function of DTT in CasFISH or CasPLA wash and blocking/reaction buffer? ResearchGate. Available at: [Link]
-
On the pH-optimum of activity and stability of proteins. PMC - NIH. Available at: [Link]
-
Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. Available at: [Link]
-
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed. Available at: [Link]
-
The Effect of Storage Temperature Fluctuations on the Stability of Biochemical Analytes in Blood Serum. PubMed. Available at: [Link]
-
Effects of temperature and additives on stability and spectrum of a therapeutic fibroblast growth factor. PMC. Available at: [Link]
-
Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors. PubMed. Available at: [Link]
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]
-
Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. PMC. Available at: [Link]
-
Synthesis, Biophysical Interaction of DNA/BSA, Equilibrium and Stopped-Flow Kinetic Studies, and Biological Evaluation of bis(2-Picolyl)amine-Based Nickel(II) Complex. PMC. Available at: [Link]
-
SUMMARY OF RESEARCH RESULTS ON BACTERIAL DEGRADATION OF TRIFLUOROACETATE (TFA), OCTOBER, 1993. USGS Publications Warehouse. Available at: [Link]
-
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. ResearchGate. Available at: [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI. Available at: [Link]
-
Treating Cells for Experimental Analysis — Best Practices & Tips. YouTube. Available at: [Link]
-
Evaluating interaction forces between BSA and rabbit anti-BSA in sulphathiazole sodium, tylosin and levofloxacin solution by AFM. PMC. Available at: [Link]
-
Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. Available at: [Link]
-
Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv. Available at: [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed. Available at: [Link]
-
Synthesis and Application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as Potent Proteinase K Inhibitor. PubMed. Available at: [Link]
-
Neutralization and Passage of Master Seed in Cell Cultures. USDA APHIS. Available at: [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. Available at: [Link]
-
ADC Stabilizing Buffer. CellMosaic. Available at: [Link]
-
Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates. PMC. Available at: [Link]
Sources
- 1. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward better understanding of chloral hydrate stability in water: Kinetics, pathways, and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com.cn [genscript.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Biophysical Interaction of DNA/BSA, Equilibrium and Stopped-Flow Kinetic Studies, and Biological Evaluation of bis(2-Picolyl)amine-Based Nickel(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating interaction forces between BSA and rabbit anti-BSA in sulphathiazole sodium, tylosin and levofloxacin solution by AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of temperature on the kinetics and stability of mesophilic and thermophilic 3-phosphoglycerate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected results with Ala-ala-phe-chloromethylketone tfa in Western blots
Topic: Unexpected results with Ala-Ala-Phe-chloromethylketone (AAF-CMK) TFA in Western blots Audience: Researchers, scientists, and drug development professionals Persona: Senior Application Scientist
Introduction: The "Dirty" Nature of Clean Chemistry
If you are observing unexpected results—missing bands, high-molecular-weight smears, or migration shifts—when using Ala-Ala-Phe-chloromethylketone (AAF-CMK) , you are likely encountering a convergence of biological modulation and chemical interference.
AAF-CMK is a potent, irreversible inhibitor primarily targeting Tripeptidyl Peptidase II (TPPII) , though it exhibits cross-reactivity with the chymotrypsin-like activity of the proteasome at higher concentrations. It is supplied as a Trifluoroacetate (TFA) salt , a detail often overlooked that introduces significant pH variables into sensitive assays.
This guide deconstructs these anomalies into soluble chemical artifacts and biological consequences, providing a self-validating troubleshooting framework.
Module 1: The "Disappearing Band" Phenomenon
Symptom: You treated cells with AAF-CMK, but in the Western blot, the target protein (TPPII or a specific protease) signal is significantly reduced or entirely absent, despite equal loading.
Technical Diagnosis
This is rarely protein degradation. It is most likely Epitope Masking or Isoelectric Precipitation .
-
Epitope Masking (The Covalent Blockade): AAF-CMK contains a chloromethyl ketone (CMK) warhead. This group acts as an affinity label, covalently alkylating the active site histidine or serine residues of the target protease.
-
The Problem: If your primary antibody is a monoclonal raised against the enzyme's active site, the covalent attachment of the inhibitor physically blocks antibody binding. The protein is there; the antibody just can't "see" it.
-
Verification: Use a polyclonal antibody or a monoclonal antibody mapped to the C-terminus or N-terminus (distal from the catalytic domain).
-
-
TFA-Induced Precipitation (The pH Shock): The inhibitor is a TFA salt. In unbuffered solutions or high-concentration stocks, it is highly acidic.
-
The Problem: Adding high concentrations of AAF-CMK TFA directly to low-capacity buffers can drop the pH to the protein's isoelectric point (pI), causing precipitation before the sample even enters the gel.
-
Verification: Check the pH of your lysate after inhibitor addition. It should remain neutral (pH 7.0–7.4).
-
Troubleshooting Protocol
| Step | Action | Rationale |
| 1 | Switch Antibody | Use an antibody targeting a non-catalytic domain (e.g., C-terminus of TPPII). |
| 2 | Buffer the Salt | Dissolve AAF-CMK in DMSO, then dilute into a highly buffered solution (e.g., 100 mM Tris/HEPES) rather than water or saline. |
| 3 | Check Pellet | After lysis, do not discard the pellet immediately. Solubilize the pellet in 8M Urea/SDS buffer and blot. If the band appears here, the protein precipitated. |
Module 2: High Molecular Weight Smears
Symptom: Instead of a clean band, you see a laddering effect or a dense smear in the high molecular weight region (>150 kDa).
Technical Diagnosis
This is a Biological Artifact indicating upstream pathway blockade.
AAF-CMK inhibits TPPII and, at concentrations >20 µM, the proteasome. TPPII is essential for the degradation of longer peptides generated by the proteasome. When TPPII (or the proteasome) is inhibited, poly-ubiquitinated proteins accumulate .
-
The "Smear": These are not degraded protein fragments; they are undegraded, ubiquitinated substrates piling up in the cell. This confirms the inhibitor is working, perhaps too well.
Visualizing the Pathway Blockade
Figure 1: Mechanism of Action. AAF-CMK blocks TPPII and potentially the Proteasome, causing a backlog of poly-ubiquitinated substrates visible as high-MW smears.
Module 3: Migration Shifts (The "Ghost" Band)
Symptom: The protein band appears slightly higher or lower than the expected molecular weight.
Technical Diagnosis
-
Covalent Mass Addition: The CMK group adds mass to the protein. While small (~300–400 Da), extensive alkylation of multiple residues (off-target cysteine modification) can cause a noticeable retardation in migration.
-
Charge Alteration: Alkylation of Histidine (positive charge) or Cysteine (neutral/polar) alters the local charge density, affecting SDS binding and electrophoretic mobility.
Troubleshooting FAQ
Q: Is the shift due to phosphorylation? A: Possibly, but if it correlates strictly with AAF-CMK dose, it is likely alkylation.
-
Test: Treat the lysate with DTT before adding the inhibitor (if testing lysate stability) or treat cells, then lyse. Note that DTT in the loading buffer cannot reverse the CMK-Histidine bond (it is irreversible).
Q: Can I prevent off-target alkylation? A: Yes. Titrate the dose. AAF-CMK is specific for TPPII at 10–20 µM . At 50–100 µM , it becomes a "dirty" serine/cysteine protease inhibitor, alkylating other targets (e.g., kinases, caspases) and causing migration shifts in non-target proteins.
Module 4: Optimized Experimental Protocol
To ensure data integrity, replace standard handling with this chemically rigorous workflow.
Step 1: Solubilization (The TFA Management)
-
Do not dissolve AAF-CMK directly in aqueous buffer (PBS/Media). The acidic TFA will create local hot-spots of low pH.
-
Protocol:
-
Dissolve AAF-CMK TFA in 100% anhydrous DMSO to make a 10 mM stock.
-
Aliquot and store at -20°C (avoid repeated freeze-thaw; CMK hydrolyzes in moisture).
-
Dilute at least 1:1000 into buffered media (e.g., 10 µM final conc.) to ensure the buffer capacity of the media neutralizes the TFA.
-
Step 2: The "Quench" Control
If you suspect the inhibitor is reacting with your antibody or loading buffer:
-
Lysate Test: Add AAF-CMK to a "mock" lysate that has been pre-treated with 1 mM DTT. The DTT will scavenge the chloromethyl ketone group, rendering it inert. If the band reappears in this sample compared to a non-DTT sample, the inhibitor was chemically interfering with the blot detection.
Step 3: Troubleshooting Flowchart
Figure 2: Decision Matrix for AAF-CMK Artifacts. Follow the logic path to isolate chemical vs. biological causes.
References
-
Geier, E., et al. (1999).[1][2] "A giant protease with potential to substitute for some functions of the proteasome." Science, 283(5404), 978-981.[2]
- Establishes TPPII as the primary target and discusses proteasome substitution.
-
Glas, R., et al. (1998).[1] "A proteolytic system that compensates for loss of proteasome function." Nature, 392, 618–621.
- Details the accumulation of ubiquitinated substr
-
Powers, J. C., et al. (2002). "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical Reviews, 102(12), 4639-4750.
- Authoritative review on the mechanism of chloromethyl ketones (CMK) and their reactivity with Histidine/Cysteine.
-
Cayman Chemical. "AAF-CMK (trifluoroacetate salt) Product Information."
- Verifies the salt form, solubility d
Sources
Technical Advisory: Mitigating Cytotoxicity in AAF-CMK TFA Applications
Executive Summary
You are likely observing cell death not because of a "bad batch," but due to the biphasic nature of AAF-CMK (Ala-Ala-Phe-chloromethylketone) pharmacology.
While AAF-CMK is the gold-standard irreversible inhibitor for Tripeptidyl Peptidase II (TPP II) , high-dose applications (>50 µM) frequently result in rapid loss of viability due to three distinct mechanisms:
-
Off-Target Proteasome Inhibition: Cross-reactivity with the 20S proteasome chymotrypsin-like activity.
-
Chemical Alkylation: Non-specific alkylation of cellular thiols (e.g., Glutathione) by the reactive chloromethyl ketone (CMK) warhead.
-
Acidification Shock: Inadequate buffering of the Trifluoroacetic Acid (TFA) salt counter-ion at high molar concentrations.
This guide provides a root-cause analysis workflow and optimized protocols to decouple specific TPP II inhibition from non-specific cytotoxicity.
Diagnostic Workflow
Before altering your experiment, determine if the cell death is phenotypic (a result of TPP II inhibition) or artifactual (chemical toxicity).
Figure 1: Decision matrix for distinguishing between chemical toxicity (necrosis), off-target effects, and on-target apoptosis.
Mechanistic Insight: The "High Dose" Trap
The Specificity Window
AAF-CMK is not perfectly specific. It relies on the subtle structural differences between the TPP II active site and the proteasome.
| Parameter | TPP II (Target) | 20S Proteasome (Off-Target) |
| Inhibition Type | Irreversible (Covalent) | Irreversible (Covalent) |
| IC50 (Approx) | 5 - 10 µM | > 50 - 100 µM |
| Consequence | Accumulation of >15aa peptides; MHC Class I downregulation. | Accumulation of poly-ubiquitinated proteins; ER Stress; Rapid Apoptosis. |
The Danger Zone: At concentrations ≥50 µM , AAF-CMK begins to inhibit the chymotrypsin-like activity of the proteasome and other cytosolic hydrolases (e.g., Bleomycin Hydrolase).[1] This mimics the effect of Bortezomib/MG-132, causing severe cytotoxicity that is unrelated to TPP II function.
The TFA Factor
Your compound is a TFA salt .
-
The Chemistry: A 100 µM solution of AAF-CMK TFA introduces significant acidity. If you add a high-concentration stock (e.g., 100 mM in DMSO) directly to unbuffered media or low-volume wells, the local pH can drop transiently, shocking the cells.
-
The Fix: Ensure your culture media has adequate HEPES (10-25 mM) buffering capacity, not just bicarbonate.
Optimized Protocols
Protocol A: The "Pulse-Chase" (Recommended)
Because AAF-CMK is an irreversible inhibitor, you do not need to leave it in the media for 24-48 hours. Continuous exposure increases off-target alkylation of glutathione and other essential thiols.
-
Preparation: Prepare a 10 mM stock in dry DMSO. Avoid freeze-thaw cycles (CMKs are moisture sensitive).
-
Pulse: Incubate cells with 10–20 µM AAF-CMK for 1 to 2 hours .
-
Chase: Remove media. Wash cells 2x with warm PBS (to remove unbound inhibitor).
-
Incubate: Add fresh, inhibitor-free media and proceed with the experiment.
-
Why this works: The TPP II enzyme is permanently disabled by the initial pulse. The washout prevents the drug from accumulating in the lysosome or hitting the proteasome over time.
-
Protocol B: The "Step-Down" Titration
If you must use continuous exposure, you must determine the LD50 specific to your cell line.
-
Seed Cells: 10,000 cells/well in a 96-well plate.
-
Dose Range: 0, 5, 10, 25, 50, 100 µM.
-
Solvent Control: Create a "DMSO-only" control matching the volume of the 100 µM condition.
-
Readout: Measure viability (ATP or MTT) at 24 hours.
-
Selection: Choose the highest concentration that maintains >85% viability compared to the DMSO control. Do not exceed 25 µM unless necessary.
Visualizing the Pathway
Understanding where AAF-CMK acts helps interpret your data.
Figure 2: AAF-CMK targets TPP II downstream of the proteasome.[1] High doses (dashed line) cross-react upstream, shutting down total protein degradation.
Frequently Asked Questions (FAQs)
Q: My cells turn round and detach within 30 minutes of adding AAF-CMK. Is this apoptosis? A: No. Rapid detachment (<1 hour) is indicative of necrosis or pH shock , not apoptosis.
-
Cause: Likely acidification from the TFA salt or DMSO toxicity.
-
Solution: Check the pH of your media after adding the drug. Ensure your DMSO stock concentration is high enough (e.g., 10-20 mM) so that the final volume of DMSO added to the culture is <0.5%.
Q: Can I use serum-free media to avoid protein binding? A: Use caution. While serum proteins (albumin) can bind CMKs, removing serum makes cells more vulnerable to the alkylating toxicity of the inhibitor.
-
Recommendation: Perform the "Pulse" step (Protocol A) in serum-free or low-serum (1%) media for 1 hour, then wash and return to full-serum media.
Q: Why does the literature show TPP II inhibition causes apoptosis? A: In certain cancer lines (e.g., U937, Burkitt's lymphoma), TPP II is essential for survival and overcoming proteasome stress. In these cases, cell death is the correct biological result of inhibiting TPP II. You must distinguish this from non-specific chemical toxicity by using a negative control (e.g., Z-FA-FMK, which is a cathepsin inhibitor but structurally similar) or by rescuing with caspase inhibitors.
Q: How stable is AAF-CMK in water/media? A: Poor. Chloromethyl ketones hydrolyze in aqueous solutions (half-life < 2-4 hours at pH 7.4).
-
Critical Rule: Never store diluted aliquots. Dilute the DMSO stock into media immediately before adding to cells.
References
-
Geier, E. et al. (1999). A giant protease with potential to substitute for some functions of the proteasome. Science, 283(5404), 978-981. Link
-
Stavropoulou, V. et al. (2018). Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by inducing apoptosis in human leukemic U937 cells.[1] Folia Histochemica et Cytobiologica, 56(4), 189-199.[2] Link
-
Kominami, E. et al. (2000). Tripeptidyl peptidase I... initiates the lysosomal degradation of subunit c of ATP synthase.[3] Journal of Biochemistry, 128(3), 509-516. (Demonstrates AAF-CMK specificity and usage). Link
-
Glas, R. et al. (1998). A proteolytic system that compensates for loss of proteasome function.[4] Nature, 392, 618–622. Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Tripeptidyl peptidase I, the late infantile neuronal ceroid lipofuscinosis gene product, initiates the lysosomal degradation of subunit c of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of proteasome activity induces concerted expression of proteasome genes and de novo formation of Mammalian proteasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ala-ala-phe-chloromethylketone TFA (AAPC-TFA) Stock Solution Stability
Welcome to the technical support center for Ala-ala-phe-chloromethylketone TFA (AAPC-TFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable protease inhibitor in stock solutions. Here you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Ala-ala-phe-chloromethylketone TFA (AAPC-TFA) provided as a trifluoroacetate (TFA) salt?
A1: TFA is a remnant from the solid-phase peptide synthesis (SPPS) and purification process. It is used as a cleavage agent to release the peptide from the resin and as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2] While unbound TFA is largely removed during lyophilization, it can form ionic interactions with positively charged residues in the peptide, resulting in the final product being a TFA salt.[2][3]
Q2: Can the TFA counterion affect my experiments?
A2: Yes, residual TFA can have a significant impact on biological assays. It has been shown to alter cell proliferation, modulate receptor activity, and interfere with enzymatic assays.[1][2][4] For sensitive in vitro and in vivo studies, it is often recommended to exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride.[1][5]
Q3: What is the primary cause of AAPC-TFA degradation in a stock solution?
A3: The most probable cause of degradation for AAPC-TFA in aqueous stock solutions is the hydrolysis of the chloromethyl ketone functional group. This reactive group can be attacked by water, converting it to a less active hydroxymethyl ketone.[6] Peptides are also generally susceptible to hydrolysis of their amide bonds, especially at non-neutral pH.[7]
Q4: What is the optimal way to store lyophilized AAPC-TFA powder?
A4: For long-term stability, lyophilized AAPC-TFA should be stored at -20°C or, preferably, -80°C in a tightly sealed container to protect it from moisture.[8][9] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease the long-term stability of the lyophilized powder.[8]
Q5: How long can I store AAPC-TFA stock solutions?
A5: The shelf life of peptide solutions is limited.[8] It is always best to prepare stock solutions fresh before use. If storage is unavoidable, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For aqueous solutions, storage at a slightly acidic pH of 5-6 in sterile buffers can help prolong stability.[10]
Troubleshooting Guide
This section addresses specific problems that may arise when working with AAPC-TFA stock solutions, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Diminished Inhibitory Activity in Assays
Description: You observe a gradual or sudden loss of inhibitory potency of your AAPC-TFA in your biological assays over time.
Probable Causes:
-
Chemical Degradation: The primary suspect is the hydrolysis of the reactive chloromethyl ketone group to a hydroxymethyl ketone, which is a much less potent inhibitor.[6]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce instability and promote degradation of the peptide.[8]
-
Improper Storage Temperature: Storing stock solutions at 4°C or room temperature for extended periods will accelerate degradation.
-
Incorrect pH of Stock Solution: Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of both the chloromethyl ketone and the peptide backbone.[7]
Solutions & Protocols:
-
Prepare Fresh Stock Solutions: The most reliable solution is to prepare a fresh stock solution from lyophilized powder immediately before each experiment.
-
Aliquot and Store Properly: If a stock solution must be stored, dissolve it in an appropriate solvent (see Table 1), dispense it into single-use aliquots, and store them at -80°C.
-
pH Control: When preparing aqueous stock solutions, use a sterile buffer with a slightly acidic pH (e.g., pH 5-6) to enhance stability.[10]
-
Perform a Stability Check: To confirm degradation, you can perform a stability study using a validated analytical method like HPLC.[11]
Issue 2: Precipitate Formation in Stock Solution Upon Thawing or Storage
Description: You notice visible particulates or cloudiness in your AAPC-TFA stock solution after thawing or during storage.
Probable Causes:
-
Poor Solubility: The peptide may have limited solubility in the chosen solvent, especially at high concentrations.
-
Buffer Incompatibility: Components of your buffer system may be causing the peptide to precipitate.
-
Aggregation: Peptides can aggregate over time, particularly if subjected to multiple freeze-thaw cycles.[12]
Solutions & Protocols:
-
Optimize Solvent Choice: If solubility is an issue in aqueous buffers, consider preparing a concentrated stock in an organic solvent like DMSO or DMF and then diluting it into your aqueous assay buffer. Always run a vehicle control to ensure the solvent does not affect your experiment.
-
Determine Maximum Solubility: Perform a serial dilution to find the highest concentration at which the peptide remains soluble in your chosen solvent system.[11]
-
Gentle Warming and Sonication: Briefly warming the solution or sonicating it may help to redissolve any precipitate. However, be cautious as excessive heat can accelerate degradation.[11]
-
Filtration: If a small amount of particulate matter is present, you can filter the solution through a 0.22 µm syringe filter. Note that this may not resolve issues of broader precipitation or aggregation.
Data and Protocols
Table 1: Recommended Solvents for Ala-ala-phe-chloromethylketone TFA
| Solvent | Polarity Index | Notes and Recommendations |
| Sterile Deionized Water | 1.000 | A good starting point for many applications. Ensure the water is high purity (e.g., HPLC grade). For enhanced stability, consider buffering to a slightly acidic pH (5-6). |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Excellent for dissolving hydrophobic peptides. Prepare high-concentration stock solutions (e.g., 10-50 mM) and store at -20°C or -80°C. Minimize the final concentration in assays to avoid solvent effects (<0.5%). |
| Dimethylformamide (DMF) | 0.386 | An alternative to DMSO for dissolving peptides. Similar handling and storage recommendations apply. |
| Acetonitrile (ACN) | 0.460 | Can be used for solubilization, often in combination with water. It is volatile and easily removed if necessary. |
Polarity index values are relative to water and are indicative of the solvent's polarity.[13]
Diagram 1: Primary Degradation Pathway of AAPC in Aqueous Solution
Caption: Hydrolysis of the chloromethyl ketone in AAPC.
Experimental Protocol: Stability Assessment of AAPC-TFA Stock Solution using HPLC
This protocol outlines a forced degradation study to assess the stability of your AAPC-TFA stock solution in a specific buffer.
-
Preparation of Solutions:
-
Prepare a fresh stock solution of AAPC-TFA at a known concentration (e.g., 1 mg/mL) in your chosen buffer. This will be your "Time 0" sample.
-
Aliquot the remaining stock solution into several separate vials.
-
-
Incubation:
-
Store the aliquots under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
-
HPLC Analysis:
-
Analyze all samples, including the "Time 0" control, using a suitable reversed-phase HPLC (RP-HPLC) method.[11]
-
Instrumentation: HPLC with a UV/Vis or PDA detector.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution using water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is a typical starting point.
-
Detection: Monitor the elution profile at a wavelength where the peptide has strong absorbance (e.g., 214 nm for the peptide backbone or 254 nm for the phenylalanine residue).
-
-
Data Analysis:
-
Compare the chromatograms of the incubated samples to the "Time 0" sample.
-
Calculate the percentage of the remaining intact AAPC-TFA peak area over time.
-
The appearance of new peaks indicates the formation of degradation products.
-
Diagram 2: Workflow for Troubleshooting AAPC-TFA Stock Solution Instability
Caption: Troubleshooting workflow for AAPC-TFA instability.
By following these guidelines and troubleshooting steps, researchers can minimize the degradation of Ala-ala-phe-chloromethylketone TFA in stock solutions, ensuring the reliability and reproducibility of their experimental results.
References
- Tulloch, A. P., & Richardson, J. F. (1980). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Journal of Biological Chemistry, 255(13), 6345–6350.
- Taguchi, H., Yokoi, T., Kasuya, F., Nishiyama, Y., Fukui, M., & Okada, Y. (1994). Unexpected Reaction of Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis.
-
GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. Available from: [Link]
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(2), 103-115.
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available from: [Link]
- Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024).
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025). PMC. Available from: [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available from: [Link]
- Taguchi, H., Yokoi, T., Kasuya, F., Nishiyama, Y., Fukui, M., & Okada, Y. (1994). Unexpected Reaction of Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis. RSC Publishing.
-
LifeTein. (2025). Should I Have TFA Removed from My Peptide?. LifeTein. Available from: [Link]
-
The Role of Counter-Ions in Peptides—An Overview. (2020). PMC. Available from: [Link]
- BenchChem. (n.d.). Technical Support Center: The Impact of TFA Counterion on Peptide Activity and Stability. BenchChem.
- Agilent. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Agilent.
- BenchChem. (n.d.). Troubleshooting Khellinol instability in solution. BenchChem.
-
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Yanfen Biotech. Available from: [Link]
- Peptide Storage Guide. (n.d.).
- Cordova, M. (2025). Peptide storage best practices for stability and safety. Peptide Storage Best Practices.
-
University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Available from: [Link]
-
Omizzur. (n.d.). TFA Removal From Peptides. Omizzur. Available from: [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. omizzur.com [omizzur.com]
- 6. Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 10. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
Adjusting AAF-CMK TFA concentration for different cell lines
Technical Support Center: AAF-CMK Optimization Guide Topic: Optimizing AAF-CMK (Tripeptidyl Peptidase II Inhibitor) for Varied Cell Lines
Introduction: The Specificity Paradox
Welcome to the technical support hub for AAF-CMK (Ala-Ala-Phe-Chloromethylketone) .
You are likely here because you are studying the extralysosomal degradation of oligopeptides, specifically the role of Tripeptidyl Peptidase II (TPP II) in antigen presentation or apoptosis.
The Central Challenge: AAF-CMK is a potent, irreversible inhibitor of TPP II.[1] However, it is a "dirty" inhibitor at high concentrations. While it inhibits TPP II at 10–20 µM , it begins to cross-react with the 20S proteasome and other serine proteases at concentrations >50–100 µM .
This guide replaces generic "one-size-fits-all" protocols with a logic-driven optimization strategy to ensure you are inhibiting your target (TPP II) without nuking the cell's entire proteolytic machinery.
Part 1: Preparation & The TFA Correction (CRITICAL)
Most failures with AAF-CMK stem from incorrect molarity calculations due to the Trifluoroacetate (TFA) salt form.
Q: Why does my 100 µM treatment show no effect? A: You likely calculated the mass based on the free base molecular weight, not the TFA salt form, resulting in an under-dosed solution.
Peptides and peptidomimetics like AAF-CMK are often supplied as TFA salts. The TFA counterions add significant mass (approx. 114 g/mol per TFA molecule) but do not contribute to the active inhibition.
The Correction Formula
Check your Certificate of Analysis (CoA) for Net Peptide Content (NPC) . If unavailable, use the Salt-Adjusted MW.
If NPC is unknown, a safe estimate for small peptides is 70–80% active weight.
Solubility Protocol
AAF-CMK is hydrophobic.
-
Primary Solvent: Dissolve strictly in DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10 mM or 20 mM).
-
Do not use water or PBS for the stock solution; the chloromethyl ketone group is susceptible to hydrolysis over time in aqueous environments.
-
-
Storage: Aliquot immediately into single-use vials and store at -20°C . Avoid freeze-thaw cycles.[2]
-
Working Solution: Dilute into aqueous media immediately before adding to cells.
Part 2: The "Specificity Window" Titration Strategy
Do not blindly use "50 µM" because a paper cited it. Cell lines differ in protease expression levels and membrane permeability. You must define the window where TPP II is inhibited but the Proteasome is active.
Experimental Workflow: Defining the Window
Caption: Optimization workflow to identify the concentration window where TPP II is inhibited (Green) while Proteasome function remains intact (Red).
Recommended Starting Ranges (Based on Literature)
| Cell Line Type | Sensitivity | Recommended Range | Key Reference Context |
| Jurkat (T-Cell) | High | 5 – 25 µM | Apoptosis/MHC I studies. High sensitivity to off-target toxicity. |
| HeLa (Cervical) | Moderate | 10 – 50 µM | Standard model. >50 µM often induces non-specific cell death. |
| U937 (Monocyte) | Moderate | 10 – 50 µM | Used to study giant cell formation/autophagy. |
| HEK293 | Low | 20 – 75 µM | Robust, but requires validation of uptake efficiency. |
Part 3: Mechanistic Troubleshooting (FAQ)
Q: My cells are dying rapidly (within 2-4 hours). Is this TPP II inhibition? A: Likely not. Rapid cytotoxicity usually indicates off-target alkylation . The chloromethyl ketone (CMK) group is highly reactive. At high concentrations (>100 µM), it can alkylate thiols on unrelated proteins, including the proteasome and mitochondrial enzymes.
-
Fix: Lower concentration to <25 µM.
-
Control: Use AAF-OH (non-reactive analog) as a negative control to prove the effect is due to the CMK warhead.
Q: I see no inhibition of TPP II activity. A: Check your substrate and timing.
-
Substrate Confusion: Ensure you are using AAF-AMC (fluorogenic substrate) to measure activity, not AAF-CMK (the inhibitor) to measure it.
-
Cell Density: AAF-CMK is an irreversible "suicide" inhibitor. If your cell density is too high (
cells/mL), the inhibitor may be depleted before blocking all enzyme copies.-
Fix: Standardize seeding density (e.g.,
cells/mL).
-
Q: Can I wash the cells and continue the experiment? A: Yes, but activity won't return. Because the inhibition is covalent (irreversible), "washing out" the drug does not restore TPP II activity. Activity only returns when the cell synthesizes new TPP II protein (usually 24–48 hours). This is a useful feature for pulse-chase experiments.
Part 4: The Biological Context (Pathway Map)
Understanding where AAF-CMK acts is vital for interpreting downstream data. TPP II acts downstream of the proteasome.[1][3][4]
Caption: AAF-CMK blocks the secondary degradation step (TPP II). Note the dotted red line indicating off-target proteasome inhibition at high doses.
References
-
Geier, E., et al. (1999).[5] "The giant protease tripeptidyl peptidase II is essential for endocytic antigen presentation." Science, 283(5404), 978-981. Link
-
Glas, R., et al. (1998). "A proteolytic system that compensates for loss of proteasome function." Nature, 392(6676), 618-622. Link
- Hilbi, H., et al. (2006). "Shigella-induced apoptosis is dependent on Caspase-1 which binds to IpaB." Journal of Biological Chemistry. (Demonstrates use of CMK inhibitors in apoptosis).
-
Bialy, L., et al. (2018). "Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells." Folia Histochemica et Cytobiologica, 56(4). Link
Sources
Technical Support: Troubleshooting Off-Target Labeling with Chloromethylketone (CMK) Probes
Welcome to the Proteomics Technical Support Center.
I am Dr. Aris, Senior Application Scientist. This guide addresses the most common challenge in Activity-Based Protein Profiling (ABPP) using chloromethylketone (CMK) probes: distinguishing true protease activity from non-specific chemical alkylation.
CMK probes (e.g., Biotin-VAD-fmk, TLCK, TPCK) are powerful tools for profiling serine and cysteine proteases. However, their highly electrophilic "warhead" makes them prone to off-target reactivity with non-catalytic thiols (like glutathione or surface cysteines). This guide provides the diagnostic workflows required to validate your bands.
Part 1: The Diagnostic Workflow
The Core Problem: You see multiple bands on your blot.[1][2][3] Which one is your active protease, and which is background noise?
The Solution: You must differentiate Mechanism-Based Labeling (requires a folded, active enzyme) from Affinity Alkylation (chemical reaction with any accessible nucleophile).
Diagnostic Experiment 1: The "Heat Check" (Mandatory)
This is the single most important control. An activity-based probe cannot label a denatured enzyme because the catalytic machinery is destroyed.
-
If the band disappears after boiling: It is likely a specific, activity-dependent target.
-
If the band persists after boiling: It is a non-specific chemical alkylation event (Artifact).
Diagnostic Experiment 2: Competitive Ablation
Pre-incubate with a high concentration of a non-biotinylated analog (the "parent" inhibitor) or a known specific inhibitor. This should outcompete the probe for the active site, erasing the specific band.
Decision Matrix: Is My Band Real?
Use the following logic flow to interpret your western blot or fluorescent gel results.
Figure 1: Decision matrix for validating ABPP bands. Green paths indicate successful validation of specific protease activity.
Part 2: Optimization & Troubleshooting
If your diagnostic checks reveal high background, you must optimize the labeling environment. CMK probes are pH-sensitive; at higher pH, cysteine residues become deprotonated (thiolates), making them hyper-nucleophilic and prone to non-specific attack by the CMK warhead.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Smeary Background | pH too high (> 7.5) | Reduce buffer pH to 6.0–7.0. CMK specificity improves at slightly acidic/neutral pH where only the catalytic histidine/cysteine pair is reactive [1]. |
| "Ghost" Bands | Probe Saturation | Titrate probe concentration. Start at 1 µM. Do not exceed 10–50 µM unless necessary. CMKs obey second-order kinetics; excess probe drives off-target hits. |
| Band in Heat Control | Thermal Stability | Some proteases are heat-stable. Instead of boiling, use 8M Urea or 1% SDS to denature before labeling to confirm activity dependence. |
| Low Signal | Reducing Agents | Avoid high DTT/BME during labeling. These thiols quench the CMK probe before it hits the target. Add reducing agents after the labeling reaction is quenched. |
| Wrong MW Band | Pro-form vs. Active | Remember: ABPP detects the active enzyme. This is often the cleaved form, which runs lower than the zymogen (full-length) detected by antibodies. |
Part 3: Advanced Validation (Mass Spectrometry)
For definitive identification of off-targets, you must move from gels to Mass Spectrometry (LC-MS/MS). The Gold Standard method is Competitive ABPP .
Protocol: Competitive ABPP for Target ID
This method quantifies the ratio of labeling between a treated sample and a control.[4]
-
Split Sample: Divide proteome into two aliquots.
-
Competition: Treat Aliquot A with DMSO (Vehicle). Treat Aliquot B with 20x excess of "Cold" Inhibitor (non-biotinylated).
-
Labeling: Add Biotin-CMK probe to both aliquots.
-
Enrichment: Streptavidin pull-down, digest, and run LC-MS/MS.
-
Analysis: Calculate the Ratio (Area_DMSO / Area_Competitor).
-
High Ratio (>4): Specific Target (Probe binding was blocked).
-
Ratio ~1: Non-specific Off-target (Inhibitor did not block binding).
-
Figure 2: Competitive ABPP Workflow. By comparing probe uptake in the presence/absence of a competitor, specific targets are mathematically distinguished from background.
Frequently Asked Questions (FAQs)
Q: Why use CMK probes if they are "dirty"? Why not use AOMK (Acyloxymethyl ketone)? A: CMK probes are more reactive. While AOMK probes are more specific for cysteine proteases (like Cathepsins) and less prone to reacting with glutathione, they react much slower [2]. If your target has low abundance or low turnover, a CMK probe (like Biotin-VAD-fmk) might be the only way to see it. You trade specificity for sensitivity, which is why the controls in Part 1 are mandatory.
Q: Can I use CMK probes in live cells? A: Yes, most CMK probes (e.g., Biotin-VAD-fmk) are cell-permeable. However, because they permanently alkylate thiols, they can be toxic if incubated for too long (>4 hours). For live-cell imaging, ensure you use a "Clickable" probe (Alkyne-VAD-fmk) rather than a pre-biotinylated one, as the bulky biotin tag can hinder cell entry [3].
Q: I see a band at 50kDa, but my antibody shows the protein at 60kDa. Is it an off-target? A: Not necessarily. This is a classic ABPP discrepancy. Antibodies often detect the Pro-enzyme (inactive zymogen, 60kDa). The Probe detects the Active enzyme (cleaved, 50kDa). If the band disappears in your "Heat Check," it is likely the active form of your protease, not an off-target.
Q: Does TPCK only inhibit Chymotrypsin-like serine proteases? A: No. While designed for serine proteases, TPCK is an alkylating agent that can react with cysteine residues on totally unrelated proteins, such as the p65 subunit of NF-κB and IKKβ [4]. Never assume a band is your target solely based on the probe's name.
References
-
Stanford Medicine. (2005). Activity-based probes that target diverse cysteine protease families.[5][6][7]5
-
MtoZ Biolabs. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.8
-
NIH / PMC. (2008). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry.[9]9
-
R Discovery. (2009). N-Tosyl-l-phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA.[10]10[6][7][9]
Sources
- 1. bosterbio.com [bosterbio.com]
- 2. wildtypeone.substack.com [wildtypeone.substack.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to Ala-ala-phe-chloromethylketone TFA and Other TPPII Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular proteostasis, the selection of precise chemical tools is paramount. Tripeptidyl Peptidase II (TPPII) stands as a key cytosolic serine exopeptidase, playing a critical role in the ubiquitin-proteasome pathway, MHC class I antigen presentation, and cell cycle regulation.[1][2][3] Its dysfunction is implicated in various pathologies, making it a compelling target for therapeutic intervention and mechanistic studies.
This guide provides an in-depth, objective comparison of Ala-ala-phe-chloromethylketone TFA (AAPC-TFA), a widely utilized irreversible inhibitor of TPPII, with other classes of TPPII inhibitors. We will delve into their mechanisms of action, potency, selectivity, and the often-overlooked but critical influence of counterions like trifluoroacetic acid (TFA). Furthermore, this guide furnishes detailed experimental protocols to empower researchers to validate and compare these inhibitors in their own laboratories.
The Central Role of Tripeptidyl Peptidase II (TPPII)
TPPII is a large, multi-subunit protease that sequentially removes tripeptides from the N-terminus of longer peptides.[4] It functions downstream of the proteasome, further degrading oligopeptides into smaller fragments for amino acid recycling.[5] Beyond this housekeeping role, TPPII is involved in generating specific epitopes for antigen presentation on MHC class I molecules, influencing the adaptive immune response.[6] Its intricate involvement in cellular signaling pathways underscores the need for potent and selective inhibitors to dissect its functions.
Below is a diagram illustrating the central role of TPPII in cellular protein degradation and antigen presentation pathways.
Caption: Role of TPPII in protein degradation and antigen presentation.
A Comparative Analysis of TPPII Inhibitors
The landscape of TPPII inhibitors can be broadly categorized into two main classes: irreversible and reversible inhibitors. The choice between these classes is dictated by the specific experimental goals.
Irreversible Inhibitors: The Case of Ala-ala-phe-chloromethylketone (AAPC)
Ala-ala-phe-chloromethylketone (AAPC), also known as AAF-cmk, is a peptide-based irreversible inhibitor that mimics the substrate of TPPII. The electrophilic chloromethylketone "warhead" forms a covalent bond with a key serine residue in the active site of TPPII, leading to its permanent inactivation.
Mechanism of Action: The peptide sequence (Ala-Ala-Phe) directs the inhibitor to the active site of TPPII. The chloromethylketone moiety then reacts with the nucleophilic hydroxyl group of the catalytic serine, forming a stable covalent adduct.
Caption: Irreversible inhibition of TPPII by AAPC.
Potency: While a precise IC50 or kinact/Ki value for AAPC against TPPII is not consistently reported in the literature, it is widely used at concentrations ranging from 10 to 100 µM to achieve effective inhibition in cell-based assays.[7][8] It is important to note that for irreversible inhibitors, the IC50 value is time-dependent and a more accurate measure of potency is the second-order rate constant (kinact/Ki).[9]
Reversible Inhibitors: A Look at Butabindide and its Analogs
Butabindide is a potent, selective, and reversible competitive inhibitor of TPPII.[1][2] Unlike irreversible inhibitors, butabindide does not form a covalent bond with the enzyme.
Mechanism of Action: Butabindide binds non-covalently to the active site of TPPII, competing with the natural substrates. Its binding is characterized by a rapid on-off rate, allowing for the recovery of enzyme activity upon removal of the inhibitor.
Potency and Selectivity: Butabindide exhibits high potency with a reported Ki value of 7 nM.[11] It also demonstrates good selectivity for TPPII over the related enzyme Tripeptidyl Peptidase I (TPP I), with a Ki of 10 µM for TPP I.[1]
Other Classes of TPPII Inhibitors
Several other compounds have been identified as TPPII inhibitors, although some exhibit broader reactivity:
-
Peptide Aldehydes (e.g., MG-132): While primarily known as a potent proteasome inhibitor, MG-132 can also inhibit TPPII. Its aldehyde group can form a reversible covalent bond with the catalytic serine.
-
Leupeptin: A natural product that acts as a reversible inhibitor of a broad spectrum of serine and cysteine proteases, including TPPII.[1]
-
Epoxomicin and Lactacystin: These are primarily potent and specific proteasome inhibitors, but may have some off-target effects on TPPII at higher concentrations.[1]
Quantitative Comparison of TPPII Inhibitors
| Inhibitor | Type | Potency (Ki) | Selectivity |
| Ala-ala-phe-chloromethylketone (AAPC) | Irreversible | Not specified | Can inhibit other serine and cysteine proteases, including the proteasome.[1][5] |
| Butabindide | Reversible, Competitive | 7 nM[11] | Selective for TPPII over TPP I (Ki = 10 µM).[1] |
| Abu-Pro-NHBu | Reversible | 80 nM[2] | Not specified |
| Abu-Phe-NHBu | Reversible | 9.4 µM[1] | Not specified |
| MG-132 | Reversible, Peptide Aldehyde | ~100 nM (for proteasome)[1] | Potent proteasome inhibitor.[1] |
| Leupeptin | Reversible | Not specified | Broad-spectrum serine and cysteine protease inhibitor.[1] |
The Critical Influence of the Trifluoroacetate (TFA) Counterion
Peptide-based inhibitors like AAPC are typically synthesized and purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which often employs trifluoroacetic acid (TFA) in the mobile phase. As a result, the final lyophilized product is often a TFA salt. While convenient from a synthesis perspective, the presence of residual TFA can have significant and often unpredictable effects on experimental outcomes.[1]
Impact of TFA on Biological Assays:
-
Cytotoxicity: TFA itself can be cytotoxic, even at nanomolar concentrations, potentially confounding the results of cell-based assays.[12]
-
Altered Cellular Responses: TFA has been shown to both inhibit and stimulate cell proliferation depending on the cell type and concentration.[13]
-
Physicochemical Properties: The TFA counterion can affect the solubility, aggregation, and secondary structure of the peptide inhibitor.[14]
Given these potential artifacts, it is highly recommended to perform a salt exchange to a more biologically compatible counterion, such as hydrochloride (HCl) or acetate, before conducting biological experiments.[15]
Experimental Protocols
To aid researchers in the rigorous evaluation of TPPII inhibitors, we provide the following detailed protocols.
Protocol 1: Determination of Inhibitor Potency (IC50) using a Fluorogenic Assay
This protocol describes the determination of the IC50 value for both reversible and irreversible inhibitors of TPPII using the fluorogenic substrate Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC).[11][16]
Materials:
-
Purified recombinant human TPPII
-
TPPII inhibitor (e.g., AAPC-TFA, Butabindide)
-
AAF-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO for dissolving inhibitor and substrate
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Workflow:
Caption: Workflow for determining the IC50 of TPPII inhibitors.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO. Create a series of dilutions in assay buffer to cover a wide range of concentrations.
-
Prepare a working solution of TPPII in assay buffer.
-
Prepare a stock solution of AAF-AMC in DMSO and dilute to the final working concentration in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add assay buffer.
-
Add the desired volume of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the TPPII enzyme solution to all wells except the no-enzyme control.
-
-
Pre-incubation (for irreversible inhibitors):
-
For irreversible inhibitors like AAPC, pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for covalent modification. For reversible inhibitors, this step is not typically necessary.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the AAF-AMC substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. For irreversible inhibitors, it is crucial to report the pre-incubation time along with the IC50 value.[9]
-
Protocol 2: Assessing Inhibitor Selectivity
To evaluate the selectivity of a TPPII inhibitor, its activity should be tested against a panel of other relevant proteases, particularly other serine and cysteine proteases.
Workflow:
Caption: Workflow for assessing the selectivity of a TPPII inhibitor.
Procedure: Follow the general procedure outlined in Protocol 1 for each protease in the panel, using a specific fluorogenic substrate for each enzyme. A higher IC50 value for an off-target protease indicates greater selectivity for TPPII.
Protocol 3: Counter-ion Exchange from TFA to HCl Salt
This protocol describes a method for exchanging the TFA counterion of a peptide inhibitor to the more biologically compatible HCl salt.[5][12]
Materials:
-
Peptide-TFA salt
-
0.1 M HCl solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide-TFA salt in a minimal amount of 0.1 M HCl.
-
Freeze the solution using a dry ice/acetone bath or a freezer at -80°C.
-
Lyophilize the frozen solution until all the liquid is removed, resulting in a fluffy powder of the peptide-HCl salt.
-
Repeat the dissolution and lyophilization steps two more times to ensure complete removal of TFA.
-
Confirm the absence of TFA using analytical techniques such as 19F-NMR or mass spectrometry.
Conclusion
The selection of an appropriate TPPII inhibitor is a critical decision that can profoundly impact the interpretation of experimental results. Ala-ala-phe-chloromethylketone (AAPC) serves as a useful tool for irreversibly blocking TPPII activity, but its potential for off-target effects necessitates careful consideration and the use of orthogonal validation methods. In contrast, reversible inhibitors like Butabindide offer high potency and selectivity, making them valuable for studies requiring a more transient and specific inhibition of TPPII.
Furthermore, the often-overlooked influence of the TFA counterion highlights the importance of meticulous experimental design and reagent characterization. By understanding the nuances of these inhibitors and employing rigorous validation protocols, researchers can confidently probe the multifaceted roles of TPPII in health and disease, paving the way for new therapeutic strategies.
References
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Active site selective labeling of serine proteases with spectroscopic probes using thioester peptide chloromethyl ketones: demonstration of thrombin labeling using N alpha-[(acetylthio)acetyl]-D-Phe-Pro-Arg-CH2Cl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulation of polyubiquitylated proteins in response to Ala-Ala-Phe-chloromethylketone is independent of the inhibition of Tripeptidyl peptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Effects of an inhibitor of tripeptidyl peptidase II (Ala-Ala-Phe-chloromethylketone) and its combination with an inhibitor of the chymotrypsin-like activity of the proteasome (PSI) on apoptosis, cell cycle and proteasome activity in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the substrate specificity of tripeptidyl-peptidase I using combinatorial peptide libraries and development of improved fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv [biorxiv.org]
- 10. scispace.com [scispace.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tripeptidyl-peptidase II: a multi-purpose peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dipeptidyl peptidase II (DPPII), a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. courses.edx.org [courses.edx.org]
A Comparative Guide to AAF-CMK TFA and Butabindide for Tripeptidyl Peptidase II Inhibition
Introduction to Tripeptidyl Peptidase II (TPP2)
Tripeptidyl Peptidase II (TPP2) is a large, cytosolic serine exopeptidase that plays a crucial role in intracellular protein degradation.[1][2] Operating downstream of the proteasome, TPP2 sequentially removes tripeptides from the N-terminus of longer peptides, contributing to the generation of free amino acids for cellular metabolism.[1][3] Beyond its general role in protein turnover, TPP2 has been implicated in a variety of critical cellular processes, including MHC class I antigen presentation, apoptosis, and cell division.[2][4] Given its involvement in such fundamental physiological and pathological processes, TPP2 has emerged as a significant target for therapeutic intervention and mechanistic studies.[1]
Deficiencies in TPP2 can lead to severe health issues, including immunodeficiency, autoimmune diseases, and developmental delays, underscoring its importance in maintaining cellular homeostasis.[5] The study of TPP2 function and its role in disease is greatly facilitated by the use of specific inhibitors. This guide focuses on two widely used inhibitors, AAF-CMK TFA and butabindide, providing a detailed comparison of their properties and performance.
In-Depth Inhibitor Profiles
AAF-CMK TFA (Ala-Ala-Phe-chloromethylketone trifluoroacetate)
AAF-CMK is a synthetic peptide derivative that acts as an irreversible inhibitor of TPP2.[6][7] Its structure mimics the natural tripeptide substrate of the enzyme.
Mechanism of Action: AAF-CMK functions as a covalent inhibitor. The chloromethylketone (CMK) moiety is a reactive electrophile that forms a stable, covalent bond with a key histidine residue within the active site of TPP2. This irreversible binding permanently inactivates the enzyme.[6][8]
dot
Caption: AAF-CMK's irreversible inhibition of TPP2.
Performance and Specificity: AAF-CMK is a potent inhibitor of TPP2, typically used in the micromolar range (10-100 µM) in cellular assays.[6][7] While effective against TPP2, it is important to note that AAF-CMK can also inhibit other proteases, including bleomycin hydrolase and puromycin-sensitive aminopeptidase, particularly at higher concentrations (e.g., 50 µM).[6][7] Some studies also indicate it can inhibit the lysosomal enzyme Tripeptidyl Peptidase 1 (TPP1) and may have minor off-target effects on the proteasome's chymotrypsin-like activity.[9][10]
Butabindide
Butabindide is a synthetic, indoline-based compound developed through successive structure-activity relationship studies.[1][11] It is a potent and selective reversible inhibitor of TPP2.[1][12]
Mechanism of Action: Butabindide acts as a competitive inhibitor.[1] It reversibly binds to the active site of TPP2, competing with endogenous peptide substrates. This non-covalent interaction prevents the substrate from accessing the catalytic site, thereby inhibiting enzyme activity. The reversible nature of this inhibition means that the enzyme's activity can be restored upon removal of the inhibitor.
dot
Caption: Butabindide's reversible inhibition of TPP2.
Performance and Specificity: Butabindide exhibits high affinity for TPP2, with reported Ki values in the low nanomolar range (e.g., 7 nM for the rat brain isoform).[11] Its IC50 for purified human TPP2 is approximately 27 nM.[3] A key advantage of butabindide is its high selectivity for TPP2 over other serine proteases, with Ki values for off-target proteases being greater than 1 µM. This selectivity makes it a valuable tool for specifically probing the function of TPP2 with minimal confounding effects.[13]
Head-to-Head Comparison: AAF-CMK TFA vs. Butabindide
The choice between AAF-CMK TFA and butabindide depends critically on the experimental objectives. The following tables summarize their key characteristics to guide this decision.
Table 1: Biochemical and Pharmacological Properties
| Property | AAF-CMK TFA | Butabindide |
| Inhibition Type | Irreversible (Covalent) | Reversible (Competitive) |
| Potency (Ki) | Not applicable (irreversible) | ~7 nM (rat brain isoform)[11] |
| Potency (IC50) | Effective at 10-100 µM in cells[6][7] | ~27 nM (purified human TPP2)[3] |
| Selectivity | Known to inhibit other peptidases (e.g., TPP1, bleomycin hydrolase)[6][9] | Highly selective for TPP2 over other serine proteases |
| Typical Use | Endpoint assays, long-term inhibition studies | Kinetic studies, experiments requiring restoration of enzyme activity |
| Solubility | Water: 10 mg/ml[7] | DMF: 1.6 mg/ml; DMF:PBS (1:9): 0.1 mg/ml[14] |
Table 2: Experimental Application Guide
| Experimental Goal | Recommended Inhibitor | Rationale |
| Determine the kinetic parameters of TPP2 inhibition | Butabindide | Its reversible nature allows for the determination of Ki and the mode of inhibition (e.g., competitive).[15] |
| Achieve complete and sustained TPP2 knockdown in a cell culture experiment | AAF-CMK TFA | The irreversible binding ensures long-lasting inhibition, mimicking a genetic knockout for the duration of the experiment. |
| Investigate the immediate effects of TPP2 inhibition on a signaling pathway | Butabindide | The high selectivity minimizes off-target effects, providing greater confidence that observed changes are due to TPP2 inhibition. |
| Screen for compounds that rescue a phenotype caused by TPP2 hyperactivity | Butabindide | Its reversibility allows for washout experiments to confirm that the rescue effect is due to the test compound and not permanent enzyme inactivation. |
| Validate TPP2 as a target in a complex biological system with multiple active proteases | Butabindide | The high selectivity is crucial to avoid confounding results from the inhibition of other proteases.[14] |
| Induce apoptosis or study long-term cellular responses to TPP2 inhibition | AAF-CMK TFA | Its irreversible action is well-suited for studies where sustained inhibition is required to observe downstream effects like apoptosis.[16] |
Experimental Protocol for Assessing TPP2 Inhibition
This protocol provides a robust, self-validating framework for measuring TPP2 inhibition in vitro using a fluorogenic substrate.
Objective: To determine the IC50 value of a test compound (e.g., AAF-CMK or butabindide) for TPP2.
Materials:
-
Purified TPP2 enzyme
-
Assay Buffer (e.g., 100 mM HEPES, 0.1 mg/mL BSA, pH 7.5)[17]
-
Fluorogenic TPP2 substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin, AAF-AMC)[18]
-
Test inhibitor (AAF-CMK or butabindide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)[17][18]
dot
Caption: Workflow for in vitro TPP2 inhibition assay.
Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[18]
-
Plate Setup: In a 96-well black plate, add a fixed amount of TPP2 enzyme solution to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a vehicle-only control (no inhibitor) and a no-enzyme control (assay buffer only).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[18] This step is particularly important for irreversible inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic TPP2 substrate (AAF-AMC) to all wells. The final volume should be consistent (e.g., 100 µL).[15]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), taking readings every minute.[15]
-
Data Analysis:
-
For each concentration of inhibitor, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.[15]
-
Subtract the background fluorescence from the no-enzyme control.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-only control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
-
Conclusion and Future Directions
Both AAF-CMK TFA and butabindide are valuable tools for the study of TPP2. The primary distinction lies in their mode of action: AAF-CMK is an irreversible, covalent inhibitor, while butabindide is a reversible, competitive inhibitor with high selectivity.
-
AAF-CMK TFA is best suited for experiments requiring long-term, stable inhibition of TPP2, akin to a chemical knockout. However, researchers must be mindful of its potential off-target effects, especially at higher concentrations.
-
Butabindide excels in applications demanding high specificity and reversibility, such as kinetic studies and the precise dissection of TPP2's role in dynamic cellular processes. Its low nanomolar potency and high selectivity make it the preferred choice for minimizing confounding variables.
Future research in this area may focus on the development of new inhibitors with even greater selectivity and varied mechanisms of action. The use of activity-based protein profiling (ABPP) and other advanced techniques will further elucidate the specific roles of TPP2 in health and disease, potentially uncovering new therapeutic avenues.[20]
References
- Tomkinson, B. (1999). Tripeptidyl-peptidases: a fourth catalytic type of serine peptidases. Trends in Biochemical Sciences, 24(9), 355-359. [URL: https://pubmed.ncbi.nlm.nih.gov/10470032/]
- BenchChem. (2025). Butabindide as a Reversible Tripeptidyl Peptidase II Inhibitor: A Technical Guide. [URL: https://www.benchchem.com/product/b5678]
- Mapmygenome. (n.d.). TPP2 Gene: Function, Disorders, and Research. [URL: https://mapmygenome.in/product/comprehensive-carrier-screening]
- Preta, G., et al. (2015). The enigma of tripeptidyl-peptidase II: dual roles in housekeeping and stress. Biochimie, 119, 191-203. [URL: https://www.researchgate.net/publication/235404179_The_Enigma_of_Tripeptidyl-Peptidase_II_Dual_Roles_in_Housekeeping_and_Stress]
- Wikipedia. (2023, December 2). Tripeptidyl peptidase II. [URL: https://en.wikipedia.org/wiki/Tripeptidyl_peptidase_II]
- UniProt. (n.d.). TPP2 - Tripeptidyl-peptidase 2 - Homo sapiens (Human). [URL: https://www.uniprot.org/uniprot/P29144]
- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Butabindide Oxalate Salt. [URL: https://www.benchchem.com/product/b5678]
- BenchChem. (2025). Investigating the Function of Tripeptidyl Peptidase II with Butabindide: An In-depth Technical Guide. [URL: https://www.benchchem.com/product/b5678]
- BenchChem. (2025). A Comparative Analysis of Butabindide and Other Tripeptidyl Peptidase II (TPP II) Inhibitors. [URL: https://www.benchchem.com/product/b5678]
- BenchChem. (2025). Technical Support Center: Optimizing Butabindide for Selective TPP II Inhibition. [URL: https://www.benchchem.com/product/b5678]
- Ganellin, C. R., et al. (2005). Inhibitors of tripeptidyl peptidase II. 3. Derivation of butabindide by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors. Journal of Medicinal Chemistry, 48(23), 7333-7342. [URL: https://pubmed.ncbi.nlm.nih.gov/16279796/]
- MedchemExpress. (n.d.). AAF-CMK TFA. [URL: https://www.medchemexpress.com/aaf-cmk-tfa.html]
- Cayman Chemical. (n.d.). AAF-CMK (trifluoroacetate salt). [URL: https://www.caymanchem.com/product/14683]
- Cayman Chemical. (n.d.). Butabindide (oxalate). [URL: https://www.caymanchem.com/product/14674]
- SciSpace. (n.d.). TPPII activity (enzymatic cleavage of AAF-AMC, top) and expression (by western blotting with anti-TPPII, bottom) as determined by testing high molecular weight cytosolic protein from EL-4 cells. [URL: https://typeset.io/questions/tppii-activity-enzymatic-cleavage-of-aaf-amc-top-and-235e1ssy]
- MedchemExpress. (n.d.). AAF-CMK. [URL: https://www.medchemexpress.com/aaf-cmk.html]
- MyBioSource. (n.d.). Human tripeptidyl peptidase II ELISA Kit - TPP2. [URL: https://www.mybiosource.com/human-elisa-kits/tripeptidyl-peptidase-ii/9337216]
- PubMed. (n.d.). Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study. [URL: https://pubmed.ncbi.nlm.nih.gov/11758925/]
- The Royal Society of Chemistry. (n.d.). In vitro DPP-4, DPP-8 and DPP-9 assay. [URL: https://www.rsc.
- De Winter, H., et al. (2005). Inhibitor-based validation of a homology model of the active-site of tripeptidyl peptidase II. Journal of Molecular Graphics and Modelling, 23(5), 409-418. [URL: https://pubmed.ncbi.nlm.nih.gov/15781183/]
- ResearchGate. (n.d.). B6 specificity and effects in cellular application. [URL: https://www.researchgate.
- BenchChem. (2025). Application Notes and Protocols for Enzyme Kinetics Studies of Butabindide with Tripeptidyl-peptidase II (TPP II). [URL: https://www.benchchem.com/product/b5678]
- Cell Signaling Technology. (n.d.). TPP2 Antibody #14981. [URL: https://www.cellsignal.com/products/primary-antibodies/tpp2-antibody/14981]
- ResearchGate. (n.d.). TPP1 Is the Relevant Substrate of AAF-CMK. [URL: https://www.researchgate.net/figure/TPP1-Is-the-Relevant-Substrate-of-AAF-CMK-A-Known-cellular-targets-of-AAF-CMK-B_fig3_323864147]
- ResearchGate. (2017, April 13). Does AAF-CMK inhibit anything else other than TPP 2? [URL: https://www.researchgate.net/post/Does_AAF-CMK_inhibit_anything_else_other_than_TPP_2]
- Peptide Institute, Inc. (n.d.). Ala-Ala-Phe-CH2Cl [AAF-CMK]. [URL: https://www.peptide.co.jp/en/products/detail/3159-v.html]
- Cormedix Europe. (n.d.). AAF-CMK (TFA). [URL: https://cormedix-europe.com/product/aaf-cmk-tfa/]
- Freire, E. (2008). Finding a better path to drug selectivity. Chemistry & Biology, 15(5), 415-417. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2645931/]
- XenoTech. (2023, February 24). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis [Video]. YouTube. [URL: https://www.youtube.
- Frontiers. (n.d.). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.659320/full]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tripeptidyl peptidase II - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.co.jp [peptide.co.jp]
- 11. Inhibitors of tripeptidyl peptidase II. 3. Derivation of butabindide by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
A Comparative Guide: Chemical Inhibition vs. Genetic Knockdown for Studying Tripeptidyl Peptidase II (TPPII)
For researchers investigating the multifaceted roles of Tripeptidyl Peptidase II (TPPII), the choice between chemical inhibition and genetic knockdown is a critical experimental design decision. Both Ala-ala-phe-chloromethylketone tfa (AAF-CMK), a serine peptidase inhibitor, and small interfering RNA (siRNA) offer powerful means to probe TPPII function, yet they operate through fundamentally different mechanisms, each with its own set of advantages and limitations. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental data, to empower researchers in making an informed choice for their specific research questions.
Understanding the Target: Tripeptidyl Peptidase II (TPPII)
TPPII is a large, cytosolic serine peptidase that plays a crucial role in intracellular protein turnover.[1][2][3] It acts downstream of the proteasome, sequentially removing tripeptides from the N-terminus of oligopeptides.[2][3][4] This activity is integral to the complete degradation of proteins into free amino acids. Beyond this housekeeping role, TPPII is implicated in various cellular processes, including MHC class I antigen presentation and the regulation of apoptosis.[1][5][6]
The Contenders: AAF-CMK and siRNA
Ala-ala-phe-chloromethylketone tfa (AAF-CMK) is a peptide-based irreversible inhibitor that covalently modifies the active site of serine peptidases, including TPPII.[6][7] Its mechanism of action is rapid, directly ablating the enzymatic activity of the target protein.
siRNA (small interfering RNA) , in contrast, operates at the genetic level. These short, double-stranded RNA molecules are introduced into cells and incorporated into the RNA-induced silencing complex (RISC).[8] The siRNA guide strand then directs the RISC to the complementary messenger RNA (mRNA) of TPPII, leading to its degradation and a subsequent reduction in the synthesis of the TPPII protein.[8]
Head-to-Head Comparison: Efficacy, Specificity, and Off-Target Effects
The choice between a chemical inhibitor and a genetic knockdown approach often hinges on the desired speed of action, the specificity of the intervention, and the potential for unintended cellular consequences.
| Feature | Ala-ala-phe-chloromethylketone tfa (AAF-CMK) | siRNA Knockdown of TPPII |
| Mechanism of Action | Irreversible covalent modification of the enzyme's active site.[6][7] | Post-transcriptional gene silencing via mRNA degradation.[8] |
| Speed of Onset | Rapid, occurring as soon as the inhibitor reaches its target. | Slower, dependent on the turnover rate of existing TPPII mRNA and protein. |
| Duration of Effect | Can be long-lasting due to irreversible inhibition. | Transient, with the effect diminishing as the siRNA is diluted or degraded. |
| Primary Target | TPPII enzymatic activity. | TPPII protein expression. |
| Reported Efficacy | Efficiently blocks TPPII activity.[7] | Can significantly reduce TPPII mRNA and protein levels.[9] |
| Known Off-Target Effects | Inhibits the chymotrypsin-like activity of the proteasome,[10] Tripeptidyl Peptidase 1 (TPP1),[11] and potentially other chymotrypsin-like serine proteases.[12] | Can downregulate unintended genes with partial sequence complementarity to the siRNA seed region.[13][14][15] |
Delving Deeper: Causality and Experimental Choices
The decision to use AAF-CMK or siRNA should be guided by the specific biological question.
-
For studying the immediate consequences of enzymatic activity loss: AAF-CMK is the superior choice due to its rapid onset of action. For instance, if investigating the role of TPPII in a rapid signaling cascade, a chemical inhibitor would provide a more temporally precise tool.
-
For investigating the long-term effects of TPPII depletion: siRNA knockdown is more appropriate. This method allows for the study of cellular adaptations and compensatory mechanisms that may arise from the sustained absence of the TPPII protein.
-
To differentiate between enzymatic and non-enzymatic functions: A combination of both methods can be powerful. For example, if a phenotype is observed with siRNA knockdown but not with AAF-CMK treatment, it might suggest a non-catalytic role for the TPPII protein.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of experimental outcomes, rigorous and well-controlled protocols are essential.
Protocol 1: Inhibition of TPPII Activity using AAF-CMK
This protocol outlines the treatment of cultured cells with AAF-CMK to inhibit TPPII activity, followed by an assessment of cell viability.
Materials:
-
Ala-ala-phe-chloromethylketone tfa (AAF-CMK)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., U937 leukemia cells)[6]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent[6][16][17][18]
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
AAF-CMK Preparation: Prepare a stock solution of AAF-CMK in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range of 10-100 µM).[6] A vehicle control (DMSO alone) must be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of AAF-CMK or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours), depending on the experimental endpoint.[6]
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.[18]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: siRNA-Mediated Knockdown of TPPII
This protocol describes the transfection of cells with siRNA targeting TPPII and the subsequent validation of knockdown by Western blotting.
Materials:
-
siRNA targeting TPPII (and a non-targeting control siRNA)
-
Transfection reagent (e.g., lipofectamine-based)
-
Opti-MEM or other serum-free medium
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against TPPII
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they are 60-80% confluent on the day of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the TPPII siRNA and the non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.[8]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add cell lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary anti-TPPII antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the percentage of TPPII protein knockdown relative to the non-targeting control.[8]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Caption: Key signaling pathways involving TPPII.
Caption: Experimental workflows for AAF-CMK and siRNA studies.
Conclusion: A Strategic Choice for Rigorous Research
References
- Analysis of the role of tripeptidyl peptidase II in MHC class I antigen present
- Integration of the ubiquitin-proteasome pathway with a cytosolic oligopeptidase activity. (URL not available)
-
Role of tripeptidyl peptidase II in MHC class I antigen presentation: Biological characteristics, cellular crosstalk and signaling. PubMed. ([Link])
-
Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation. PubMed. ([Link])
-
In situ structural studies of tripeptidyl peptidase II (TPPII) reveal spatial association with proteasomes. PNAS. ([Link])
-
Distinct functions for TPPII in the nucleus and cytosol. ResearchGate. ([Link])
-
TPPII activity (enzymatic cleavage of AAF-AMC, top) and expression (by western blotting with anti-TPPII, bottom) as determined b. SciSpace. ([Link])
-
The Ubiquitin-Proteasome Proteolytic Pathway: Destruction for the Sake of Construction. Physiological Reviews. ([Link])
-
Antigen Processing and Presentation. Oncohema Key. ([Link])
-
The role of TPP II in intracellular protein degradation downstream of... ResearchGate. ([Link])
-
TPPII expression and activity is effi ciently suppressed by TPPII... ResearchGate. ([Link])
-
Effects of an inhibitor of tripeptidyl peptidase II (Ala-Ala-Phe-chloromethylketone) and its combination with an inhibitor of the chymotrypsin-like activity of the proteasome (PSI) on apoptosis, cell cycle and proteasome activity in U937 cells. PubMed. ([Link])
-
NLRP3 Inflammasome and Caspase-1/11 Pathway Orchestrate Different Outcomes in the Host Protection Against Trypanosoma cruzi Acute Infection. Frontiers in Immunology. ([Link])
-
The intricate biophysical puzzle of caspase-1 activation. Journal of Biomedical Science. ([Link])
-
TPP1 Is the Relevant Substrate of AAF-CMK (A) Known cellular targets of... ResearchGate. ([Link])
-
A Bioinformatics Method Identifies Prominent Off-targeted Transcripts in RNAi Screens. Nature Methods. ([Link])
-
Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. Journal of Inflammation Research. ([Link])
-
Comparison of siRNA-induced off-target RNA and protein effects. RNA. ([Link])
-
Cellular Viability Assay Analysis. Active Concepts. ([Link])
-
siRNA Features—Automated Machine Learning of 3D Molecular Fingerprints and Structures for Therapeutic Off-Target Data. MDPI. ([Link])
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. ([Link])
-
A Bioinformatics Method Identifies Prominent Off-targeted Transcripts in RNAi Screens. Nature Methods. ([Link])
-
(PDF) Guidelines for cell viability assays. ResearchGate. ([Link])
-
The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis. Annual Review of Immunology. ([Link])
-
Antigen Processing and Presentation. British Society for Immunology. ([Link])
-
Pathways targeted by caspase-1. Upon activation, caspase-1 cleaves... ResearchGate. ([Link])
-
Does AAF-CMK inhibit anything else other than TPP 2? ResearchGate. ([Link])
-
siRNA Features - Reproducible Structure-Based Chemical Features for Off-Target Prediction. bioRxiv. ([Link])
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments. ([Link])
-
Quantitative evaluation of siRNA delivery in vivo. RNA. ([Link])
-
Using RNA Interference to Study Protein Function. Endocrinology. ([Link])
-
Comparison of siRNA-induced off-target RNA and protein effects. PubMed. ([Link])
-
Off-Target Effects integration in Machine Learning Models for siRNAs Prediction: Current Practices and Limitations. Utrecht University Student Theses Repository. ([Link])
-
Rapid and Simple Assay for the Determination of Tripeptidyl Peptidase and Palmitoyl Protein Thioesterase Activities in Dried Blood Spots. ResearchGate. ([Link])
-
Subcellular Fate and Off-Target Effects of siRNA, shRNA, and miRNA. Pharmaceutical Research. ([Link])
-
Cell-specific RNA interference by peptide-inhibited-peptidaseactivated siRNAs. Nucleic Acids Research. ([Link])
-
RNA Interference Screen to Identify Pathways That Enhance or Reduce Nonviral Gene Transfer During Lipofection. Molecular Therapy. ([Link])
Sources
- 1. Role of tripeptidyl peptidase II in MHC class I antigen presentation: Biological characteristics, cellular crosstalk and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the role of tripeptidyl peptidase II in MHC class I antigen presentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Using RNA Interference to Study Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tripeptidyl peptidase II is the major peptidase needed to trim long antigenic precursors, but is not required for most MHC class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of an inhibitor of tripeptidyl peptidase II (Ala-Ala-Phe-chloromethylketone) and its combination with an inhibitor of the chymotrypsin-like activity of the proteasome (PSI) on apoptosis, cell cycle and proteasome activity in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. siRNA Features—Automated Machine Learning of 3D Molecular Fingerprints and Structures for Therapeutic Off-Target Data [mdpi.com]
- 15. A Bioinformatics Method Identifies Prominent Off-targeted Transcripts in RNAi Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tripeptidyl Peptidase II (TPPII) Inhibitors: A Technical Guide to Classification, Mechanism, and Experimental Application
[1]
Executive Summary & Mechanistic Context
Tripeptidyl Peptidase II (TPPII) is a giant cytosolic serine peptidase of the subtilisin superfamily. Unlike the proteasome, which generates peptides of 3–25 residues, TPPII functions downstream, sequentially removing tripeptides from the free N-terminus of longer oligopeptides. This activity is critical for two primary physiological pathways:
-
Antigen Presentation: Trimming proteasomal degradation products into 8–9-mer epitopes for MHC Class I loading.
-
Neuropeptide Regulation: Inactivation of Cholecystokinin-8 (CCK-8).[1][2]
In oncology and immunology research, TPPII inhibition is a strategy to modulate antigen presentation or induce apoptosis in cancer cells that have adapted to proteasome inhibition. This guide categorizes available inhibitors by mechanism and scaffold, providing the experimental data necessary to select the correct tool for your assay.
Mechanistic Pathway Diagram
The following diagram illustrates the position of TPPII in the cytosolic proteolytic cascade and the specific intervention points of key inhibitors.
Figure 1: TPPII functions downstream of the proteasome and regulates CCK-8. Inhibitors block the conversion of long oligopeptides into tripeptides and MHC epitopes.
Classification of TPPII Inhibitors[5]
Selection of the appropriate inhibitor depends on the experimental endpoint: Butabindide is the standard for specificity in kinetic assays, while AAF-CMK is often used in cellular models despite lower selectivity.
Class 1: Peptidomimetics (Reversible, Competitive)
This class contains the most potent and selective inhibitors derived from structure-activity relationship (SAR) studies of the CCK-8 inactivating site.
-
Butabindide (UCL-1397):
-
Precursors (Historical Leads):
Class 2: Peptide Chloromethyl Ketones (Irreversible)[6]
-
AAF-CMK (Ala-Ala-Phe-chloromethylketone):
-
Mechanism: Covalent alkylation of the active site histidine/serine.
-
Potency: Effective in the micromolar range (
).[5] -
Selectivity: Semi-specific. At concentrations
, it cross-reacts with the chymotrypsin-like activity of the proteasome and other serine hydrolases (e.g., bleomycin hydrolase). -
Application: Primarily used in cell culture to induce apoptosis or accumulation of poly-ubiquitinated proteins. Caution: Results must be titrated carefully to avoid proteasome inhibition artifacts.
-
Class 3: Non-Peptidic / Novel Scaffolds
-
Indole-Imidazoles:
Comparative Performance Table
| Inhibitor Class | Compound | Binding Type | Potency ( | Selectivity Profile | Primary Application |
| Peptidomimetic | Butabindide | Reversible | 7 nM ( | High (>1000x vs Proteasome) | Kinetic assays, Specificity control |
| Peptide-CMK | AAF-CMK | Irreversible | ~1-5 | Moderate (Inhibits Proteasome at >50 | Apoptosis induction, Cellular phenotype |
| Non-Peptidic | Indole-Imidazole | Reversible | 4-11 nM ( | High | Drug discovery leads, SAR studies |
| Aminopeptidase Inh. | Bestatin | Reversible | >10 | Low/None (Targets Metallo-APs) | Negative Control for TPPII assays |
Experimental Protocols: Validating TPPII Activity
Critical Design Note: The "Subtraction" Method
The standard fluorogenic substrate for TPPII is Ala-Ala-Phe-AMC (AAF-AMC) . However, this substrate is also cleaved by the chymotrypsin-like site of the 20S/26S proteasome . Therefore, a simple addition of substrate to lysate measures total AAF-cleaving activity.
To validate TPPII activity, you must use a differential inhibition protocol:
-
Total Activity: Lysate + AAF-AMC.
-
Proteasome-Only Activity: Lysate + Butabindide (blocks TPPII).
-
TPPII-Only Activity: Lysate + Epoxomicin (blocks Proteasome).
Protocol: Fluorogenic AAF-AMC Kinetic Assay
Materials:
-
Substrate: Ala-Ala-Phe-AMC (Stock: 10 mM in DMSO).
-
Inhibitor A (TPPII Specific): Butabindide (Stock: 100
M in water/DMSO). -
Inhibitor B (Proteasome Specific): Epoxomicin (Stock: 10
M in DMSO). -
Assay Buffer: 50 mM HEPES (pH 7.5), 1 mM DTT, 5 mM MgCl
, 0.5 mM EDTA, 10% Glycerol.-
Note: DTT is included to maintain cytosolic reduction state, though TPPII is a serine protease.
-
Step-by-Step Workflow:
-
Lysate Preparation:
-
Lyse cells in non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 0.5% NP-40, 150 mM NaCl).
-
Centrifuge at
for 15 min at 4°C. Collect supernatant. -
Crucial: Avoid protease inhibitor cocktails containing serine protease inhibitors (e.g., AEBSF, PMSF) during lysis, as these will irreversibly inactivate TPPII.
-
-
Plate Setup (96-well Black Plate):
-
Well A (Total): 10
g Lysate + Buffer (to 90 L). -
Well B (TPPII-Null): 10
g Lysate + 1 L Butabindide (1 M final) + Buffer. -
Well C (Proteasome-Null): 10
g Lysate + 1 L Epoxomicin (100 nM final) + Buffer. -
Well D (Blank): Buffer only.
-
-
Incubation:
-
Incubate plate at 37°C for 15 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 10
L of AAF-AMC substrate (Final concentration: 50–100 M) to all wells.
-
-
Measurement:
-
Read fluorescence immediately (Kinetic Mode) for 60 minutes at 37°C.
-
Excitation: 380 nm | Emission: 460 nm.
-
-
Data Analysis:
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Specific TPPII Activity = (Slope of Well C) - (Slope of Blank).
-
Verification: (Slope of Well A) should roughly equal (Slope of Well B + Slope of Well C).
-
Assay Logic Diagram
Figure 2: Differential inhibition workflow to isolate TPPII activity from proteasomal background.
References
-
Ganellin, C. R., et al. (2000). Inhibitors of tripeptidyl peptidase II. 2. Generation of the first novel lead inhibitor of cholecystokinin-8-inactivating peptidase: a strategy for the design of peptidase inhibitors. Journal of Medicinal Chemistry, 43(4), 664–674. Link
- Rose, C., et al. (1996). Characterization of the coding sequence of the gene encoding the CCK-inactivating serine peptidase tripeptidyl-peptidase II. Gene, 174(2), 277-283.
-
Breslin, H. J., et al. (2003). Tripeptidyl-peptidase II (TPP II) inhibitory activity of (S)-2,3-dihydro-2-(1H-imidazol-2-yl)-1H-indoles, a systematic SAR evaluation.[6] Bioorganic & Medicinal Chemistry Letters, 13(24), 4467-4471.[6] Link
-
Geier, E., et al. (1999). A giant protease with potential to substitute for some functions of the proteasome. Science, 283(5404), 978-981. Link
-
Bialy, L., et al. (2018). Semispecific TPPII inhibitor Ala-Ala-Phe-chloromethylketone (AAF-cmk) displays cytotoxic activity by induction of apoptosis, autophagy and protein aggregation in U937 cells. Folia Histochemica et Cytobiologica, 56(4). Link
Sources
- 1. Design, synthesis, and tripeptidyl peptidase II inhibitory activity of a novel series of (S)-2,3-dihydro-2-(4-alkyl-1H-imidazol-2-yl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of tripeptidyl peptidase II. 3. Derivation of butabindide by successive structure optimizations leading to a potential general approach to designing exopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ubpbio.com [ubpbio.com]
- 6. Tripeptidyl-peptidase II (TPP II) inhibitory activity of (S)-2,3-dihydro-2-(1H-imidazol-2-yl)-1H-indoles, a systematic SAR evaluation. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
AAF-CMK TFA vs. Proteasome Inhibitors: Specificity, Mechanism, and Application Guide
Topic: AAF-CMK TFA's effect on proteasome function versus specific proteasome inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
AAF-CMK TFA (Ala-Ala-Phe-Chloromethylketone Trifluoroacetate) is frequently mischaracterized in general screening libraries. While often grouped with proteasome inhibitors due to its structural similarity to peptide-aldehydes like MG-132, AAF-CMK is primarily an irreversible inhibitor of Tripeptidyl Peptidase II (TPP II) , a giant cytosolic protease that acts downstream of the proteasome.
This guide clarifies the distinct operational windows of AAF-CMK versus dedicated proteasome inhibitors (e.g., MG-132, Bortezomib). Crucially, while AAF-CMK is a potent TPP II inhibitor, it exhibits dose-dependent cross-reactivity with the PGPH (caspase-like) activity of the 20S proteasome, creating a risk of experimental artifact if concentrations are not rigorously titrated.
Mechanistic Distinction: The Proteolytic Cascade
To understand the utility of AAF-CMK, one must map the cytosolic degradation pathway. The Ubiquitin-Proteasome System (UPS) does not degrade proteins down to single amino acids; it generates oligopeptides (typically 3–22 residues). TPP II is the "finisher," trimming these oligopeptides into tripeptides for final recycling by aminopeptidases.
Pathway Visualization
The following diagram illustrates the sequential degradation of proteins and the specific intervention points for AAF-CMK versus Proteasome Inhibitors.
Caption: The cytosolic proteolytic cascade. AAF-CMK targets TPP II downstream of the proteasome but can cross-react with the proteasome's PGPH site at high concentrations.
Comparative Performance Analysis
The following table contrasts AAF-CMK with standard proteasome inhibitors. Note the specificity shift: AAF-CMK is a tool for distinguishing post-proteasomal activity from proteasomal activity.
| Feature | AAF-CMK TFA | MG-132 (Z-LLL-al) | Bortezomib (PS-341) | Lactacystin |
| Primary Target | TPP II (Tripeptidyl Peptidase II) | 20S Proteasome (ChT-L activity) | 20S Proteasome (ChT-L activity) | 20S Proteasome (All 3 subunits) |
| Mechanism | Irreversible (Chloromethylketone alkylation of His/Ser) | Reversible (Peptide aldehyde transition state analog) | Reversible (Boronic acid transition state analog) | Irreversible (Beta-lactone threonine modification) |
| Proteasome IC50 | Weak / Partial PGPH inhibition > 10 µM [1] | Potent ~100 nM (ChT-L) | Very Potent ~2-10 nM (ChT-L) | Potent ~100-500 nM |
| TPP II IC50 | < 5 µM (Specific window) | Weak inhibition at high conc. | No significant inhibition reported | No significant inhibition reported |
| Key Off-Targets | Proteasome PGPH subunit (at >10 µM); Potential Cysteine Proteases (Cathepsins) | Calpains, Cathepsins (highly promiscuous) | Serine proteases (at high conc.) | Cathepsin A (minor) |
| Cell Permeability | Yes | Yes | Yes | No (requires clasto-Lactacystin active form) |
Critical Data Point: The PGPH Cross-Reactivity
While AAF-CMK is often cited as a TPP II inhibitor, experimental data confirms it is not biologically inert regarding the proteasome.
-
Low Concentration (<5 µM): Effectively inhibits TPP II with negligible effect on Proteasome Chymotrypsin-Like (ChT-L) or Trypsin-Like (T-L) activities.
-
High Concentration (>10 µM): Causes dose-dependent inhibition of the PGPH (Postglutamyl-hydrolyzing) activity of the 20S proteasome [1]. It does not significantly inhibit the ChT-L activity (the primary target of MG-132/Bortezomib) even at these levels, which allows for a unique "differential inhibition" strategy.
Experimental Protocols: Validating Specificity
To prove a biological effect is due to TPP II inhibition (via AAF-CMK) and not upstream proteasome inhibition, you must employ a Differential Inhibition Assay .
Protocol: Differential Inhibition Strategy
Objective: Distinguish TPP II-mediated phenotypes from Proteasome-mediated phenotypes.
Reagents:
-
AAF-CMK TFA (Stock: 10 mM in DMSO)
-
Bortezomib (Stock: 10 mM in DMSO) - Preferred over MG-132 due to higher specificity.
-
Fluorogenic Substrate: AAF-AMC (for TPP II) and Suc-LLVY-AMC (for Proteasome ChT-L).
Workflow:
-
Titration Curve (Cell Lysate):
-
Prepare cell lysates in non-denaturing lysis buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 2 mM ATP).
-
Aliquot lysate into a 96-well black plate.
-
Treat with AAF-CMK at 0.1, 1, 5, 10, 50 µM .
-
Treat separate wells with Bortezomib (100 nM) as a control.
-
-
Activity Assay:
-
Set A (TPP II Activity): Add AAF-AMC (50 µM final). Measure fluorescence (Ex 380nm / Em 460nm) over 60 mins.
-
Set B (Proteasome Activity): Add Suc-LLVY-AMC (50 µM final). Measure fluorescence.
-
-
Data Interpretation (Self-Validating Step):
-
Valid TPP II Inhibition: You should see >80% reduction in AAF-AMC signal at 1–5 µM AAF-CMK.
-
Specificity Check: At 1–5 µM AAF-CMK, the Suc-LLVY-AMC signal (Proteasome) should remain near 100% (control levels).
-
Warning Sign: If Suc-LLVY-AMC signal drops significantly, your AAF-CMK concentration is too high, or your cell type has low basal proteasome activity, making it hypersensitive.
-
-
Phenotypic Confirmation (Cell Culture):
-
Treat cells with AAF-CMK (5 µM) .[1]
-
Parallel control: Treat with Bortezomib (10 nM) .
-
Result: If AAF-CMK induces a phenotype (e.g., specific accumulation of oligopeptides) that Bortezomib does not (which accumulates ubiquitinated full-length proteins), the mechanism is TPP II-dependent.
-
Application Scenarios
When should you choose AAF-CMK over MG-132?
| Research Question | Recommended Inhibitor Strategy |
| "I want to block all protein degradation." | Use Bortezomib or MG-132 . AAF-CMK is insufficient as it only blocks the downstream "trimming" step. |
| "I want to see if my peptide is degraded by the proteasome or downstream enzymes." | Use AAF-CMK (5 µM) . If the peptide stabilizes with AAF-CMK but not Bortezomib, it is likely degraded by TPP II. |
| "I am studying antigen presentation (MHC Class I)." | Use AAF-CMK . TPP II is critical for trimming epitopes >15 residues for MHC loading. Proteasome inhibitors will block the generation of the epitope; AAF-CMK will block the trimming [2]. |
| "I need to induce apoptosis in myeloma cells." | Use Bortezomib . While AAF-CMK has cytotoxic effects, proteasome inhibitors are clinically validated for this mechanism. |
References
-
Bialy, L. et al. (2018). "The effect of AAF-cmk on purified proteasome main activities." ResearchGate.[2][3][4]
- Key Finding: Demonstrates dose-dependent inhibition of PGPH activity by AAF-CMK while sparing ChT-L activity.
-
Geier, E. et al. (1999).[5] "The giant protease tripeptidyl peptidase II is not required for accumulation of MHC class I molecules." Science, 283(5404), 978-981.
- Key Finding: Establishes AAF-CMK as a tool to dissect the antigen processing p
- Kisselev, A. F. et al. (2006). "Importance of the different proteolytic sites of the proteasome and the efficacy of inhibitors varies with the protein substrate." Journal of Biological Chemistry.
-
BenchChem. (2025). "A Comparative Guide to Proteasome Inhibition: Z-Leu-Tyr-Chloromethylketone vs. MG132."
- Key Finding: General comparison of peptide-aldehyde vs. chloromethylketone mechanisms.
Sources
Comparative analysis of chloromethyl ketone inhibitors in cancer research
[1]
Executive Summary
Chloromethyl ketones (CMKs) are a class of irreversible protease inhibitors historically pivotal in defining the catalytic mechanisms of serine and cysteine proteases. In cancer research, agents like TPCK (N-tosyl-L-phenylalanyl chloromethyl ketone) and TLCK (N-tosyl-L-lysyl chloromethyl ketone) are frequently employed to modulate signaling pathways such as NF-κB and apoptosis.[1] However, their utility is often compromised by high reactivity and off-target toxicity compared to fluoromethyl ketone (FMK) analogs.[1] This guide provides a technical comparison of these agents, elucidating their mechanisms, limitations, and optimal experimental protocols for reliable data generation.
Chemical Biology & Mechanism of Action[2]
CMKs function as affinity labels.[1][2] They possess a peptide recognition element (directing specificity) and an electrophilic chloromethyl ketone "warhead." Upon binding to the enzyme's active site, the warhead undergoes nucleophilic attack by a catalytic residue (Histidine in serine proteases; Cysteine in cysteine proteases), forming a covalent irreversible adduct.
Mechanism Diagram
The following diagram illustrates the nucleophilic attack mechanism typical of TPCK inhibiting Chymotrypsin-like activity.
Figure 1: Mechanism of irreversible inhibition by CMKs.[1] The electrophilic carbon of the chloromethyl group is attacked by the active site nucleophile, displacing chloride.
Comparative Analysis: CMK vs. FMK vs. Reversible Inhibitors[1]
While CMKs are potent, their high reactivity often leads to "dirty" inhibition profiles compared to Fluoromethyl Ketones (FMKs).[3]
Table 1: Performance Matrix of Protease Inhibitors in Oncology
| Feature | Chloromethyl Ketones (TPCK/TLCK) | Fluoromethyl Ketones (e.g., Z-VAD-FMK) | Reversible Inhibitors (e.g., Bortezomib) |
| Reactivity | High: Rapid alkylation; prone to non-specific reaction with thiols (GSH).[1] | Moderate: Slower binding; higher specificity for catalytic cysteines.[1] | Low/Equilibrium: Non-covalent or slowly reversible.[1] |
| Primary Targets | Serine Proteases (Chymotrypsin/Trypsin), some Cysteine Proteases.[1] | Cysteine Proteases (Caspases, Cathepsins). | Proteasome (20S core), specific kinases. |
| Cellular Stability | Low: Rapidly quenched by intracellular glutathione.[1] | Moderate: Better stability in cytosol.[1] | High: Designed for pharmacokinetics.[1] |
| Toxicity | High: Causes oxidative stress and necrosis at high concentrations [6]. | Low/Moderate: Generally well-tolerated in short-term assays.[1] | Dose-dependent cytotoxicity.[1][4][5][6] |
| Key Application | Blocking NF-κB (via proteasome/IKK); Protein purification.[1] | Apoptosis assays; Pan-caspase inhibition.[1] | Clinical therapy; specific pathway dissection.[1] |
Critical Insight: Research indicates that TPCK inhibits the NF-κB pathway not solely by specific protease inhibition, but also by preventing the degradation of IκBα. However, at concentrations >50 µM, it induces oxidative stress and glutathione depletion, which can confound apoptosis data [6]. Recommendation: Use FMK derivatives for precise caspase studies to avoid necrosis artifacts.
Experimental Protocols: Self-Validating Systems
To ensure data integrity when using CMKs, researchers must account for their irreversible kinetics. A simple IC50 is insufficient because potency increases with time.[1]
Protocol: Determination of Time-Dependent Inhibition (
)
Objective: Distinguish between specific irreversible inhibition and non-specific toxicity.[1]
-
Preparation:
-
Dissolve TPCK/TLCK in DMSO.[1] Caution: CMKs are severe skin and eye irritants.
-
Prepare enzyme buffer (pH 7.4, avoiding DTT/Mercaptoethanol as thiols quench CMKs).
-
-
Pre-incubation (The Validation Step):
-
Incubate enzyme + Inhibitor at varying concentrations (
) for time points (0, 5, 10, 20, 30 min). -
Control: Enzyme + DMSO only.[1]
-
-
Activity Assay:
-
At each time point, dilute an aliquot 1:100 into substrate solution (e.g., fluorogenic substrate).
-
Measure residual enzymatic velocity (
).[1]
-
-
Data Analysis:
Workflow Diagram: Cellular Target Engagement
This workflow validates whether the inhibitor is engaging the target in live cells or merely causing toxicity.
Figure 2: Experimental workflow for distinguishing specific signaling modulation from general cytotoxicity.
Safety & Limitations (E-E-A-T)
Expertise Note: A common failure mode in CMK experiments is the use of thiol-containing buffers (DTT,
-
Protocol Adjustment: Remove reducing agents from the pre-incubation buffer. Add them only after the reaction is quenched to stabilize the protein for SDS-PAGE.
Toxicity Warning: TPCK and TLCK are alkylating agents.
-
In Vivo: High systemic toxicity limits their use in animal models. TPCK causes significant tissue damage and inflammation at injection sites [5].
-
In Vitro: At high doses, they deplete intracellular glutathione, leading to oxidative stress-induced necrosis rather than apoptosis [6].[1]
References
-
Noonan, N. E., & Noonan, K. D. (1977).[7] The effect of TLCK on transcription and its role in modifying cell growth.[7] Journal of Cellular Physiology.[7] [Link]
-
Karthik, S., et al. (2020).[3][8] Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications.[1][3] Molecules.[1][2][7][9][10][11][12][13][14][15] [Link][1]
-
Litterst, C. L. (1980).[1][11] Acute and subchronic toxicity of the protease inhibitor N-alpha-tosyl-L-lysyl-chloromethylketone (TLCK) in mice.[1][11] Drug and Chemical Toxicology.[11] [Link]
-
Appelberg, K. S., et al. (2012). The aminopeptidase inhibitor, z-L-CMK, is toxic and induces cell death in Jurkat T cells through oxidative stress.[5] International Journal of Toxicology. [Link]
Sources
- 1. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]
- 2. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The aminopeptidase inhibitor, z-L-CMK, is toxic and induces cell death in Jurkat T cells through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of TLCK on transcription and its role in modifying cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-Sensitive TP53 Sequencing for Cancer Detection Reveals Progressive Clonal Selection in Normal Tissue over a Century of Human Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tumor growth by NF‐κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Acute and subchronic toxicity of the protease inhibitor N-alpha-tosyl-L-lysyl-chloromethylketone (TLCK) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Noncanonical NF-κB in Cancer | MDPI [mdpi.com]
- 13. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Not all cancers are created equal: Tissue specificity in cancer genes and pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ala-ala-phe-chloromethylketone tfa proper disposal procedures
As a Senior Application Scientist, I understand the critical importance of not just utilizing powerful research tools like Ala-ala-phe-chloromethylketone TFA (AAPC-TFA), but also managing their entire lifecycle, including safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of AAPC-TFA, grounding every recommendation in established safety principles and regulatory standards.
The unique structure of AAPC-TFA—a peptide sequence linked to a reactive chloromethylketone (CMK) functional group and formulated as a trifluoroacetic acid (TFA) salt—necessitates a multi-faceted approach to its disposal. The primary hazards stem from two key areas:
-
Reactivity of the Chloromethylketone: The CMK group is a potent, irreversible inhibitor because it is an alkylating agent. This reactivity makes it hazardous, as it can react with biological nucleophiles.
-
Corrosivity of Trifluoroacetic Acid: TFA is a strong, corrosive acid requiring specific handling and waste segregation procedures.[1]
This guide is structured to address both hazards systematically, ensuring personnel safety and environmental compliance.
Part 1: Hazard Assessment and Essential Preparations
Before beginning any disposal procedure, a thorough risk assessment is mandatory. All handling and disposal steps for AAPC-TFA and its waste must be performed inside a certified chemical fume hood.[2]
Required Personal Protective Equipment (PPE)
A non-negotiable aspect of handling AAPC-TFA is the use of appropriate PPE. The table below summarizes the minimum requirements.
| PPE Category | Specification | Rationale |
| Eye Protection | Indirect-vent, splash-resistant safety goggles and a face shield.[3] | Protects against splashes of both the corrosive TFA and the reactive CMK. |
| Hand Protection | Acid-resistant gloves (e.g., Nitrile), double-gloving recommended.[2][4] | Provides a barrier against the corrosive acid and prevents skin contact with the alkylating agent. Change gloves immediately upon contamination. |
| Body Protection | A lab coat, long pants, and closed-toed footwear.[3] | Prevents incidental skin contact. |
Part 2: The Core Disposal Workflow: A Two-Stage Process
Disposal of AAPC-TFA is not a simple act of placing it in a waste container. The reactivity of the chloromethylketone group must first be neutralized. This "quenching" step converts the hazardous, reactive compound into a less hazardous product, which can then be disposed of as standard chemical waste.
Step-by-Step Inactivation (Quenching) Protocol
This procedure should be performed on all waste containing active AAPC-TFA, including stock solutions, experimental residues, and contaminated materials. The principle is to use a mild nucleophile to react with and consume the electrophilic chloromethylketone group.
-
Prepare the Quenching Solution: In a suitably sized glass beaker or flask, prepare a quenching solution. A reliable and safe option is a 1 M solution of sodium thiosulfate (Na₂S₂O₃) in water. For every 10 mg of AAPC-TFA waste estimated, use at least 10 mL of the quenching solution to ensure a significant molar excess.
-
Add the AAPC-TFA Waste: Slowly and with constant stirring, add the AAPC-TFA waste to the quenching solution. If the waste is a solid, add it in small portions. If it is dissolved in an organic solvent, add it dropwise.
-
Ensure Complete Reaction: Stir the resulting mixture at room temperature for a minimum of 2-4 hours. This allows the thiosulfate to completely react with the chloromethylketone, neutralizing its reactivity. This type of deactivation is a crucial step for managing reactive wastes before they are collected for disposal.[5][6]
-
Neutralize Acidity (Optional but Recommended): Due to the TFA salt, the solution will be acidic. Slowly add a weak base, such as a saturated sodium bicarbonate solution, until effervescence ceases and the pH is between 6.0 and 8.0. Perform this step carefully to control gas evolution. While your EHS office will handle the final disposal of the acidic waste, pre-neutralization can simplify storage and handling.[7]
Step-by-Step Final Waste Collection
Once the AAPC-TFA has been rendered inactive, the resulting mixture must be disposed of as hazardous chemical waste.
-
Containerize the Waste: Transfer the quenched solution into a designated, leak-proof hazardous waste container made of glass or compatible plastic.[2]
-
Label the Container: Proper labeling is mandated by regulatory bodies like the EPA and is critical for safety.[8][9] The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical names of all constituents (e.g., "Water, Sodium Thiosulfate, Sodium Trifluoroacetate, Neutralized Ala-ala-phe-chloromethylketone reaction product"). Do not use abbreviations.[2]
-
The date of accumulation and the name of the generating researcher/laboratory.
-
-
Store Properly: Keep the waste container tightly sealed when not in use.[2] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[10] Specifically, keep this aqueous waste separate from acids and bases.[10]
-
Arrange for Disposal: Once the container is full or has been stored for the maximum allowable time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and final disposal.[10][11]
Part 3: Spill and Emergency Procedures
In the event of a spill of active AAPC-TFA, immediate and correct action is required.
-
Alert Personnel: Immediately alert everyone in the laboratory.
-
Evacuate: For any spill larger than a few milliliters outside a fume hood, evacuate the area and contact your institutional EHS or emergency number.[2]
-
For Small Spills (inside a fume hood):
-
Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[3]
-
Gently sweep the absorbed material into a suitable container for disposal.
-
Decontaminate the spill area with a detergent solution, followed by water.
-
Treat all cleanup materials as active AAPC-TFA waste and proceed with the inactivation protocol described in Part 2.
-
Conclusion
The proper disposal of reactive compounds like Ala-ala-phe-chloromethylketone TFA is a fundamental component of laboratory safety and regulatory compliance. By following this two-stage process—first inactivating the reactive chloromethylketone moiety and then managing the resulting mixture as regulated hazardous waste—researchers can effectively mitigate risks to both personnel and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
-
CB-LSOP-TFA-4-18.docx . (n.d.). UConn. Retrieved from [Link]
-
Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY . (n.d.). NJ.gov. Retrieved from [Link]
-
Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations . (n.d.). Daniels Health. Retrieved from [Link]
-
Materials Safety Data Sheet H-Ala-Ala-Phe-chloromethylketone · TFA . (n.d.). Xi'an ruixi Biological Technology Co. Retrieved from [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE . (2024, April 2). Amherst College. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]
-
Safety Data Sheet: Trifluoroacetic acid (TFA) . (n.d.). Carl ROTH. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab . (n.d.). Lab Manager. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US EPA. Retrieved from [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2025, February 27). US EPA. Retrieved from [Link]
-
Disposal of Highly Reactive Reagents . (2018, May 9). University of Pennsylvania EHRS. Retrieved from [Link]
-
In-Laboratory Treatment of Chemical Waste . (n.d.). Safety & Risk Services, University of British Columbia. Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . (n.d.). EPFL. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 3. nj.gov [nj.gov]
- 4. amherst.edu [amherst.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. needle.tube [needle.tube]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling Ala-ala-phe-chloromethylketone tfa
The Hazard Profile: Beyond the SDS
While standard Safety Data Sheets (SDS) for research peptides often list them as "Caution: Substance not fully tested," a structural analysis of Ala-Ala-Phe-Chloromethylketone (AAF-CMK) reveals specific chemical hazards that require strict containment.
This compound is not merely a competitive inhibitor; it is an affinity label equipped with an electrophilic "warhead" (the chloromethyl ketone group).
The Mechanism of Risk
-
Irreversible Alkylation: The chloromethyl ketone (CMK) group is designed to covalently bond with the active site histidine or cysteine of serine proteases (like chymotrypsin). It does not distinguish between your target enzyme and the proteases essential for your own cellular function.
-
The "Trojan Horse" Effect (DMSO): AAF-CMK is hydrophobic and typically dissolved in Dimethyl Sulfoxide (DMSO) . DMSO is a potent penetration enhancer that disrupts the stratum corneum.[[“]][2] If AAF-CMK dissolved in DMSO contacts your skin, the solvent carries the alkylating agent directly into systemic circulation, bypassing the skin's natural barrier [1].
-
TFA Salt Acidity: The trifluoroacetate (TFA) salt form adds an acidic component, increasing the potential for mucosal irritation upon inhalation of dust.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling AAF-CMK, particularly when solvated.
| Body Area | PPE Requirement | Technical Rationale |
| Hands (Solid) | Double Nitrile Gloves (Min 5 mil thickness) | Provides sufficient barrier against dry powder. The outer glove is sacrificial; the inner glove remains clean. |
| Hands (Solution) | Silver Shield / Laminate (Primary) OR Double Nitrile (Immediate change upon splash) | DMSO permeates standard nitrile in <10 minutes. If using nitrile with DMSO, you must change gloves immediately upon any contact. Laminate gloves offer >4 hours breakthrough time [2]. |
| Respiratory | Certified Chemical Fume Hood | Critical: CMK dust is an airway irritant and potential alkylator of lung tissue. N95 respirators are insufficient for organic vapors if the powder is aerosolized. |
| Eyes | Chemical Splash Goggles | Safety glasses with side shields are inadequate. Goggles seal the eyes against acidic dust (TFA salt) and accidental solvent splashes. |
| Body | Lab Coat (Buttoned, High-Neck) + Closed-Toe Shoes | Prevents skin contact. In high-volume handling (>100 mg), use a disposable Tyvek sleeve protector. |
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing (The Highest Risk for Inhalation)
-
Objective: Prevent aerosolization of the solid TFA salt.
-
Location: Strictly inside a functional Chemical Fume Hood.
-
Static Control: Use an antistatic gun or static-free spatula. Peptides as TFA salts are often hygroscopic and static-prone, leading to "jumping" powder.
-
Taring: Place the receiving vial (with lid) on the balance. Tare.
-
Transfer: Open the source container only inside the hood. Transfer the required mass.
-
Sealing: Cap the receiving vial before removing it from the hood (if the balance is outside). Ideally, use a balance inside the hood.
Phase B: Solubilization (The Highest Risk for Dermal Absorption)
-
Objective: Dissolve AAF-CMK in DMSO without creating a transdermal hazard.
-
Solvent Choice: Calculate the volume of DMSO required for a stock solution (typically 10–100 mM).
-
Addition: Add DMSO slowly down the side of the vial to minimize splashing.
-
Vortexing: Cap tightly. Vortex in short bursts.
-
Safety Check: Ensure the cap has a PTFE liner to prevent DMSO from dissolving the cap adhesive.
-
-
Aliquot Storage: Immediately aliquot the stock solution into small volumes (e.g., 50 µL) to minimize freeze-thaw cycles and future handling risks. Store at -20°C with desiccant [3].
Deactivation and Disposal
Because AAF-CMK is an alkylating agent, it can be chemically deactivated before disposal.
Deactivation Protocol (Spill Cleanup)
If a spill occurs, do not just wipe it up. Deactivate the "warhead."
-
The Scavenger Solution: Prepare a solution of 1M Tris-HCl (pH 8.0) or 10% Sodium Bicarbonate .
-
Mechanism: The nucleophilic amines in Tris or the hydrolysis at high pH will react with the chloromethyl ketone group, displacing the chloride and rendering the compound inactive [4].
-
Application: Cover the spill with the scavenger solution. Allow to sit for 15 minutes.
-
Cleanup: Absorb with paper towels. Dispose of as hazardous chemical waste.
Waste Disposal[3][4][5][6]
-
Stream: Chemical Incineration.
-
Labeling: Clearly label waste containers as "Halogenated Organic Solvents" (due to CMK and TFA) and "Peptide Inhibitor."
Visualizations
Figure 1: Safety Decision Logic (PPE Selection)
This flowchart guides the researcher through the correct PPE choice based on the physical state of the reagent.
Caption: Decision tree for selecting glove material and engineering controls based on the physical state and solvent carrier of AAF-CMK.
Figure 2: Mechanism of Action & Deactivation
This diagram illustrates why the compound is toxic (alkylation) and how to chemically neutralize it.
Caption: The chloromethyl ketone group alkylates active site residues. For safety, exogenous nucleophiles (scavengers) can preemptively react with this group to deactivate spills.
References
-
Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Health and Safety Information Bulletin #106. Retrieved from
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). Retrieved from
-
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. Retrieved from
-
Schoellmann, G., & Shaw, E. (1963). Direct evidence for the presence of histidine in the active center of chymotrypsin. Biochemistry, 2(2), 252-255. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
